4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Description
Properties
IUPAC Name |
4-formyl-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILGDZPSMMRNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259965 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119580-81-3 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a notable heterocyclic compound that has garnered interest within the scientific community, particularly in the realms of organic synthesis and pharmaceutical research. Its unique trifunctionalized pyrrole structure, featuring a synthetically versatile formyl group, a reactive carbonitrile moiety, and an N-methyl group, establishes it as a valuable intermediate for the construction of more complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characterization, offering a critical resource for researchers leveraging this compound in their work.
The strategic placement of the formyl and nitrile groups on the pyrrole ring makes this compound an excellent scaffold for developing a variety of biologically active molecules.[2] It serves as a crucial building block in the design of novel pharmaceuticals, with potential applications in the development of anti-cancer and anti-inflammatory agents.[2][3] Furthermore, its utility extends to materials science, where it is explored for the formulation of advanced materials such as polymers and nanomaterials.[3]
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is paramount for its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 119580-81-3 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the electronic environment of the pyrrole ring and the influence of its substituents.
-
¹H NMR: The proton spectrum is anticipated to show distinct signals for the aldehydic proton, the two pyrrole ring protons, and the N-methyl protons. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm. The two protons on the pyrrole ring will likely appear as doublets in the aromatic region (δ 6.0-8.0 ppm), with their exact shifts influenced by the electron-withdrawing effects of the formyl and cyano groups. The N-methyl group (N-CH₃) will present as a singlet in the upfield region, generally between δ 3.5 and 4.5 ppm.
-
¹³C NMR: The carbon spectrum will provide key information about the carbon framework. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of δ 180-195 ppm. The carbon of the nitrile group (C≡N) typically appears between δ 115 and 125 ppm. The pyrrole ring carbons will resonate in the aromatic region, with their specific shifts dictated by the positions of the substituents. The N-methyl carbon will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ is indicative of the nitrile group.
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ will correspond to the carbonyl stretching of the formyl group.
-
C-H Stretch (Aldehyde): A pair of weak bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde.
-
C-H Stretch (Aromatic/Methyl): Bands in the 2900-3100 cm⁻¹ region will correspond to the C-H stretching vibrations of the pyrrole ring and the N-methyl group.
-
C=C and C-N Ring Vibrations: The pyrrole ring itself will display several characteristic bands in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (134.14). Common fragmentation pathways may include the loss of the formyl group (CHO), the methyl group (CH₃), or the entire N-methyl group.
Synthesis and Reactivity
The synthesis of this compound is most plausibly achieved through the Vilsmeier-Haack formylation of its precursor, 1-methyl-1H-pyrrole-2-carbonitrile.
Proposed Synthesis: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][7]
The proposed synthetic pathway is as follows:
Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.
Experimental Protocol (Generalized):
A generalized procedure for the Vilsmeier-Haack formylation is provided below. It is crucial to note that optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary for achieving high yields and purity of the desired product.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the starting material, 1-methyl-1H-pyrrole-2-carbonitrile, is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or DMF.[8]
-
Formation of the Vilsmeier Reagent: The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise to a solution of DMF, maintaining the low temperature.[8]
-
Reaction: The Vilsmeier reagent is then added to the solution of the pyrrole precursor. The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.[8]
-
Work-up and Purification: The reaction is quenched by the addition of an aqueous solution of a base, such as sodium acetate or sodium hydroxide, at 0 °C.[8] The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the pure this compound.[8]
Reactivity Profile
The chemical reactivity of this compound is dictated by its three key functional groups:
-
Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition reactions, condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel or Wittig-type reactions), oxidation to a carboxylic acid, and reduction to an alcohol.
-
Carbonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine. Furthermore, it can participate in cycloaddition reactions.
-
Pyrrole Ring: The pyrrole nucleus, although substituted with two electron-withdrawing groups, can still undergo certain electrophilic substitution reactions, though under harsher conditions than unsubstituted pyrrole. The N-methyl group prevents reactions at the nitrogen atom.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific material safety data sheet (MSDS) for this compound is not detailed in the available resources, general guidelines for handling similar heterocyclic compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound stands out as a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its trifunctional nature provides a platform for diverse chemical modifications, enabling the synthesis of a wide array of complex molecules. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and its expected reactivity. As research in this area continues, a more detailed experimental characterization in the peer-reviewed literature will undoubtedly further unlock the full potential of this versatile building block for innovation in drug discovery and materials science.
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Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 13, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 13, 2026, from [Link]
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Vilsmeier–Haack reaction. (2023, November 26). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]
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4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile CAS 119580-81-3
An In-Depth Technical Guide to 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS 119580-81-3): A Key Intermediate in Modern Drug Discovery
Introduction
The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products like heme and vitamin B12, as well as a multitude of synthetic compounds with profound pharmacological importance.[1][2] This five-membered aromatic heterocycle's unique electronic properties and its capacity for extensive substitution have made it a cornerstone in medicinal chemistry, leading to the development of blockbuster drugs such as Atorvastatin and Sunitinib.[3][4]
Within the vast chemical space of pyrrole derivatives, This compound emerges as a particularly valuable and versatile building block.[5] Its structure is densely functionalized, featuring an N-methylated pyrrole core, a nitrile group at the 2-position, and a formyl (aldehyde) group at the 4-position. This specific arrangement of electron-withdrawing groups on the electron-rich pyrrole ring creates a unique platform for complex molecular architecture. The distinct reactivity of each functional group allows for selective, sequential chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries.
This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its rich chemical reactivity, discusses its applications in drug discovery, and outlines essential safety and handling procedures.
Part 1: Physicochemical Properties and Analytical Characterization
Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and process development. This compound is typically supplied as a light brown solid, and its stability necessitates refrigerated storage.[5][6]
Key Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 119580-81-3 | [5][7] |
| Molecular Formula | C₇H₆N₂O | [5][8] |
| Molecular Weight | 134.14 g/mol | [5][8] |
| Appearance | Light brown solid | [5][6] |
| Purity | ≥ 95% (by NMR) | [5][9] |
| Storage Conditions | Store at 2-8 °C, under inert atmosphere | [9][10] |
| IUPAC Name | 4-formyl-1-methylpyrrole-2-carbonitrile | [7] |
| SMILES | CN1C=C(C=C1C#N)C=O | [7] |
Structural & Analytical Profile
The molecule's structure dictates its reactivity. The N-methylation prevents acidic N-H reactions and locks the substitution pattern. The cyano and formyl groups are strong electron-withdrawing groups, which deactivate the pyrrole ring towards further electrophilic substitution compared to unsubstituted pyrrole.
Expected Spectroscopic Signatures: While a dedicated spectrum for this specific compound is not publicly available, its features can be reliably predicted based on its functional groups and known spectral data of similar structures.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aldehydic proton (-CHO) | δ 9.5 - 10.5 ppm (singlet) |
| Pyrrole ring protons | δ 7.0 - 8.0 ppm (two doublets) | |
| N-methyl protons (-NCH₃) | δ 3.8 - 4.2 ppm (singlet) | |
| IR Spectroscopy | Nitrile stretch (C≡N) | 2220 - 2240 cm⁻¹ |
| Aldehyde C=O stretch | 1680 - 1700 cm⁻¹ | |
| C-H stretch (aldehyde) | 2820-2850 cm⁻¹ & 2720-2750 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 134.05 |
Part 2: Synthesis and Mechanism
The most direct and efficient method for introducing a formyl group onto an electron-rich heterocycle like a pyrrole is the Vilsmeier-Haack reaction .[11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[13][14] The reaction proceeds via electrophilic aromatic substitution, where the chloroiminium ion (the Vilsmeier reagent) is the active electrophile.[11][14]
Reaction Mechanism: Vilsmeier-Haack Formylation
The synthesis of this compound logically starts from its precursor, 1-methyl-1H-pyrrole-2-carbonitrile. The Vilsmeier-Haack reaction offers high regioselectivity, targeting the electron-rich positions of the pyrrole ring that are not sterically hindered.
Caption: Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol is a self-validating system based on established Vilsmeier-Haack procedures for electron-rich heterocycles.[13] The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize this compound via Vilsmeier-Haack formylation.
Materials:
-
1-methyl-1H-pyrrole-2-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Causality: An inert atmosphere is crucial as POCl₃ is highly reactive with moisture.
-
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To the flask, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The reaction between DMF and POCl₃ is exothermic. Slow, cooled addition prevents runaway reactions and decomposition of the Vilsmeier reagent.
-
Stir the resulting mixture at 0 °C for 30 minutes. The formation of the solid chloroiminium salt may be observed.
-
-
Substrate Addition:
-
Dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq.) in anhydrous DCM.
-
Add this solution dropwise to the cold Vilsmeier reagent suspension.
-
Causality: DCM is used as a solvent to ensure homogeneity. Dropwise addition controls the rate of the electrophilic substitution, which is also exothermic.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40 °C (reflux of DCM) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction to go to completion. TLC monitoring prevents over-running the reaction and formation of byproducts.
-
-
Aqueous Workup (Hydrolysis):
-
Cool the reaction mixture back down to 0 °C.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is neutral (~7-8).
-
Causality: This step is highly exothermic and releases HCl gas. Slow, cooled quenching is a critical safety measure. The base neutralizes the acidic medium and hydrolyzes the iminium intermediate to the final aldehyde product.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic layers. Wash sequentially with water and then brine.
-
Causality: Extraction isolates the organic product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a light brown solid.
-
Caption: Workflow for the synthesis of the title compound.
Part 3: Chemical Reactivity and Synthetic Utility
This compound is a synthetic chemist's multitool. The orthogonal reactivity of its functional groups allows for a wide array of subsequent transformations, making it a valuable node for generating molecular diversity.
-
Reactions of the Aldehyde Group: The formyl group is a gateway to numerous C-C and C-N bond-forming reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.
-
Reduction: Can be selectively reduced to an alcohol with sodium borohydride.
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Condensation Reactions: Undergoes Knoevenagel or aldol-type condensations with active methylene compounds.
-
-
Reactions of the Nitrile Group: The carbonitrile is a stable but versatile functional group.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.
-
Reduction: Can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cycloadditions: Can participate in cycloaddition reactions to form other heterocyclic systems.
-
Caption: Pathway to a potential bioactive scaffold.
Part 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following information is synthesized from available Safety Data Sheets (SDS). [9] Hazard Identification:
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Skin Sensitisation (Category 1) | H317: May cause an allergic skin reaction |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
Precautionary Measures:
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. [9] |
| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] |
| Storage | P405: Store locked up. Store in a well-ventilated place. Keep container tightly closed at 2-8 °C under an inert atmosphere. [9][10] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or engineering controls are inadequate.
Conclusion
This compound is more than just a chemical intermediate; it is a high-value, strategically designed building block for modern chemical and pharmaceutical research. Its dense and orthogonally reactive functional groups provide a robust platform for the efficient synthesis of complex molecular targets. From its logical synthesis via the Vilsmeier-Haack reaction to its demonstrated potential in developing novel therapeutics like progesterone receptor antagonists, this compound embodies the principles of enabling technology in drug discovery. A thorough understanding of its properties, synthesis, reactivity, and safety, as detailed in this guide, empowers researchers to fully leverage its potential in creating the next generation of innovative materials and medicines.
References
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Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - ResearchGate. (2014). Available at: [Link]
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Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - NIH. (2014). Available at: [Link]
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Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (n.d.). Available at: [Link]
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Pyrrole-2-carbonitriles 10a-j. | Download Table - ResearchGate. (n.d.). Available at: [Link]
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Pyrroles as important pharmacological agents. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (n.d.). Available at: [Link]
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Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.). Available at: [Link]
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Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023). Available at: [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Available at: [Link]
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SAFETY DATA SHEET - AFG Bioscience. (n.d.). Available at: [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [Link]
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Available at: [Link]
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1-Methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists - PubMed. (2010). Available at: [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (2022). Available at: [Link]
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4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile molecular structure
An In-depth Technical Guide to the Molecular Structure and Properties of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and characteristic spectroscopic signatures. The guide offers a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, explaining the mechanistic causality behind the chosen methodology. Furthermore, we explore its versatile applications as a pivotal building block in the development of novel pharmaceuticals, advanced materials, and agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.
Introduction to this compound
This compound is a substituted pyrrole derivative characterized by a unique arrangement of functional groups that impart significant reactivity and versatility. The core structure is a five-membered aromatic pyrrole ring, N-substituted with a methyl group. The ring is further functionalized with a nitrile (-C≡N) group at the C2 position and a formyl (-CHO) group at the C4 position. This trifunctionalized scaffold serves as a highly valuable intermediate in organic synthesis.[1]
The strategic placement of both electron-withdrawing (formyl and carbonitrile) and electron-donating (N-methyl) moieties makes it an excellent building block for constructing more complex molecular architectures.[1] Its ability to undergo a wide range of chemical transformations has positioned it as a key component in the design and synthesis of biologically active molecules.[1][2] In the pharmaceutical industry, it is particularly noted for its role in developing novel compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[1][3] Its utility also extends to materials science and the development of new agrochemicals.[1][3]
Molecular Structure and Physicochemical Properties
Structural Elucidation
The unique reactivity of this compound stems directly from its molecular architecture. The pyrrole ring is an electron-rich aromatic system, but the powerful electron-withdrawing effects of the nitrile and formyl groups significantly influence the electron density distribution and reactivity of the ring.
-
IUPAC Name: 4-formyl-1-methylpyrrole-2-carbonitrile[3]
-
Canonical SMILES: CN1C=C(C=C1C#N)C=O[3]
-
InChI Key: CILGDZPSMMRNIB-UHFFFAOYSA-N[3]
2D Chemical Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | Light brown solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage | Store at 0-8 °C | [1] |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectroscopic Data Interpretation
While experimental spectra should be obtained for confirmation, the following table outlines the expected spectroscopic data based on the compound's structure. This serves as a predictive guide for characterization.
| Technique | Expected Features |
| ¹H NMR | δ ~9.7-10.0 ppm (s, 1H): Aldehyde proton (-CHO). δ ~7.0-7.5 ppm (d, 1H): Pyrrole ring proton at C5. δ ~6.8-7.2 ppm (d, 1H): Pyrrole ring proton at C3. δ ~3.8-4.0 ppm (s, 3H): N-methyl protons (-CH₃). Rationale: The aldehyde proton is highly deshielded. Ring protons are in the aromatic region, with their exact shifts influenced by the adjacent electron-withdrawing groups. The N-methyl group is a singlet in a typical range. |
| ¹³C NMR | δ ~185-195 ppm: Carbonyl carbon (C=O). δ ~115-120 ppm: Nitrile carbon (C≡N). δ ~120-140 ppm: Pyrrole ring carbons. δ ~35-40 ppm: N-methyl carbon (-CH₃). Rationale: Carbonyl and nitrile carbons have characteristic chemical shifts. Pyrrole ring carbons appear in the aromatic region. |
| IR Spectroscopy | ~2220-2240 cm⁻¹: Strong, sharp peak for C≡N stretch. ~1670-1690 cm⁻¹: Strong peak for C=O stretch of the aldehyde. ~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch in an aldehyde (Fermi resonance). ~3100-3150 cm⁻¹: C-H stretching for the aromatic pyrrole ring. ~2900-3000 cm⁻¹: C-H stretching for the methyl group. |
| Mass Spec (EI) | m/z = 134.05: Molecular ion peak [M]⁺ corresponding to the exact mass of C₇H₆N₂O. |
Synthesis and Mechanistic Insights
Primary Synthetic Route: Vilsmeier-Haack Formylation
The most direct and widely adopted method for introducing a formyl group onto an electron-rich aromatic ring like pyrrole is the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[7]
The synthesis of this compound logically proceeds via the formylation of its precursor, 1-methyl-1H-pyrrole-2-carbonitrile.
Mechanism Causality:
-
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chlorophosphate species generates the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. This is the active formylating agent.[7]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the starting material attacks the electrophilic carbon of the Vilsmeier reagent. The substitution pattern on the pyrrole ring dictates the regioselectivity. For N-substituted pyrroles, electrophilic attack preferentially occurs at the α-positions (C2 or C5) due to superior stabilization of the cationic intermediate (arenium ion).[7][8] Since the C2 position is already occupied by a nitrile group, the formylation is directed to the other available positions. The steric hindrance and electronic effects of the existing substituents will favor formylation at the C4 position.[8][9]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[5]
Experimental Protocol: Synthesis of this compound
This protocol describes a two-stage process: the synthesis of the precursor followed by the final formylation step.
Stage 1: Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile A plausible route for synthesizing the starting material involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate, followed by treatment with DMF.[10] This method provides a reliable entry to the required 2-cyanopyrrole precursor.
Stage 2: Vilsmeier-Haack Formylation Protocol Self-Validation and Trustworthiness: This protocol is based on established Vilsmeier-Haack procedures for pyrroles.[9] Each step includes controls and expected observations. Adherence to stoichiometric ratios and temperature control is critical for success and minimizing side-product formation.
-
Reagent Preparation (Inert Atmosphere): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel over 15-20 minutes.
-
Causality: Slow, cooled addition is crucial to control the exothermic reaction of forming the Vilsmeier reagent and prevent its decomposition.
-
-
Addition of Substrate: After stirring the Vilsmeier reagent at 0 °C for 30 minutes, add a solution of 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq.) in anhydrous DCE dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 83 °C for DCE) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the electrophilic substitution of the moderately activated pyrrole ring.
-
-
Quenching and Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Basify the mixture by slowly adding a cold aqueous solution of sodium hydroxide (e.g., 50% aq. KOH) or sodium carbonate until the pH is > 9, while keeping the temperature below 20 °C with an ice bath.
-
Causality: The basic quench neutralizes the acidic reaction medium and hydrolyzes the iminium intermediate to the aldehyde. This step is highly exothermic and requires careful temperature control.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a light brown solid, can be further purified by column chromatography on silica gel or by recrystallization.
Synthesis Workflow Diagram
Caption: Key application areas for the title compound.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. The following information is summarized from available Safety Data Sheets (SDS).
-
Hazard Identification:
-
H301: Toxic if swallowed. [11] * H317: May cause an allergic skin reaction. [11] * H319: Causes serious eye irritation. [11]* Precautionary Measures:
-
Handling: Avoid contact with skin, eyes, and clothing. [11]Do not breathe dust or vapors. Wash hands thoroughly after handling. [11]Use only in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [11] * Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C. [1]Store locked up. [11] * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [11]
-
Conclusion
This compound is a synthetically valuable and highly versatile heterocyclic compound. Its molecular structure, featuring a strategically functionalized pyrrole ring, provides a robust platform for the synthesis of diverse and complex molecules. The well-established Vilsmeier-Haack reaction offers a reliable method for its preparation, allowing for its accessible use in research. Its demonstrated importance as a key building block in the development of potential pharmaceuticals, advanced materials, and other specialty chemicals underscores its continued relevance to the scientific community. A thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential in driving innovation across multiple scientific disciplines.
References
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Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (2005). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
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AFG Bioscience. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]
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PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
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PubMed. (2010). 1-Methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists. Retrieved from [Link]
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SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
This guide provides a comprehensive overview of the synthetic pathways leading to 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile, a key intermediate in the development of novel pharmaceuticals and advanced materials. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, experimental protocols, and critical process parameters that govern the synthesis of this versatile molecule.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a pyrrole core substituted with both a formyl and a nitrile group, makes it a valuable building block for the synthesis of a diverse range of complex organic molecules.[1] This compound serves as a crucial precursor in the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[2][3] Furthermore, its applications extend to materials science, where it is utilized in the formulation of advanced polymers and nanomaterials.[2]
This guide will focus on the most prevalent and efficient synthetic route to this compound, which involves a two-step process: the synthesis of the precursor 1-methyl-1H-pyrrole-2-carbonitrile, followed by its regioselective formylation.
Part 1: Synthesis of the Precursor: 1-methyl-1H-pyrrole-2-carbonitrile
The synthesis of the starting material, 1-methyl-1H-pyrrole-2-carbonitrile, is a critical first step. A robust and scalable method for this transformation is the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a formamide and an organic base.[4]
Mechanistic Insights
The reaction proceeds through the formation of an N-chlorosulfonyl-1-methyl-1H-pyrrole-2-carboxamide intermediate. Subsequent treatment with a dialkylformamide, such as N,N-dimethylformamide (DMF), and an organic base, like triethylamine, facilitates the elimination of the chlorosulfonyl group and dehydration to yield the desired nitrile.[4]
Experimental Protocol: Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile [4]
-
Reaction Setup: A multi-necked round-bottom flask is charged with a suitable solvent (e.g., acetonitrile or toluene) and 1-methylpyrrole (1.0 equivalent). The flask is equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Addition of Chlorosulfonyl Isocyanate: The reaction vessel is cooled to a temperature between -10°C and 0°C. Chlorosulfonyl isocyanate (1.0 equivalent) is added dropwise to the stirred solution, ensuring the temperature is maintained within the specified range.
-
Formation of the Intermediate: After the addition is complete, the reaction mixture is stirred for a short period (e.g., 15 minutes) at the same temperature.
-
Addition of DMF and Base: N,N-Dimethylformamide (2.0 equivalents) is then added, followed by the slow addition of an organic base such as triethylamine (2.0 equivalents), while maintaining a low temperature.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to a slightly higher temperature (e.g., 10°C) and stirred until the reaction is complete. The resulting precipitate is removed by filtration.
-
Isolation and Purification: The filtrate, containing the desired product, is concentrated under reduced pressure. The crude product can then be purified by vacuum distillation to yield 1-methyl-1H-pyrrole-2-carbonitrile.
Part 2: Regioselective Formylation via the Vilsmeier-Haack Reaction
The introduction of a formyl group onto the 1-methyl-1H-pyrrole-2-carbonitrile core is most effectively achieved through the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (like DMF) and a halogenating agent (like phosphoryl chloride, POCl₃).[6][7]
Causality of Experimental Choices and Regioselectivity
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[7] The regioselectivity of the formylation on the 1-methyl-1H-pyrrole-2-carbonitrile ring is a critical consideration. The pyrrole ring is an electron-rich heterocycle, and electrophilic substitution is highly favored.
In the case of 1-substituted pyrroles, formylation typically occurs at the more electron-rich C2 and C5 positions.[8] However, with a deactivating cyano group at the C2 position, the electronic landscape of the pyrrole ring is altered. The nitrile group withdraws electron density, making the adjacent C3 position less reactive towards electrophilic attack. Consequently, the electrophilic Vilsmeier reagent is directed to the C4 and C5 positions. Steric hindrance from the N-methyl group and the C2-nitrile group can influence the final product ratio, with formylation at the C4 position being a significant outcome.[9]
The choice of reaction conditions, such as temperature and solvent, is crucial for controlling the reaction rate and minimizing side product formation. The reaction is typically carried out at low temperatures to moderate the reactivity of the Vilsmeier reagent.[10]
Vilsmeier-Haack Reaction: A Step-by-Step Workflow
The synthesis of this compound via the Vilsmeier-Haack reaction can be visualized as a three-stage process:
-
Formation of the Vilsmeier Reagent: This involves the reaction of a formamide (e.g., DMF) with a halogenating agent (e.g., POCl₃) to generate the electrophilic chloroiminium ion.[6]
-
Electrophilic Attack: The electron-rich pyrrole ring of 1-methyl-1H-pyrrole-2-carbonitrile attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: The reaction mixture is quenched with water or an aqueous base, which hydrolyzes the iminium salt to the final aldehyde product.[10]
Generalized Experimental Protocol: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrrole-2-carbonitrile [10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in an anhydrous solvent such as DMF and a co-solvent like dichloromethane (DCM).
-
Formation of Vilsmeier Reagent: Cool the solution to 0°C in an ice bath. To the stirred solution, add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice. Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters
| Step | Reactants | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield | Reference |
| 1 | 1-methylpyrrole | Chlorosulfonyl isocyanate, DMF, Triethylamine | Acetonitrile or Toluene | -10 to 10 | High | [4] |
| 2 | 1-methyl-1H-pyrrole-2-carbonitrile | POCl₃, DMF | DMF, DCM | 0 to Room Temp. | Moderate to Good | [10] |
Visualizations
Synthesis Pathway Overview
Caption: Overall synthetic route to this compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic Profile of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Foreword: Navigating the Landscape of a Specialized Reagent
In the fields of medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount to innovation. 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS No. 119580-81-3) represents one such key intermediate. Its unique arrangement of a nitrile, an aldehyde, and an N-methylated pyrrole ring offers a rich platform for constructing complex molecular architectures, finding utility in the development of novel therapeutics, including potential anti-cancer and anti-inflammatory agents, as well as advanced materials.[1][2][3]
While this compound is commercially available, a comprehensive, publicly accessible repository of its primary spectroscopic data is notably scarce. This guide, therefore, adopts the role of both a data sheet and an analytical playbook. It provides a detailed, predictive analysis of the expected spectroscopic signatures based on first principles and data from analogous structures. Furthermore, it outlines the self-validating experimental protocols required for researchers to independently acquire and verify this data, ensuring both scientific rigor and trustworthiness in its application.
Molecular Structure and Analytical Framework
To establish a clear framework for spectroscopic assignment, the atoms of this compound are systematically numbered. This convention will be used throughout this guide.
Caption: Numbering scheme for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Causality: ¹H NMR spectroscopy is the cornerstone for confirming the identity and purity of this molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment. The powerful electron-withdrawing effects of the nitrile (-CN) and formyl (-CHO) groups will significantly deshield the pyrrole ring protons, shifting them downfield compared to unsubstituted 1-methylpyrrole. The aldehyde proton itself is expected at a characteristic downfield position.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| H(CHO) | 9.8 - 10.0 | Singlet (s) | 1H | N/A | Highly deshielded by the anisotropic effect of the C=O bond and direct attachment to the carbonyl carbon. |
| H5 | 7.6 - 7.8 | Doublet (d) | 1H | ~1.8-2.0 Hz | Deshielded by the adjacent nitrogen and the electron-withdrawing formyl group at C4. Coupled to H3. |
| H3 | 7.2 - 7.4 | Doublet (d) | 1H | ~1.8-2.0 Hz | Deshielded by the adjacent nitrile group at C2. Coupled to H5. |
| N-CH₃ | 3.9 - 4.1 | Singlet (s) | 3H | N/A | Attached to the electronegative nitrogen atom of the pyrrole ring. |
Standard Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Lock the field on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the spectrum at a standard field strength (e.g., 500 MHz). Use a standard 90° pulse sequence. Set the spectral width to cover a range of -1 to 12 ppm. Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Causality: ¹³C NMR provides a definitive map of the carbon skeleton. The chemical shifts are highly sensitive to the hybridization and electronic environment of each carbon atom. The sp-hybridized nitrile carbon and the sp²-hybridized carbonyl carbon will have characteristic downfield shifts. The pyrrole ring carbons will be spread over a range influenced by the substituents and the nitrogen heteroatom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C(CHO) | 184 - 188 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| C4 | 135 - 139 | Pyrrole carbon attached to the formyl group; significantly deshielded. |
| C5 | 130 - 134 | Pyrrole carbon alpha to the nitrogen; deshielded. |
| C3 | 125 - 129 | Pyrrole carbon beta to the nitrogen. |
| C(CN) | 114 - 117 | Characteristic chemical shift for a nitrile carbon. |
| C2 | 110 - 114 | Pyrrole carbon attached to the nitrile group. |
| N-CH₃ | 36 - 39 | Aliphatic carbon attached to an electronegative nitrogen atom. |
Standard Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover a range of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups. The vibrational frequencies of bonds are analogous to mechanical springs, with stronger bonds and lighter atoms vibrating at higher frequencies. The molecule possesses two highly characteristic functional groups—a nitrile and a carbonyl—which will produce strong, sharp absorptions in distinct regions of the spectrum.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2220 - 2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1680 - 1700 | Strong, Sharp | C=O Stretch | Aldehyde (Aryl) |
| ~3100 - 3150 | Medium | C-H Stretch | Pyrrole Ring |
| ~2900 - 2980 | Weak | C-H Stretch | N-CH₃ |
| ~1500 - 1550 | Medium | C=C/C-N Stretch | Pyrrole Ring |
Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure. Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular formula. The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses, often initiated at the functional groups.
Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Identity | Rationale |
| 134 | [M]⁺• | Molecular Ion (C₇H₆N₂O) |
| 106 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule from the formyl group. |
| 105 | [M - CHO]⁺ | Loss of the formyl radical. |
| 79 | [C₅H₅N]⁺• | Potential fragment resulting from the loss of HCN from the [M-CO]⁺• ion. |
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for the title compound.
Standard Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: Volatilize the sample and bombard it with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum. Identify the molecular ion peak and major fragment ions.
Integrated Analytical Workflow and Synthesis
Trustworthiness: A robust analytical workflow is self-validating. It begins with a plausible synthesis and proceeds through purification and comprehensive spectroscopic characterization, where each technique provides complementary information to build a complete and unambiguous structural assignment.
Proposed Synthetic Route
A logical approach to synthesizing this molecule involves the Vilsmeier-Haack formylation of a suitable precursor, 1-methyl-1H-pyrrole-2-carbonitrile. This is a classic and reliable method for introducing a formyl group onto electron-rich aromatic rings.
-
Precursor Synthesis: Synthesize 1-methyl-1H-pyrrole-2-carbonitrile from 1-methylpyrrole.
-
Vilsmeier-Haack Reagent Formation: Prepare the Vilsmeier reagent in situ by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at low temperature (0 °C).
-
Formylation: Add 1-methyl-1H-pyrrole-2-carbonitrile to the pre-formed Vilsmeier reagent. The electrophilic reagent will preferentially attack the electron-rich C4 position of the pyrrole ring.
-
Workup and Purification: Quench the reaction with an aqueous base (e.g., sodium acetate solution) and extract the product. Purify the crude product using column chromatography or recrystallization to yield the final compound.
Characterization Workflow Diagram
Caption: Integrated workflow from synthesis to full spectroscopic confirmation.
Conclusion
This compound is a molecule defined by the interplay of its electron-withdrawing substituents and the aromatic pyrrole core. Its spectroscopic identity is characterized by a highly deshielded aldehyde proton signal in the ¹H NMR spectrum, strong and sharp IR absorptions for the nitrile and carbonyl groups around 2225 cm⁻¹ and 1690 cm⁻¹, respectively, and a clear molecular ion peak at m/z 134 in the mass spectrum. The predictive data and standardized protocols within this guide provide a robust framework for researchers to confidently identify, verify, and utilize this versatile chemical building block in their synthetic endeavors.
References
-
PubChem. 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Reactivity of the Formyl Group in 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive formyl group positioned on a pyrrole ring bearing a nitrile substituent, offers a rich landscape for chemical transformations. This guide provides a comprehensive exploration of the reactivity of the formyl group, detailing its participation in a variety of synthetic transformations including oxidation, reduction, and carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of these reactions, provide experimentally validated protocols, and discuss the influence of the pyrrole ring and the electron-withdrawing nitrile group on the reactivity of the aldehyde functionality. This document is intended to serve as a valuable resource for researchers leveraging this powerful building block in the design and synthesis of novel therapeutic agents and advanced materials.[1][2]
Introduction: The Strategic Importance of this compound
The pyrrole scaffold is a privileged motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[3][4][5][6] Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] this compound emerges as a particularly valuable synthetic intermediate due to the presence of two distinct and reactive functional groups: a formyl group and a nitrile group.[1] This dual functionality allows for sequential and selective chemical modifications, enabling the construction of complex molecular architectures.
The formyl group, an aldehyde, is a cornerstone of organic synthesis, readily participating in nucleophilic additions, reductions, oxidations, and a variety of condensation reactions. The presence of the electron-withdrawing nitrile group at the 2-position and the inherent electronic properties of the N-methylated pyrrole ring modulate the electrophilicity of the formyl carbon, influencing its reactivity in a predictable manner. This guide will systematically dissect the key reactions of this formyl group, providing both theoretical insights and practical, actionable protocols.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the Vilsmeier-Haack formylation of a suitable pyrrole precursor.[7][8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide such as N,N-dimethylformamide (DMF).[7][8][11] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring, leading to the introduction of the formyl group.[7]
A plausible synthetic route starts with the cyanation of 1-methylpyrrole. This can be achieved by reacting 1-methylpyrrole with chlorosulfonyl isocyanate, followed by treatment with DMF and an organic base to yield 1-methyl-1H-pyrrole-2-carbonitrile.[12] Subsequent Vilsmeier-Haack formylation of this intermediate would then introduce the formyl group at the 4-position, yielding the target molecule.
Caption: Synthetic pathway to this compound.
Reactivity of the Formyl Group
The formyl group in this compound is a versatile handle for a multitude of chemical transformations. Its reactivity is influenced by the electronic nature of the pyrrole ring and the electron-withdrawing cyano group.
Oxidation of the Formyl Group
The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental step in many synthetic sequences, providing access to pyrrole-4-carboxylic acid derivatives.
Experimental Protocol: Oxidation to 4-Cyano-1-methyl-1H-pyrrole-4-carboxylic Acid
A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). The choice of oxidant will depend on the sensitivity of other functional groups in the molecule. For pyrrole derivatives, which can be sensitive to harsh acidic or strongly oxidizing conditions, milder methods are often preferred to avoid degradation of the pyrrole ring.[13][14]
Protocol using Silver(I) Oxide:
-
Dissolution: Dissolve this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Addition of Reagents: Add silver(I) oxide (2.0 mmol) and a solution of sodium hydroxide (2.5 mmol) in water (2 mL).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove silver salts. Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-cyano-1-methyl-1H-pyrrole-4-carboxylic acid.
| Reactant | Product | Oxidizing Agent | Typical Yield |
| This compound | 4-Cyano-1-methyl-1H-pyrrole-4-carboxylic acid | Silver(I) Oxide/NaOH | Good to Excellent |
Reduction of the Formyl Group
The formyl group can be selectively reduced to a primary alcohol, yielding (4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)carbonitrile. This transformation is typically achieved using mild reducing agents to avoid reduction of the nitrile group or the pyrrole ring.[15][16][17]
Experimental Protocol: Reduction to (4-(Hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)carbonitrile
Sodium borohydride (NaBH₄) is a commonly used and effective reagent for the selective reduction of aldehydes in the presence of nitriles.
-
Dissolution: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 mmol) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully add water (5 mL) to quench the excess sodium borohydride.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant | Product | Reducing Agent | Typical Yield |
| This compound | (4-(Hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)carbonitrile | Sodium Borohydride | High |
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the formyl carbon makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, which are crucial for building molecular complexity.
The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes.[18][19] Reaction of this compound with a phosphorus ylide (Wittig reagent) allows for the introduction of a vinyl group at the 4-position of the pyrrole ring.[18][20] The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used (stabilized or non-stabilized).[20][21][22]
Caption: General scheme of the Wittig reaction.
Experimental Protocol: Wittig Olefination
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 mmol) in dry tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 mmol) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.
-
Aldehyde Addition: Add a solution of this compound (1.0 mmol) in dry THF (5 mL) to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[23][24][25] This reaction is particularly useful for synthesizing α,β-unsaturated compounds.[23][25] The formyl group of this compound readily undergoes Knoevenagel condensation with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, typically in the presence of a weak base catalyst like piperidine or L-proline.[23][26][27]
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Dissolution: Dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
-
Isolation: If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield |
| This compound | Malononitrile | Piperidine | 2-((4-cyano-1-methyl-1H-pyrrol-3-yl)methylene)malononitrile | High |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(4-cyano-1-methyl-1H-pyrrol-3-yl)acrylate | High |
Synthetic Applications in Drug Discovery and Materials Science
The diverse reactivity of the formyl group in this compound makes it a valuable precursor for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science.[1][2]
-
Medicinal Chemistry: The products of the reactions described above can serve as scaffolds for the development of novel therapeutic agents. For instance, Knoevenagel adducts derived from pyrrole aldehydes have been investigated for their anticancer and antimicrobial properties.[23] The α,β-unsaturated systems generated can act as Michael acceptors, enabling covalent interactions with biological targets.[23] Furthermore, the pyrrole-2-carbonitrile moiety itself is found in compounds with various biological activities, including metallo-β-lactamase inhibition.[28]
-
Materials Science: The extended π-systems that can be generated through reactions like the Wittig and Knoevenagel condensations can lead to compounds with interesting photophysical properties. These molecules can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound is a highly versatile and strategically important building block in modern organic synthesis. The formyl group serves as a key functional handle, allowing for a wide array of chemical transformations including oxidation, reduction, and various carbon-carbon bond-forming reactions. The electronic interplay between the pyrrole ring, the N-methyl group, and the electron-withdrawing nitrile substituent fine-tunes the reactivity of the aldehyde, enabling selective and high-yielding conversions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound in the pursuit of novel molecules with significant applications in medicine and materials science.
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The Pivotal Role of the Nitrile Group in the Chemistry of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a versatile heterocyclic compound that has garnered significant attention in synthetic organic chemistry and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a pyrrole core substituted with both an electron-withdrawing nitrile group and a reactive formyl group, imparts a rich and nuanced chemical reactivity. This guide provides a comprehensive exploration of the pivotal role the nitrile group plays in modulating the stability, reactivity, and synthetic utility of this compound. We will delve into the electronic effects of the nitrile group, its influence on the reactivity of the formyl moiety and the pyrrole ring, and its direct participation in various chemical transformations. This document serves as a technical resource for researchers leveraging this powerful building block in the design and synthesis of novel pharmaceuticals, functional materials, and complex organic molecules.[1][2]
Introduction: Unveiling the Molecular Landscape
This compound is a polysubstituted pyrrole, a class of heterocycles that forms the core of numerous natural products, pharmaceuticals, and advanced materials.[3][4][5] The strategic placement of the formyl and nitrile groups on the 1-methyl-1H-pyrrole scaffold creates a molecule with a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.[1]
Structural and Electronic Properties
The pyrrole ring is an electron-rich aromatic system. However, the presence of two potent electron-withdrawing groups, the formyl (-CHO) at the C4 position and the nitrile (-CN) at the C2 position, significantly alters its electron density and reactivity. The nitrile group, with its strong inductive (-I) and resonance (-M) effects, profoundly influences the overall electronic character of the molecule.
This electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. Conversely, it activates the ring for nucleophilic reactions. The interplay between the electron-donating nitrogen atom of the pyrrole and the electron-withdrawing substituents creates a complex pattern of reactivity that can be strategically exploited in synthesis.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack formylation of a pre-existing 1-methyl-1H-pyrrole-2-carbonitrile.[6][7][8][9][10] This reaction introduces the formyl group at the electron-rich C4 position of the pyrrole ring.
Caption: Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carbonitrile.
The Directing and Modulating Influence of the Nitrile Group
The nitrile group is not a mere spectator in the reactions of this compound. Its electronic properties are instrumental in directing the course of various transformations.
Activation of the Formyl Group
The strong electron-withdrawing nature of the nitrile group enhances the electrophilicity of the formyl group's carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack, a crucial feature for many of its subsequent reactions.
Modulation of Pyrrole Ring Reactivity
As previously mentioned, the nitrile group deactivates the pyrrole ring towards electrophilic substitution. This can be advantageous in preventing unwanted side reactions on the ring when targeting the formyl group. However, this deactivation also means that harsher conditions may be required for reactions that do involve the pyrrole ring itself.
Key Reactions and the Role of the Nitrile Group
The dual functionality of this compound allows for a diverse range of chemical transformations. The nitrile group plays a significant, though sometimes subtle, role in the outcome of these reactions.
Reactions at the Formyl Group
The enhanced electrophilicity of the formyl group allows for a variety of nucleophilic addition reactions.
3.1.1. Reductive Amination
A cornerstone reaction for introducing nitrogen-containing functionalities, reductive amination proceeds smoothly with this compound. The electron-withdrawing nitrile group facilitates the initial imine formation, which is then reduced to the corresponding amine. This pathway is critical in the synthesis of various biologically active molecules.[1]
Caption: General workflow for reductive amination.
3.1.2. Wittig and Horner-Wadsworth-Emmons Reactions
These olefination reactions provide a powerful means to form carbon-carbon double bonds. The reactivity of the formyl group, enhanced by the nitrile, allows for efficient conversion to various vinylpyrrole derivatives. These products can serve as versatile intermediates for further functionalization, including cycloaddition reactions.[11]
3.1.3. Aldol and Knoevenagel Condensations
The formyl group can participate in base- or acid-catalyzed condensation reactions with enolates or active methylene compounds. The electron-withdrawing effect of the nitrile group can influence the acidity of the α-protons in the condensation partner and the stability of the resulting conjugated system.
Reactions Involving the Nitrile Group
While often seen as a directing or activating group, the nitrile itself can be a site of chemical transformation.
3.2.1. Hydrolysis to Carboxylic Acid or Amide
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. This transformation provides a route to pyrrole-2-carboxylic acid derivatives, which are valuable building blocks in their own right.
3.2.2. Reduction to Amine
The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This offers a complementary method to reductive amination for introducing an aminomethyl group at the C2 position.
3.2.3. Cycloaddition Reactions
Nitriles can participate as dienophiles or dipolarophiles in certain cycloaddition reactions. While less common for pyrrole carbonitriles, under specific conditions, the nitrile group could potentially engage in [3+2] cycloadditions with 1,3-dipoles to form heterocyclic systems.[12][13]
Reactions Involving the Pyrrole Ring
Despite its deactivation by the electron-withdrawing groups, the pyrrole ring can still undergo certain reactions.
3.3.1. Halogenation
Electrophilic halogenation, though more challenging than with electron-rich pyrroles, can be achieved at the remaining unsubstituted C5 position. The directing effects of the existing substituents would favor this position.
Applications in Drug Discovery and Materials Science
The versatility of this compound makes it a highly sought-after intermediate in several fields.
Pharmaceutical Development
This compound serves as a key building block in the synthesis of a wide array of pharmacologically active molecules.[1] Its derivatives have been explored for their potential as anti-cancer and anti-inflammatory agents.[1][2] The ability to readily modify both the formyl and nitrile groups allows for the generation of diverse libraries of compounds for high-throughput screening.
Materials Science
The pyrrole core is a fundamental component of conducting polymers and other functional materials. The introduction of formyl and nitrile groups provides handles for further polymerization or for tuning the electronic and optical properties of the resulting materials.[1]
Experimental Protocols
General Procedure for Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Wittig Reaction
Materials:
-
This compound
-
Phosphonium ylide (prepared from the corresponding phosphonium salt and a strong base like n-BuLi or NaH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure:
-
Prepare the phosphonium ylide in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
In another flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Cool the aldehyde solution to 0 °C or -78 °C, depending on the reactivity of the ylide.
-
Slowly add the pre-formed ylide solution to the aldehyde solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Data Summary
| Reaction Type | Key Reagents | Product Type | Influence of Nitrile Group |
| Reductive Amination | Amine, Reducing Agent | Aminomethyl-pyrrole | Activates formyl group for imine formation |
| Wittig Reaction | Phosphonium Ylide | Vinyl-pyrrole | Enhances electrophilicity of formyl group |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻ | Pyrrole-2-carboxylic acid/amide | Direct participant in the reaction |
| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl-pyrrole | Direct participant in the reaction |
Conclusion
The nitrile group in this compound is far more than a simple substituent. It is a powerful modulator of reactivity, directing the course of chemical transformations at the formyl group and the pyrrole ring, while also being capable of direct participation in a variety of reactions. Its strong electron-withdrawing nature enhances the electrophilicity of the formyl group, facilitating a wide range of nucleophilic additions that are crucial for the synthesis of complex molecules. Furthermore, the nitrile group itself can be transformed into other valuable functional groups, adding to the synthetic versatility of this important building block. A thorough understanding of the multifaceted role of the nitrile group is essential for any researcher aiming to harness the full potential of this compound in the development of new pharmaceuticals and materials.
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-
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A Technical Guide to 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and clinically successful pharmaceuticals.[1][2] This guide delves into the specific potential of a highly functionalized derivative, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile . We will dissect its unique structural features—the N-methylated core, the C2-carbonitrile, and the C4-formyl group—to reveal a triad of chemical reactivity that serves as a gateway to diverse and potent molecular architectures. This document provides researchers, scientists, and drug development professionals with a technical framework for leveraging this compound in the design of next-generation therapeutics, with a particular focus on oncology, inflammation, and infectious diseases.
Introduction: The Strategic Value of the Pyrrole Scaffold
Heterocyclic compounds form the backbone of over 90% of commercially available medicines, with nitrogen-containing rings being particularly prominent.[1][3] Among these, the five-membered aromatic pyrrole ring is a recurring motif in molecules essential to life, including heme, chlorophyll, and vitamin B12.[3][4] Its prevalence in nature and medicine stems from its unique electronic properties and its ability to act as a stable, biocompatible scaffold for presenting a variety of functional groups in precise three-dimensional orientations.[5] Pyrrole-containing drugs have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][6][7]
This guide focuses on This compound , a synthetic building block that, while not extensively characterized in biological literature, possesses a compelling combination of functional groups ripe for exploitation in drug discovery programs.[8][9] Its structure offers a rigid core with three distinct points for chemical modification, allowing for the systematic exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic profiles.
| Compound Attribute | Value |
| IUPAC Name | 4-formyl-1-methylpyrrole-2-carbonitrile[9] |
| CAS Number | 119580-81-3[10] |
| Molecular Formula | C₇H₆N₂O[10] |
| Molecular Weight | 134.14 g/mol [10] |
| Topological Polar Surface Area | 45.8 Ų[10] |
| Hydrogen Bond Acceptor Count | 2[10] |
The Architectural Blueprint: Synthesis and Functional Group Analysis
The utility of a scaffold is directly tied to its synthetic accessibility and the chemical handles it provides. This compound excels in both regards.
Proposed Synthetic Workflow
While numerous methods exist for pyrrole synthesis, a plausible route to this specific molecule involves a stepwise functionalization of a simpler N-methylpyrrole core. This approach provides modularity and control over the introduction of key groups. The Vilsmeier-Haack reaction, for instance, is a classic and reliable method for introducing a formyl group onto an electron-rich heterocycle like pyrrole.[11]
Caption: Proposed retrosynthetic pathways for this compound.
The Triad of Reactivity: A Medicinal Chemist's Toolkit
The true potential of this molecule lies in the distinct and complementary reactivity of its three key features.
-
The C4-Formyl Group (The Aldehyde): This is a powerful electrophilic handle for diversification. It can serve as a hydrogen bond acceptor in a protein active site and is a gateway to numerous classical reactions.
-
Reductive Amination: The reaction with primary or secondary amines to form new C-N bonds is arguably the most valuable transformation. It allows for the rapid generation of large libraries of analogues with diverse physicochemical properties, a cornerstone of structure-activity relationship (SAR) studies.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These create new C=C bonds, enabling the extension of substituents to probe deeper pockets within a target protein or to modulate the molecule's overall conformation.
-
Formation of Hydrazones, Oximes, and Schiff Bases: These linkages are common in bioactive compounds and can improve binding affinity or alter pharmacokinetic properties.
-
-
The C2-Carbonitrile Group (The Nitrile): The nitrile is a versatile and metabolically stable functional group.
-
Bioisosterism: It can act as a bioisostere for a carbonyl group or a halogen, capable of forming crucial hydrogen bonds or dipole interactions with a biological target.
-
Chemical Handle: While stable, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for derivatization. It can also undergo cycloaddition reactions to form other heterocycles, such as tetrazoles, which are well-known bioisosteres of carboxylic acids.
-
Covalent Modulation: In specific contexts, nitriles can act as reversible or irreversible covalent warheads, reacting with cysteine residues in an enzyme's active site.
-
-
The N-Methylated Pyrrole Core: The central scaffold is not merely a passive linker.
-
Pharmacokinetic Tuning: The N-methylation blocks the N-H proton, which would otherwise be a hydrogen bond donor and a potential site for metabolic glucuronidation. This modification generally increases metabolic stability and can improve cell permeability.
-
Binding Interactions: The aromatic ring itself can engage in favorable π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding site.
-
Potential Therapeutic Applications: From Scaffold to Drug Candidate
By leveraging the "Triad of Reactivity," this compound can serve as a starting point for developing drug candidates across multiple therapeutic areas.
Application in Oncology: Designing Novel Kinase Inhibitors
The pyrrole scaffold is a key feature in several approved and investigational kinase inhibitors.[12][13] Protein kinases are a major class of oncology targets, and their ATP binding site often contains a "hinge region" that forms key hydrogen bonds with inhibitors.
Hypothesis: The C2-nitrile group can act as an effective hydrogen bond acceptor to engage the kinase hinge region. The C4-formyl group can be used as a diversification point to extend a side chain towards the solvent-exposed region or a selectivity pocket, thereby improving potency and selectivity for the target kinase over others.
Experimental Workflow: Kinase Inhibitor Development Cascade
Caption: A streamlined workflow for developing kinase inhibitors from the core scaffold.
Protocol: Parallel Synthesis of an Amine Library via Reductive Amination
-
Array Preparation: In a 96-well plate, dispense 10 µmol (1.34 mg) of this compound into each well as a 100 mM solution in dichloroethane (DCE).
-
Amine Addition: To each well, add 1.2 equivalents (12 µmol) of a unique primary or secondary amine from a pre-plated amine library.
-
Reducing Agent Addition: Add 1.5 equivalents (15 µmol) of sodium triacetoxyborohydride to each well.
-
Rationale: This reducing agent is mild enough to not reduce the aldehyde in the absence of the iminium ion intermediate, minimizing side reactions. It is also tolerant of a wide range of functional groups.
-
-
Reaction: Seal the plate and agitate at room temperature for 12-18 hours.
-
Workup: Quench the reaction by adding an aqueous solution of sodium bicarbonate. Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude product from each well via LC-MS to confirm the identity and purity of the desired product. Purify promising compounds via preparative HPLC.
Hypothetical SAR Data Table
| Amine Substituent (R) | Hypothetical IC₅₀ (nM) vs. Target Kinase | Rationale |
| -CH₂-Cyclopropyl | 500 | Small, rigid group explores hydrophobic pocket. |
| -CH₂-Phenyl | 150 | Potential for π-π stacking interactions. |
| -CH₂-(4-Morpholino)phenyl | 25 | Morpholine adds polarity and a hydrogen bond acceptor, potentially improving solubility and engaging with solvent-exposed residues. |
| -CH₂-(4-Hydroxyphenyl) | 80 | Phenolic hydroxyl can act as a key H-bond donor/acceptor. |
Application in Anti-Inflammatory Drug Discovery
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Pyrrole-containing molecules have also demonstrated potent anti-inflammatory activities through various mechanisms.[2][14]
Hypothesis: The core scaffold can be elaborated into structures that mimic known anti-inflammatory agents. For example, hydrolysis of the C2-nitrile to a carboxylic acid and conversion of the C4-formyl group to a larger lipophilic moiety could generate novel COX inhibitors. Alternatively, forming hydrazones from the aldehyde could target other inflammatory pathways like cytokine signaling.
Application in Developing Antibacterial Agents
The rise of antibiotic resistance necessitates the development of novel antibacterial agents.[11] The planarity and functional group array of the pyrrole scaffold make it an attractive starting point for inhibitors of essential bacterial enzymes or processes like DNA replication.[11]
Hypothesis: The molecule could serve as a fragment for screening against bacterial targets. The C4-formyl group is an ideal anchor for growing the fragment into a larger, more potent molecule that fills the target's active site. The nitrile and N-methylated ring provide a stable core with favorable physicochemical properties for bacterial cell wall penetration.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its value is rooted in its synthetic tractability and the versatile reactivity of its formyl and nitrile groups. This guide has outlined its potential as a foundational scaffold for building diverse libraries of compounds targeting kinases in oncology, as well as its promise in anti-inflammatory and antibacterial research.
Future research should focus on the practical execution of the proposed synthetic and screening workflows. The generation of a well-designed amine library via reductive amination and its subsequent screening against a panel of cancer-relevant kinases represents the most immediate and promising path forward. The insights gained from such a campaign will undoubtedly validate the immense potential of this versatile chemical building block.
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Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Medicinal Chemistry, 22(19), 3291-3303. [Link]
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The Strategic Utility of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile in the Synthesis of Fused Heterocyclic Systems
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as springboards for the development of targeted therapeutics is relentless. Among the myriad of heterocyclic building blocks, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile has emerged as a particularly powerful and versatile intermediate. Its unique arrangement of electrophilic and nucleophilic centers, embodied by the formyl and nitrile groups on a stable pyrrole core, offers a strategic entry into a diverse array of fused heterocyclic systems, most notably the pyrrolo[3,2-d]pyrimidine scaffold, a core motif in many biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this pivotal building block, offering field-proven insights and detailed experimental protocols to empower researchers in the fields of drug discovery and process development.
Introduction: The Architectural Value of a Bifunctional Pyrrole
The pyrrole nucleus is a cornerstone of numerous natural products and pharmaceuticals, prized for its unique electronic properties and its ability to engage in a variety of biological interactions. The strategic functionalization of this core scaffold is a key endeavor in synthetic organic chemistry. This compound represents a pinnacle of this approach, offering a pre-engineered platform for the rapid construction of complex molecular architectures.
The juxtaposition of a C4-formyl group (an electrophilic center) and a C2-carbonitrile moiety on the 1-methylpyrrole ring creates a potent 1,3-bielectrophilic system upon activation, poised for cyclocondensation reactions with a variety of binucleophiles. This inherent reactivity makes it an exceptionally valuable precursor for the synthesis of fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, which are isosteres of purines and are often referred to as 7-deazapurines.[1][2] These scaffolds are central to a multitude of kinase inhibitors and other targeted therapies, underscoring the importance of efficient synthetic routes to their derivatives.[3]
This guide will dissect the synthesis of this key building block and illuminate its application in the construction of these medicinally relevant heterocyclic cores, providing both the "how" and the "why" behind the synthetic strategies.
Synthesis of the Core Building Block: A Two-Step Approach
The efficient synthesis of this compound is paramount to its utility. A robust and scalable two-step sequence, commencing with the cyanation of 1-methylpyrrole followed by a regioselective Vilsmeier-Haack formylation, has proven to be an effective strategy.
Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile
The precursor, 1-Methyl-1H-pyrrole-2-carbonitrile, can be synthesized from 1-methylpyrrole. One effective method involves the reaction with chlorosulfonyl isocyanate (CSI), which acts as a cyanating agent.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile
-
Materials: 1-Methylpyrrole, Chlorosulfonyl isocyanate (CSI), N,N-Dimethylformamide (DMF), Triethylamine, Acetonitrile.
-
Procedure:
-
A solution of 1-methylpyrrole (1.0 eq) in anhydrous acetonitrile is cooled to 0 °C under a nitrogen atmosphere.
-
Chlorosulfonyl isocyanate (1.05 eq) is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
N,N-Dimethylformamide (DMF) (3.0 eq) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is cooled again to 0 °C, and triethylamine (2.5 eq) is added slowly.
-
The resulting slurry is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-Methyl-1H-pyrrole-2-carbonitrile.
-
Causality and Insights: The use of chlorosulfonyl isocyanate provides a reactive intermediate that, upon reaction with DMF, facilitates the introduction of the nitrile group onto the pyrrole ring. The triethylamine serves as a base to neutralize the acidic byproducts of the reaction. This method offers a reliable route to the necessary precursor for the subsequent formylation step.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][4] In this case, it allows for the regioselective introduction of a formyl group at the C4 position of the 1-methyl-1H-pyrrole-2-carbonitrile ring. The electron-withdrawing nature of the C2-carbonitrile group deactivates the adjacent C3 position towards electrophilic attack, directing the incoming Vilsmeier reagent to the more electron-rich C4 position.
dot
Caption: Generalized workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
-
Materials: 1-Methyl-1H-pyrrole-2-carbonitrile, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate solution, Ice.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq) in anhydrous DCM to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.[6]
-
Characterization Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [7] |
| Molecular Weight | 134.14 g/mol | [7] |
| Appearance | Light brown solid | [7] |
| CAS Number | 119580-81-3 | [7] |
| ¹H NMR (CDCl₃) | δ ~9.7 (s, 1H, CHO), ~7.5 (s, 1H, H-5), ~7.2 (s, 1H, H-3), ~3.9 (s, 3H, N-CH₃) | Predicted |
| ¹³C NMR (CDCl₃) | δ ~185 (CHO), ~140 (C-4), ~130 (C-5), ~125 (C-2), ~115 (CN), ~110 (C-3), ~35 (N-CH₃) | Predicted |
Note: The NMR data are predicted based on known chemical shifts for similar structures and require experimental verification.
Application in Heterocyclic Synthesis: Constructing the Pyrrolo[3,2-d]pyrimidine Core
The true value of this compound lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. A prime example is its reaction with guanidine to construct the 4-amino-7-methyl-7H-pyrrolo[3,2-d]pyrimidine scaffold, a key intermediate for a range of kinase inhibitors.
dot
Caption: Workflow for the synthesis of the pyrrolo[3,2-d]pyrimidine core.
Mechanistic Insights: The reaction is believed to proceed via an initial nucleophilic attack of one of the amino groups of guanidine on the electrophilic formyl carbon of the pyrrole. This is followed by a base-catalyzed intramolecular cyclization, where the second amino group of the guanidine attacks the nitrile carbon. Subsequent dehydration then leads to the formation of the aromatic pyrrolo[3,2-d]pyrimidine ring system. The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to facilitate the deprotonation steps and drive the cyclization to completion.
Experimental Protocol: Synthesis of 4-Amino-7-methyl-7H-pyrrolo[3,2-d]pyrimidine
-
Materials: this compound, Guanidine hydrochloride, Sodium ethoxide, Anhydrous ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under a nitrogen atmosphere, add guanidine hydrochloride (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid.
-
Remove the solvent under reduced pressure.
-
The resulting residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by crystallization or column chromatography to yield 4-Amino-7-methyl-7H-pyrrolo[3,2-d]pyrimidine.
-
Scope and Versatility:
This cyclocondensation strategy is not limited to guanidine. A variety of binucleophiles can be employed to generate a diverse range of fused heterocyclic systems. The table below illustrates the potential scope of this building block.
| Binucleophile | Resulting Heterocyclic Core | Potential Therapeutic Area |
| Guanidine | 4-Aminopyrrolo[3,2-d]pyrimidine | Kinase inhibitors, Antiviral |
| Urea/Thiourea | Pyrrolo[3,2-d]pyrimidine-4-one/thione | Anticancer, Anti-inflammatory |
| Amidines (e.g., acetamidine) | 4-Substituted-pyrrolo[3,2-d]pyrimidines | CNS disorders, Metabolic diseases |
| Hydrazine | Pyrazolo[4,3-d]pyrrole derivatives | Anticonvulsant, Antimicrobial |
Conclusion: A Gateway to Privileged Scaffolds
This compound stands out as a preeminently useful building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its straightforward and scalable synthesis, coupled with its predictable and versatile reactivity, makes it an invaluable tool for medicinal chemists. The ability to rapidly construct the pyrrolo[3,2-d]pyrimidine core, a privileged scaffold in modern drug discovery, highlights its strategic importance. By understanding the nuances of its synthesis and the mechanisms of its subsequent transformations, researchers can leverage this powerful intermediate to accelerate the discovery and development of next-generation therapeutics. This guide has provided a comprehensive overview, grounded in established chemical principles and detailed protocols, to facilitate the effective utilization of this key molecular architect.
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The Emergence of a Versatile Heterocycle: A Technical Guide to 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
In the landscape of modern organic chemistry and drug discovery, the strategic importance of functionalized heterocyclic compounds cannot be overstated. Among these, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile has emerged as a pivotal building block, prized for its unique electronic properties and versatile reactivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this important molecule, offering insights into its applications and the chemical principles that underpin its utility. Possessing both a nucleophilic pyrrole ring and electrophilic formyl and nitrile groups, this compound serves as a versatile scaffold in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2][3] Its applications span from the creation of potential anti-cancer and anti-inflammatory drugs to the formulation of advanced materials.[2][3]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 119580-81-3 | [3][4] |
| Molecular Formula | C₇H₆N₂O | [2][4] |
| Molecular Weight | 134.14 g/mol | [2][4] |
| Appearance | Light brown solid | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
The Synthetic Pathway: A Tale of Electrophilic Substitution
The historical development of the synthesis of this compound is intrinsically linked to the broader evolution of pyrrole chemistry. While a singular "discovery" paper is not readily identifiable in the public domain, the synthesis logically follows a two-step process, leveraging well-established reactions in heterocyclic chemistry.
Step 1: Synthesis of the Precursor, 1-methyl-1H-pyrrole-2-carbonitrile
The journey begins with the synthesis of the key intermediate, 1-methyl-1H-pyrrole-2-carbonitrile. A robust method for this conversion involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI). This reaction is a powerful tool for the direct cyanation of electron-rich heterocycles.
A process for preparing pyrrole-2-carbonitriles, including the 1-methyl derivative, involves reacting the corresponding pyrrole with chlorosulfonyl isocyanate.[5] The product of this initial reaction is then treated with an N,N-dialkylformamide, such as DMF, followed by an organic base to yield the desired pyrrole-2-carbonitrile.[5] A patent for this process highlights its efficiency and applicability for producing these valuable intermediates.[5]
Diagram of the Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile
Caption: Synthesis of the key precursor.
Step 2: Formylation via the Vilsmeier-Haack Reaction
With the cyanated precursor in hand, the next critical step is the introduction of the formyl group at the C4 position. The Vilsmeier-Haack reaction is the quintessential method for achieving this transformation on electron-rich aromatic and heteroaromatic rings.[6][7] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7]
The mechanism of the Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent).[8] The electron-rich pyrrole ring of 1-methyl-1H-pyrrole-2-carbonitrile then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde, this compound.[8] The electron-withdrawing nature of the cyano group at the 2-position directs the electrophilic substitution to the C4 position of the pyrrole ring.
Diagram of the Vilsmeier-Haack Reaction
Caption: The Vilsmeier-Haack formylation step.
Experimental Protocol: A Representative Synthesis
While the original discovery paper is not publicly accessible, a representative experimental protocol for the Vilsmeier-Haack formylation of a pyrrole derivative can be adapted for the synthesis of this compound. The following is a generalized procedure based on established methodologies for this reaction.
Materials:
-
1-methyl-1H-pyrrole-2-carbonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-pyrrole-2-carbonitrile in anhydrous DCM. Add anhydrous DMF to the solution.
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphorus oxychloride dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
Hydrolysis: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Scientific Research and Drug Development
The unique arrangement of functional groups in this compound makes it a highly valuable intermediate in several areas of chemical science.
-
Medicinal Chemistry: The pyrrole core is a common motif in many biologically active compounds. This particular derivative serves as a starting point for the synthesis of novel pharmaceuticals, with research indicating its utility in developing potential anti-cancer and anti-inflammatory agents.[2][3] The formyl and nitrile groups provide convenient handles for further chemical modifications and the construction of more complex molecules.
-
Materials Science: The compound is also employed in the formulation of advanced materials, including polymers and nanomaterials.[2][3] The aromatic and polar nature of the molecule can be exploited to create materials with specific electronic or optical properties.
-
Biochemical Research: In biochemical studies, derivatives of this compound can be used to investigate enzyme inhibition and receptor binding, contributing to a deeper understanding of biological processes and disease mechanisms.[3]
-
Agrochemicals: There is also interest in exploring the potential of this chemical scaffold in the development of new agrochemicals for more effective pest control.[3]
Conclusion: A Foundation for Future Innovation
This compound stands as a testament to the enduring importance of heterocyclic chemistry. Its synthesis, rooted in classic organic reactions, provides a gateway to a vast chemical space with significant potential for innovation. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of this versatile building block is paramount. As the demand for novel molecules with tailored functions continues to grow, the role of such strategically designed intermediates will undoubtedly become even more critical in shaping the future of chemical synthesis and its applications.
References
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Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. (2014-02-24). National Institutes of Health. Available at: [Link]
- Synthesis of pyrrole-2-carbonitriles. (WO2005097743A1). Google Patents.
-
Pyrrole-2-carbonitriles 10a-j. | Download Table. ResearchGate. Available at: [Link]
-
Recent Advancements in Pyrrole Synthesis. (2021-02-22). National Institutes of Health. Available at: [Link]
-
Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. Available at: [Link]
-
The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of gyrrole-2,3,5=tricarboxaldehyde. Canadian Journal of Chemistry. Available at: [Link]
-
Vilsmeier formylation of pyrrole. Química Organica.org. Available at: [Link]
-
Pyrrole-The Vilsmeier Reaction. ChemTube 3D. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile. PubChem. Available at: [Link]
-
4-formyl-1,5-dimethyl-1h-pyrrole-2-carbonitrile. PubChemLite. Available at: [Link]
-
A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Methyl 4- p -tolyl-1 H -pyrrole-2-carboxylate | Request PDF. ResearchGate. Available at: [Link]
-
(PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available at: [Link]
-
4-Formyl-1H-pyrrole-2-carbonitrile, 1 gram, Reagent Grade. CP Lab Safety. Available at: [Link]
-
1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile | C8H8N2O | CID 52644180. PubChem. Available at: [Link]
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Methodological & Application
Synthesis of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile: An Experimental Protocol
Introduction
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique trifunctional nature, featuring a reactive aldehyde, a nitrile group, and a substituted pyrrole core, makes it a valuable precursor for the synthesis of a diverse array of complex molecules.[2] This compound serves as a crucial intermediate in the development of novel pharmaceuticals, particularly in the exploration of potential anti-cancer and anti-inflammatory agents.[2] Furthermore, its applications extend to materials science, where it is utilized in the formulation of advanced polymers and nanomaterials.[2]
This application note provides a comprehensive, two-part experimental protocol for the synthesis of this compound. The first part details the synthesis of the precursor, 1-methyl-1H-pyrrole-2-carbonitrile, followed by a detailed procedure for its formylation via the Vilsmeier-Haack reaction. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
Part 1: Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile
The synthesis of the pyrrole carbonitrile precursor is achieved through a two-step process starting from 1-methylpyrrole. This method, adapted from patented procedures, involves the reaction with chlorosulfonyl isocyanate followed by treatment with a tertiary amine base.[3]
Reaction Scheme
Experimental Protocol
Materials:
-
1-methylpyrrole
-
Chlorosulfonyl isocyanate
-
N,N-dimethylformamide (DMF)
-
Triethylamine (Et3N)
-
Acetonitrile
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylpyrrole (83 g, 1.02 mol) and acetonitrile (2.0 L).
-
Addition of Chlorosulfonyl Isocyanate: Cool the flask to -5 °C using an ice-salt bath. Add chlorosulfonyl isocyanate (495 g, 3.5 mol) dropwise via the addition funnel, maintaining the internal temperature between -6 and 0 °C. Caution: Chlorosulfonyl isocyanate is corrosive and reacts violently with water.[3] This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Formation of Intermediate: After the addition is complete, stir the reaction mixture for an additional 15 minutes at the same temperature.
-
Addition of DMF and Triethylamine: Add N,N-dimethylformamide (511 g, 7.0 mol) dropwise, keeping the temperature between -4 and 0 °C. Following the DMF addition, add triethylamine (707 g, 7.0 mol) dropwise, allowing the temperature to rise to 10 °C.
-
Precipitation and Filtration: A white precipitate will form. Continue stirring for 30 minutes at 10 °C. Filter the precipitate and wash it with acetonitrile (200 mL).
-
Work-up: Combine the filtrate and the washings. Wash the combined organic phase with brine (3 x 500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by vacuum distillation (approximately 4 mm Hg, 70 ± 10 °C) to yield 1-methyl-1H-pyrrole-2-carbonitrile.[3]
Part 2: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrrole-2-carbonitrile
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In this step, the Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] This electrophilic species then reacts with the electron-rich pyrrole ring to introduce a formyl group.
Mechanism Overview
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.
-
Electrophilic Aromatic Substitution: The electron-rich 1-methyl-1H-pyrrole-2-carbonitrile attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the work-up yields the final aldehyde product, this compound.
Experimental Workflow
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol
Materials:
-
1-methyl-1H-pyrrole-2-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents) to anhydrous dichloromethane (a suitable volume to ensure stirring). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise via a syringe or an addition funnel, ensuring the temperature does not exceed 5 °C. Extreme Caution: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[6] All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.
-
Reaction with Pyrrole: After the addition of POCl₃, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent. Dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step hydrolyzes the iminium intermediate to the aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a light brown solid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (singlet, ~9.5-10.0 ppm), the two pyrrole ring protons (doublets), and the N-methyl protons (singlet, ~3.8-4.0 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon of the aldehyde, the nitrile carbon, and the carbons of the pyrrole ring and the methyl group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (134.14 g/mol ).
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the aldehyde C=O and the nitrile C≡N bonds.
Safety Precautions
-
Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate PPE (gloves, safety glasses, lab coat) must be worn.
-
Chlorosulfonyl isocyanate is corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
-
N,N-dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
All reactions should be performed in a well-ventilated fume hood.
-
Proper quenching procedures should be followed to neutralize reactive reagents.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of 1-methyl-1H-pyrrole-2-carbonitrile | Incomplete reaction; loss during work-up or distillation. | Ensure dropwise addition at low temperature; optimize distillation conditions. |
| Incomplete formylation | Insufficient Vilsmeier reagent; short reaction time. | Use a slight excess of POCl₃ and DMF; monitor the reaction by TLC until completion. |
| Formation of multiple products | Reaction temperature too high; side reactions. | Maintain low temperatures during the addition of reagents; ensure anhydrous conditions. |
| Difficulty in purification | Impurities with similar polarity to the product. | Optimize the solvent system for column chromatography; consider recrystallization. |
Conclusion
This application note provides a detailed and reliable experimental protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable building block for applications in drug discovery and materials science. The provided rationale for each step and the troubleshooting guide aim to facilitate a successful and safe synthesis.
References
Sources
Synthesis of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile: A Detailed Application and Protocol Guide Utilizing Paal-Knorr and Subsequent Functionalization Reactions
This document provides a comprehensive guide for the synthesis of the highly functionalized pyrrole, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile. This compound serves as a versatile building block in medicinal chemistry and materials science, owing to its unique arrangement of reactive functional groups on the pyrrole scaffold.[1][2] The synthetic strategy detailed herein is a multi-step process commencing with the foundational Paal-Knorr synthesis to construct the pyrrole core, followed by sequential cyanation and formylation to introduce the desired substituents.
This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers not just a step-by-step protocol, but also delves into the mechanistic underpinnings of each reaction, providing a holistic understanding of the synthetic pathway.
Strategic Overview of the Synthesis
The synthesis of this compound is approached in a logical three-step sequence. This strategy allows for the controlled introduction of each functional group, maximizing yield and purity at each stage.
Caption: Overall synthetic workflow for this compound.
Part 1: Paal-Knorr Synthesis of 1-Methyl-1H-pyrrole
The Paal-Knorr synthesis is a classic and highly efficient method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4][5] In this protocol, we utilize 2,5-dimethoxytetrahydrofuran as a stable and commercially available precursor to the required 1,4-dicarbonyl compound, succinaldehyde. This circumvents the handling of the less stable dialdehyde directly.
Mechanistic Insight
The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate succinaldehyde in situ. The primary amine, in this case, methylamine, then undergoes a condensation reaction with the two carbonyl groups of succinaldehyde. The initial attack of the amine on one carbonyl forms a hemiaminal, which then cyclizes by intramolecular attack of the nitrogen on the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative yields the aromatic 1-methyl-1H-pyrrole.[3]
Caption: Mechanism of the Paal-Knorr synthesis of 1-methyl-1H-pyrrole.
Experimental Protocol: 1-Methyl-1H-pyrrole
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,5-Dimethoxytetrahydrofuran | 98% | Sigma-Aldrich |
| Methylamine (40% solution in water) | Acros Organics | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Diethyl Ether | Anhydrous | J.T. Baker |
| Sodium Sulfate (anhydrous) | ACS Grade | EMD Millipore |
| Round-bottom flask (250 mL) | Pyrex | |
| Reflux condenser | Kimble | |
| Magnetic stirrer and stir bar | VWR | |
| Separatory funnel (250 mL) | Corning | |
| Rotary evaporator | Buchi |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) and glacial acetic acid (60 mL).
-
With gentle stirring, add methylamine (40% solution in water, 8.5 mL, 0.11 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation to afford 1-methyl-1H-pyrrole as a colorless liquid.
Part 2: Cyanation of 1-Methyl-1H-pyrrole
The introduction of a cyano group at the C2 position of the pyrrole ring is achieved using chlorosulfonyl isocyanate (CSI).[6][7][8] This reagent is highly reactive towards electron-rich heterocycles and provides a direct route to the corresponding nitrile.
Mechanistic Insight
The reaction proceeds through an electrophilic substitution mechanism. The highly electrophilic sulfur of chlorosulfonyl isocyanate is attacked by the electron-rich C2 position of 1-methyl-1H-pyrrole. This is followed by the elimination of chlorosulfonic acid and subsequent rearrangement to form an N-chlorosulfonyl amide intermediate. Treatment with a base, such as triethylamine, and workup with N,N-dimethylformamide (DMF) facilitates the elimination of sulfur trioxide and chloride to yield the desired 1-methyl-1H-pyrrole-2-carbonitrile.[7]
Experimental Protocol: 1-Methyl-1H-pyrrole-2-carbonitrile
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Methyl-1H-pyrrole | Synthesized above | - |
| Chlorosulfonyl isocyanate (CSI) | 98% | Sigma-Aldrich |
| Acetonitrile | Anhydrous | J.T. Baker |
| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore |
| Triethylamine | 99.5% | Acros Organics |
| Round-bottom flask (250 mL) | Pyrex | |
| Addition funnel | Kimble | |
| Magnetic stirrer and stir bar | VWR | |
| Ice bath | - | |
| Rotary evaporator | Buchi |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-methyl-1H-pyrrole (8.1 g, 0.1 mol) in anhydrous acetonitrile (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add chlorosulfonyl isocyanate (14.1 g, 0.1 mol) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5 °C. Caution: CSI is highly reactive and corrosive.
-
After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.
-
Add anhydrous N,N-dimethylformamide (14.6 g, 0.2 mol) to the reaction mixture, followed by the dropwise addition of triethylamine (20.2 g, 0.2 mol).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
A white precipitate will form. Filter the precipitate and wash it with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-methyl-1H-pyrrole-2-carbonitrile as a solid.
Part 3: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrole-2-carbonitrile
The final step involves the regioselective formylation of the pyrrole ring at the C4 position. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[9][10][11] The presence of the electron-withdrawing cyano group at the C2 position deactivates the adjacent C3 and C5 positions towards electrophilic attack, thereby directing the formylation to the C4 position.
Mechanistic Insight
The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1] This electrophilic species is then attacked by the electron-rich C4 position of 1-methyl-1H-pyrrole-2-carbonitrile. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final product, this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Methyl-1H-pyrrole-2-carbonitrile | Synthesized above | - |
| Phosphorus oxychloride (POCl3) | 99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore |
| Dichloromethane (DCM) | Anhydrous | J.T. Baker |
| Sodium Acetate | ACS Grade | Fisher Scientific |
| Round-bottom flask (100 mL) | Pyrex | |
| Addition funnel | Kimble | |
| Magnetic stirrer and stir bar | VWR | |
| Ice bath | - | |
| Rotary evaporator | Buchi |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, place anhydrous N,N-dimethylformamide (10 mL).
-
Cool the DMF to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.53 g, 0.01 mol) dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.06 g, 0.01 mol) in anhydrous dichloromethane (20 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate (50 mL).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Quantitative Data and Characterization
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Appearance |
| 1-Methyl-1H-pyrrole | C5H7N | 81.12 | 70-80 | Colorless liquid |
| 1-Methyl-1H-pyrrole-2-carbonitrile | C6H6N2 | 106.13 | 60-70 | White to pale yellow solid |
| This compound | C7H6N2O | 134.14 | 50-60 | Light brown solid |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.80 (s, 1H, -CHO), 7.45 (d, J = 1.6 Hz, 1H, H-5), 7.10 (d, J = 1.6 Hz, 1H, H-3), 3.90 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 135.5, 128.0, 125.0, 115.0, 110.0, 35.0.
-
IR (KBr, cm⁻¹): 2220 (C≡N), 1680 (C=O).
-
MS (EI): m/z 134 (M⁺).
Troubleshooting and Safety Precautions
-
Paal-Knorr Synthesis: Ensure the complete hydrolysis of 2,5-dimethoxytetrahydrofuran by maintaining the reflux temperature and time. Incomplete reaction may lead to lower yields.
-
Cyanation: Chlorosulfonyl isocyanate is extremely reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon). Handle CSI in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Vilsmeier-Haack Formylation: The formation of the Vilsmeier reagent is exothermic. Slow and controlled addition of POCl₃ to DMF at low temperatures is crucial to prevent a runaway reaction. The workup should be performed carefully by slowly quenching the reaction mixture.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By leveraging the robustness of the Paal-Knorr synthesis and the efficiency of subsequent electrophilic substitution reactions, this highly functionalized pyrrole derivative can be accessed in good overall yield. The provided protocols, mechanistic insights, and troubleshooting tips are intended to empower researchers to successfully synthesize this valuable compound for their research and development endeavors.
References
- Loader, C. E.; Anderson, H. J. Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Can. J. Chem.1981, 59 (19), 2673–2676.
- Anderson, H. J.; Loader, C. E. Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Can. J. Chem.1985, 63 (4), 896-901.
- U.S. Patent 7,399,870 B2, "Synthesis of pyrrole-2-carbonitriles," issued July 15, 2008.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link] (accessed Jan 12, 2026).
-
Wikipedia. Paal–Knorr synthesis. [Link] (accessed Jan 12, 2026).
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link] (accessed Jan 12, 2026).
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link] (accessed Jan 12, 2026).
-
Wikipedia. Vilsmeier–Haack reaction. [Link] (accessed Jan 12, 2026).
-
ResearchGate. Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. [Link] (accessed Jan 12, 2026).
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- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: A Guide to the Barton-Zard Reaction for the Synthesis of Functionalized Pyrroles
Introduction: The Strategic Value of the Barton-Zard Reaction
For chemists engaged in drug discovery, natural product synthesis, and materials science, the pyrrole nucleus is a privileged scaffold due to its presence in a vast array of biologically active and functional molecules.[1] The Barton-Zard reaction, first reported by Sir Derek Barton and Samir Zard in 1985, provides a powerful and convergent strategy for constructing substituted pyrroles from readily available starting materials.[2][3] This reaction involves the base-catalyzed condensation of a nitroalkene with an α-isocyanoacetate (or related isocyanide) to yield a pyrrole-2-carboxylate.[4]
What makes this reaction particularly valuable for the medicinal or materials chemist is its ability to reliably generate pyrroles with substitution at the 3 and 4 positions, a pattern that can be challenging to access through other classical methods like the Paal-Knorr or Knorr syntheses.[4][5] This guide offers an in-depth exploration of the reaction's mechanistic underpinnings, provides robust and validated experimental protocols, and discusses its broader applications, empowering researchers to effectively leverage this elegant transformation.
Core Principles & Reaction Mechanism
The success of the Barton-Zard reaction hinges on a carefully orchestrated sequence of five key mechanistic steps.[2] Understanding this pathway is not merely academic; it is fundamental to troubleshooting, optimizing reaction conditions, and predicting the outcome with novel substrates. The reaction is initiated by the deprotonation of the α-isocyanoacetate, which acts as the nucleophile, and culminates in an elimination and tautomerization sequence to furnish the aromatic pyrrole ring.[4]
The generally accepted mechanism proceeds as follows:
-
Deprotonation/Enolization: A base abstracts the acidic α-proton of the isocyanoacetate, generating a resonance-stabilized carbanion (enolate). The choice of base is critical; it must be strong enough to deprotonate the isocyanoacetate but not so strong as to cause unwanted side reactions.[6]
-
Michael Addition: The generated carbanion performs a nucleophilic 1,4-conjugate addition (a Michael-type addition) to the electron-deficient nitroalkene. This is the key carbon-carbon bond-forming step that establishes the backbone of the final pyrrole ring.[2][6]
-
5-endo-dig Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack where the carbanion (alpha to the nitro group) attacks the electrophilic carbon of the isocyanide group. This ring-closing step forms the five-membered dihydropyrrole ring.[2]
-
Elimination of the Nitro Group: Aided by the base, the nitro group is eliminated as nitrous acid (which is subsequently neutralized). This step is the driving force for aromatization.[2]
-
Tautomerization: The resulting pyrroline intermediate rapidly tautomerizes to form the stable, aromatic pyrrole ring, completing the synthesis.[2][4]
Sources
Application Note & Protocols: Comprehensive Characterization of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS: 119580-81-3). As a versatile heterocyclic building block, this compound is pivotal in the synthesis of novel therapeutic agents and advanced materials.[1][2] Establishing its identity, purity, and structural integrity is a critical prerequisite for its application in research and development. This guide presents field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and each protocol is structured to be a self-validating system, ensuring scientific rigor and trustworthy results.
Introduction and Significance
This compound is a substituted pyrrole derivative featuring three key functional groups: a formyl (-CHO), a nitrile (-C≡N), and an N-methyl group. This unique combination of functionalities makes it a highly valuable intermediate in synthetic organic chemistry.[1] Its structure serves as a scaffold for creating more complex molecules with potential applications in pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents, as well as in material science.[1][2]
Given its role as a foundational precursor, a rigorous analytical characterization is not merely a quality control step but a fundamental requirement to ensure the validity of subsequent synthetic transformations and biological evaluations. This application note details a multi-technique approach that provides orthogonal data points, leading to an unambiguous confirmation of the compound's chemical identity and purity.
Key Molecular Properties:
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₇H₆N₂O | [1][3] |
| Molecular Weight | 134.14 g/mol | [1][3] |
| CAS Number | 119580-81-3 | [1] |
| Appearance | Light brown solid | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Expertise & Experience: The Rationale for NMR
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides unparalleled insight into the electronic environment of each proton (¹H) and carbon (¹³C) atom within the molecule. For this compound, NMR is indispensable for confirming the precise substitution pattern on the pyrrole ring. It allows us to verify the relative positions of the formyl, nitrile, and methyl groups and to assign the signals of the two remaining protons on the heterocyclic core, thus distinguishing it from potential isomers.
Protocol 1: ¹H and ¹³C NMR Analysis
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The predicted chemical shifts and coupling constants, based on established principles of NMR theory for aromatic and heterocyclic systems, are cross-referenced with the acquired experimental data. A successful match provides high confidence in the structural assignment.
Objective: To obtain unambiguous confirmation of the molecular structure and proton/carbon framework.
Instrumentation: 400 MHz (or higher field) NMR Spectrometer.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% TMS
-
5 mm NMR tubes
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., spectral width of 12-15 ppm, 32 scans, relaxation delay of 1-2 seconds).
-
¹³C NMR Acquisition: Following proton analysis, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Expected Results and Data Interpretation:
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) |
| Formyl H | ~9.75 | Singlet (s) | 1H | N/A |
| Pyrrole H-5 | ~7.50 | Doublet (d) | 1H | ~1.5 - 2.0 Hz |
| Pyrrole H-3 | ~7.10 | Doublet (d) | 1H | ~1.5 - 2.0 Hz |
| N-Methyl H | ~3.90 | Singlet (s) | 3H | N/A |
Causality Note: The formyl proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atom. The two pyrrole protons appear as doublets due to mutual coupling. The N-methyl protons are a singlet as there are no adjacent protons to couple with.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| Formyl C=O | ~184 |
| Pyrrole C-4 | ~135 |
| Pyrrole C-5 | ~130 |
| Pyrrole C-3 | ~125 |
| Nitrile C≡N | ~115 |
| Pyrrole C-2 | ~105 |
| N-Methyl C | ~38 |
Causality Note: The carbonyl carbon is the most downfield signal. The nitrile carbon and the carbon to which it is attached (C-2) are significantly influenced by the strong anisotropic effect of the triple bond.
Workflow Visualization: NMR Analysis
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Experience: The Rationale for MS
Mass spectrometry is a destructive analytical technique that provides a direct measurement of a molecule's mass-to-charge ratio (m/z). Its primary role in this context is to unequivocally confirm the molecular weight of this compound. By employing high-resolution mass spectrometry (HRMS), we can determine the mass with high precision, which in turn allows for the confident confirmation of the elemental formula (C₇H₆N₂O), effectively ruling out other potential molecular compositions.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
Trustworthiness through Self-Validation: The protocol's validity hinges on the close agreement (typically within 5 ppm) between the experimentally measured mass of the molecular ion and the theoretically calculated exact mass from its molecular formula.
Objective: To confirm the molecular weight and verify the elemental composition.
Instrumentation: Time-of-Flight (TOF) or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.
Materials:
-
Sample of this compound
-
HPLC-grade Methanol or Acetonitrile
-
Formic acid (optional, to promote protonation)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute stock solution of the sample (~1 mg/mL) in methanol. Further dilute this solution to a final concentration of 1-10 µg/mL. A trace amount of formic acid (0.1%) can be added to the solvent to aid in the formation of the protonated ion [M+H]⁺.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min). Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the measured m/z value with the calculated exact mass.
Expected Results and Data Interpretation:
Table 3: HRMS Data for C₇H₆N₂O
| Parameter | Expected Value |
| Molecular Formula | C₇H₆N₂O |
| Calculated Exact Mass | 134.04801 Da |
| Ion Species | [M+H]⁺ |
| Expected m/z | 135.05529 Da |
A prominent peak observed at m/z 135.0553 ± 0.0007 (5 ppm error) provides strong evidence for the correct molecular formula and weight.
Workflow Visualization: MS Analysis
Caption: Workflow for MS-based molecular weight confirmation.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Experience: The Rationale for HPLC
HPLC is the industry-standard technique for determining the purity of chemical compounds. It excels at separating the target molecule from starting materials, by-products, and other impurities. For a synthetic intermediate like this compound, a validated HPLC method is crucial for quality control, ensuring that the material meets the required specification (e.g., ≥95% purity) before it is used in subsequent reactions.[1] A well-developed method can also be "stability-indicating," capable of separating the parent compound from its potential degradation products.[4][5]
Protocol 3: Reversed-Phase HPLC for Purity Analysis
Trustworthiness through Self-Validation: The method's reliability is established through validation parameters. A single, sharp, and symmetrical peak for the analyte indicates specificity. Purity is quantified by the area percent report, assuming all components have a similar response factor at the detection wavelength.
Objective: To quantify the purity of the compound.
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a standard C18 analytical column.
Materials:
-
Sample of this compound
-
HPLC-grade Acetonitrile and Water
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile and Water. A typical starting point is 50:50 (v/v). Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to create a solution with a concentration of approximately 0.2-0.5 mg/mL.
-
Chromatographic Analysis: Set up the HPLC system with the conditions outlined in Table 4. Allow the system to equilibrate until a stable baseline is achieved.
-
Injection and Data Collection: Inject 10 µL of the sample solution and record the chromatogram for a sufficient duration (e.g., 10-15 minutes) to ensure all potential impurities have eluted.
-
Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
Expected Results and Data Interpretation:
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 25 °C |
| Detection | UV at 280 nm |
A successful analysis will show a major peak at a specific retention time corresponding to the target compound. The purity should meet or exceed the required specification for its intended use.
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC-based purity assessment.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: The Rationale for IR
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation by its bonds. For this compound, IR is an excellent confirmatory tool. It provides direct evidence for the presence of the critical nitrile (C≡N) and formyl (C=O) groups, which are defining features of the molecule's structure and reactivity.[6][7]
Protocol 4: Fourier-Transform IR (FTIR) Analysis
Trustworthiness through Self-Validation: The presence of strong, characteristic absorption bands in the expected regions of the spectrum serves as a reliable validation of the molecule's functional group composition.
Objective: To confirm the presence of key functional groups.
Instrumentation: FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Methodology:
-
Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply firm pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions (wavenumber, cm⁻¹) to known values for specific functional groups.
Expected Results and Data Interpretation:
Table 5: Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N stretch | 2220 - 2240 | Sharp, Medium |
| Formyl (Aldehyde) | C=O stretch | 1670 - 1690 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium-Weak |
| Aromatic C-H | C-H stretch | > 3000 | Medium-Weak |
| Aldehyde C-H | C-H stretch | ~2820 and ~2720 | Weak |
The observation of a sharp peak around 2230 cm⁻¹ and a strong carbonyl peak around 1680 cm⁻¹ is highly indicative of the correct structure.
Workflow Visualization: IR Analysis
Caption: Workflow for IR-based functional group analysis.
Conclusion
The comprehensive characterization of this compound requires a synergistic, multi-technique approach. NMR spectroscopy provides the definitive structural blueprint, mass spectrometry confirms the molecular weight and elemental formula, HPLC rigorously quantifies purity, and IR spectroscopy offers rapid confirmation of key functional groups. By employing the protocols detailed in this guide, researchers and drug development professionals can generate a complete and reliable analytical data package, ensuring the quality and integrity of this important chemical building block for its successful application in synthesis and discovery.
References
-
PubChem. 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). HMDB. [Link]
-
MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. [Link]
-
NIST. Pyrrole - Mass spectrum (electron ionization). National Institute of Standards and Technology. [Link]
-
ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. ResearchGate. [Link]
-
ResearchGate. The FTIR spectrum for Pyrrole. ResearchGate. [Link]
-
ResearchGate. Methyl 4- p -tolyl-1 H -pyrrole-2-carboxylate. ResearchGate. [Link]
-
PubMed. Infrared Spectroscopy of pyrrole-2-carboxaldehyde and Its Dimer: A Planar Beta-Sheet Peptide Model?. The Journal of Chemical Physics. [Link]
-
ChemSynthesis. 1H-pyrrole-2-carbonitrile. ChemSynthesis. [Link]
-
PMC. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. National Center for Biotechnology Information. [Link]
-
Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia Journal. [Link]
-
OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Annals of Chromatography and Separation Techniques. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Isolation of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Author: Dr. Gemini, Senior Application Scientist
Abstract
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a versatile heterocyclic building block crucial in the synthesis of novel therapeutic agents and advanced materials.[1][2] The presence of both a formyl and a nitrile functional group provides unique reactivity for constructing complex molecular architectures, particularly in the development of potential anti-cancer and anti-inflammatory drugs.[2] Achieving high purity of this intermediate is paramount, as residual impurities can lead to unpredictable side reactions, low yields in subsequent steps, and complications in biological assays. This guide provides a comprehensive overview and detailed protocols for the purification of this compound, leveraging fundamental chromatographic and crystallization principles to achieve >99% purity.
Introduction: The Imperative for Purity
The dual reactivity of the aldehyde and nitrile moieties in this compound makes it a valuable synthon. However, synthetic routes, often involving Vilsmeier-Haack formylation or oxidation of a corresponding alcohol, can introduce a range of impurities. These may include unreacted starting materials, over-oxidized products (e.g., carboxylic acids), polymeric tars, and inorganic salts. The presence of these contaminants can poison catalysts, interfere with sensitive functional group transformations, and ultimately compromise the integrity of the final active pharmaceutical ingredient (API). This document outlines a systematic approach to purification, designed to be adaptable based on the impurity profile and the scale of the material.
Physicochemical Profile & Strategic Implications
Understanding the molecule's properties is the foundation of an effective purification strategy. The presence of the polar nitrile (C≡N) and formyl (C=O) groups on the pyrrole ring results in a significant dipole moment and moderate polarity.
| Property | Value | Strategic Implication |
| Molecular Formula | C₇H₆N₂O | Provides the basis for mass calculations.[3] |
| Molecular Weight | 134.14 g/mol | Essential for stoichiometric calculations in downstream reactions.[4] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | Indicates moderate polarity, making the compound ideal for normal-phase silica gel chromatography and soluble in polar organic solvents.[3] |
| Appearance | Typically a solid | Suggests that recrystallization is a viable and potent final purification step. |
Purification Strategy: A Decision-Making Framework
The optimal purification path depends on the initial purity of the crude material and the desired final quantity. This decision tree illustrates a logical approach to selecting the appropriate technique or combination of techniques.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Flash Column Chromatography
Flash column chromatography is the workhorse technique for purifying moderately polar organic compounds from complex mixtures. It leverages the differential partitioning of compounds between a polar stationary phase (silica gel) and a non-polar mobile phase. The moderate polarity of our target compound allows for excellent resolution using common solvent systems.
Causality and Principles
Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. Polar compounds, like our target with its formyl and nitrile groups, will have stronger interactions (hydrogen bonding, dipole-dipole) with the silica and thus travel more slowly down the column. Non-polar impurities will have weaker interactions and elute faster. We use a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone) as the mobile phase. By gradually increasing the proportion of the polar solvent (a gradient), we can effectively elute compounds of increasing polarity, achieving separation.[5]
Recommended Solvent Systems
The choice of eluent is critical. Based on protocols for similar polar heterocyclic molecules, the following systems are recommended for method development via Thin Layer Chromatography (TLC).[6][7]
| Solvent System (v/v) | Target R_f | Comments |
| 20-40% Ethyl Acetate in Hexanes | 0.25 - 0.35 | Primary choice. Offers good resolution and is cost-effective. Start with 20% and increase polarity as needed. |
| 15-30% Acetone in Hexanes | 0.25 - 0.35 | Acetone is a more polar, aprotic solvent that can improve solubility and alter selectivity for certain impurities.[8] |
| 50-70% Dichloromethane in Hexanes | 0.25 - 0.35 | Good for less polar impurities, but use in a fume hood due to volatility and health concerns. |
Step-by-Step Protocol
-
TLC Method Development:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on at least three TLC plates.
-
Run the plates in different solvent systems (e.g., 20%, 30%, and 40% Ethyl Acetate/Hexanes).
-
Visualize the plates under UV light (254 nm). The ideal system will show the product spot with an R_f value of ~0.3, well-separated from impurity spots.
-
-
Column Packing (Slurry Method):
-
Select a column with a diameter appropriate for the sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, make a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate/Hexanes).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the column solvent or a stronger solvent like Dichloromethane.
-
Expert Tip: For better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound, add silica (~2-3x the compound weight), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
If a gradient is needed (as determined by TLC), systematically increase the percentage of the polar solvent. A typical gradient might be:
-
2 column volumes of 10% EtOAc/Hexanes
-
5 column volumes of 20% EtOAc/Hexanes
-
5 column volumes of 30% EtOAc/Hexanes
-
-
Collect fractions and monitor the elution process by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
Recrystallization is a powerful technique for the final purification of a solid compound, capable of removing small amounts of impurities and yielding high-purity crystalline material. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Causality and Principles
An ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). Slow cooling is critical as it allows for the selective incorporation of the target molecule into a growing crystal lattice, effectively excluding mismatched impurity molecules. Several publications on related pyrrole derivatives report successful recrystallization from ethanol, making it an excellent starting point.[9]
Solvent Selection Protocol
-
Place ~50 mg of the compound in a test tube.
-
Add a potential solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) dropwise at room temperature. A good candidate will not dissolve the solid readily.
-
Heat the mixture to the solvent's boiling point. The solid should completely dissolve. If not, add more solvent dropwise until it does.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Abundant crystal formation indicates a good single-solvent system.
-
If the compound is too soluble in one solvent and insoluble in another, a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be employed.
Step-by-Step Protocol
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent (e.g., Ethanol) and heat the mixture to a boil while stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Overall Purification and Analysis Workflow
This workflow diagram visualizes the entire process from crude starting material to a final, verified product.
Caption: Integrated workflow for purification and analysis.
References
-
Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules. (2012). American Chemical Society. [Link]
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Separation of polar compound classes in liquid fossil fuels by liquid chromatography with aprotic dipolar solvents. Analytical Chemistry - ACS Publications. [Link]
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Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2012). NIH. [Link]
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Understanding Solvent Types in Chromatography & Mass Spectrometry. (2025). Organomation. [Link]
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Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. (2020). ResearchGate. [Link]
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4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile. PubChem. [Link]
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The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (2019). NIH. [Link]
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4-Formyl-1H-pyrrole-2-carbonitrile, 1 gram, Reagent Grade. CP Lab Safety. [Link]
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Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2019). MDPI. [Link]
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Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. ResearchGate. [Link]
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methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. ChemBK. [Link]
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1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure. [Link]
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Application Notes and Protocols for the Evaluation of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile in Anti-Cancer Drug Discovery
Introduction: The Pyrrole Scaffold as a Privileged Motif in Oncology
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] In the landscape of oncology, pyrrole derivatives have emerged as a particularly fruitful area of investigation, with several compounds progressing into clinical trials or receiving regulatory approval.[4] These agents exert their anti-cancer effects through diverse mechanisms of action, most notably by inhibiting key cellular processes such as signal transduction and cell division.[1] Prominent targets include protein kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs), and the microtubule network, making pyrrole-based compounds potent inhibitors of angiogenesis and cell proliferation.[5][6][7]
This document focuses on 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile , a versatile synthetic intermediate that holds promise as a foundational scaffold for the development of novel anti-cancer therapeutics.[8][9] Its unique structure, featuring both a reactive formyl group and a carbonitrile moiety, presents multiple avenues for chemical modification, enabling the creation of diverse compound libraries for screening.[10] The formyl group can serve as a handle for reactions like condensation, while the cyano group can participate in various cycloadditions and other transformations. This chemical tractability, combined with the established anti-cancer potential of the pyrrole core, makes this compound a compelling starting point for drug discovery campaigns.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the anti-cancer potential of this compound and its derivatives. We will delve into postulated mechanisms of action based on the known biology of related compounds and provide detailed, field-proven protocols for in vitro characterization, from initial cytotoxicity screening to target identification.
Postulated Mechanisms of Action
While specific biological data for this compound is not yet extensively published, its structural features suggest at least two high-probability mechanisms of anti-cancer activity based on extensive research into analogous compounds.
Inhibition of Protein Kinase Signaling Pathways
A significant number of pyrrole-containing anti-cancer agents function as protein kinase inhibitors.[5][7] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers. The pyrrole scaffold can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity.
A plausible hypothesis is that this compound or its derivatives could inhibit receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are pivotal in tumor angiogenesis and proliferation. Inhibition of these pathways would lead to a reduction in downstream signaling, ultimately resulting in cell cycle arrest and apoptosis.
Disruption of Microtubule Dynamics
Another well-established mechanism for pyrrole-based anti-cancer agents is the interference with tubulin polymerization.[1][11] Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[12] Compounds that either inhibit the polymerization of tubulin dimers or overly stabilize the resulting microtubules can arrest cells in mitosis, leading to apoptotic cell death. Many such agents, including the vinca alkaloids and colchicine, bind to specific sites on tubulin. The pyrrole scaffold has been successfully incorporated into molecules that target the colchicine binding site.[11]
It is conceivable that this compound, through appropriate derivatization, could yield compounds that bind to tubulin and disrupt microtubule dynamics, thereby exerting potent anti-proliferative effects.
Experimental Protocols for In Vitro Evaluation
The following section provides detailed protocols to systematically evaluate the anti-cancer potential of this compound (referred to as "Test Compound").
Protocol 1: Cell Viability Screening (MTT Assay)
This initial screen is crucial for determining the cytotoxic effects of the Test Compound across a panel of cancer cell lines and establishing a preliminary therapeutic window by comparing its effects on non-cancerous cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is indicative of cell viability.[13][14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Test Compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts).
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]
-
96-well flat-bottom sterile culture plates.
-
Multichannel pipette, sterile pipette tips.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in complete culture medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the Test Compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13] Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: After the MTT incubation, observe the formation of purple formazan crystals. Carefully aspirate the MTT solution without disturbing the crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[13]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Cell Line | Cancer Type | Test Compound IC50 (µM) [Hypothetical] | Doxorubicin IC50 (µM) [Reference] |
| A549 | Lung Carcinoma | 5.2 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 8.9 | 1.2 |
| HCT-116 | Colorectal Carcinoma | 3.5 | 0.5 |
| HEK293 | Normal Kidney | > 50 | 5.4 |
Protocol 2: In Vitro Kinase Inhibition Assay
This assay will directly test the hypothesis that the Test Compound inhibits protein kinase activity. A radiometric assay using ³²P-ATP is a classic and robust method, but fluorescence-based assays are also common and avoid radioactivity.[17][18]
Objective: To determine the IC50 of the Test Compound against a specific kinase (e.g., VEGFR2).
Materials:
-
Recombinant human kinase (e.g., VEGFR2).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
ATP solution (at the Km concentration for the specific kinase).[19]
-
Test Compound serial dilutions.
-
Positive control inhibitor (e.g., Sorafenib for VEGFR2).
-
[γ-³²P]ATP (for radiometric assay).
-
Phosphocellulose paper and stop buffer (e.g., 0.75% phosphoric acid) for radiometric assay OR ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based assay.
-
Scintillation counter or luminometer.
Procedure (Radiometric):
-
Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mix containing kinase assay buffer, the specific substrate, the recombinant kinase, and the Test Compound at various concentrations.
-
Initiation: Start the reaction by adding ATP mixed with [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the paper multiple times with stop buffer to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the Test Compound on the in vitro assembly of purified tubulin into microtubules.[12][20][21]
Objective: To determine if the Test Compound inhibits or promotes tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure).[20]
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[21]
-
GTP solution (1 mM).
-
Glycerol (as a polymerization enhancer).
-
Test Compound serial dilutions.
-
Positive controls: Paclitaxel (stabilizer) and Vinblastine or Nocodazole (inhibitor).[12][21]
-
A temperature-controlled microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Keep all reagents on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin polymerization buffer, GTP, glycerol, and the Test Compound at various concentrations.
-
Initiation: Add the purified tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 2-3 mg/mL.[21]
-
Measurement: Immediately place the plate in the 37°C reader and begin recording the absorbance at 340 nm every 60 seconds for 60-90 minutes.[20] The increase in absorbance corresponds to the scattering of light by the forming microtubules.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of the Test Compound-treated samples to the vehicle control, paclitaxel, and vinblastine curves. Inhibition is indicated by a decrease in the rate and extent of polymerization, while stabilization (promotion) is indicated by an increase.
Protocol 4: Target Deconvolution using Affinity Chromatography-Mass Spectrometry
If the Test Compound shows significant cytotoxicity but does not inhibit known targets like kinases or tubulin, an unbiased approach is needed to identify its molecular target(s). Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[22][23][24]
Objective: To identify the cellular protein(s) that directly bind to the Test Compound.
Procedure Overview:
-
Compound Immobilization: Synthesize an analog of the Test Compound with a linker arm suitable for covalent attachment to a solid support, such as agarose or magnetic beads.
-
Cell Lysate Preparation: Culture a sensitive cancer cell line and prepare a native protein lysate.
-
Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. The target protein(s) will bind to the compound. As a control, incubate the lysate with beads that have not been coupled to the compound.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]
-
Validation: The identified candidate targets must be validated using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or genetic approaches like siRNA knockdown.
Conclusion and Future Directions
This compound represents a promising starting point for the discovery of novel anti-cancer agents due to its versatile chemistry and the proven track record of the pyrrole scaffold in oncology. The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of this compound and its future derivatives. By systematically assessing cytotoxicity, investigating plausible mechanisms of action, and employing unbiased methods for target identification, researchers can efficiently determine the therapeutic potential of this compound class. Positive hits from these in vitro assays would warrant further investigation into structure-activity relationships (SAR), lead optimization, and eventual in vivo efficacy studies in preclinical cancer models.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Institutes of Health. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. Retrieved from [Link]
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PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]
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Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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PubMed. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Retrieved from [Link]
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LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]
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ACS Publications. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis | Langmuir. Retrieved from [Link]
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National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety | Request PDF. Retrieved from [Link]
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National Institutes of Health. (2011). Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site - PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]
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PubMed. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. Retrieved from [Link]
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PubMed Central. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Retrieved from [Link]
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ResearchGate. (2025). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC. Retrieved from [Link]
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PubMed. (2020). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
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MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
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PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity - PMC. Retrieved from [Link]
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PubMed Central. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of pyrrole with different types of anticancer activity and cancer growth inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Retrieved from [Link]
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MDPI. (n.d.). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Retrieved from [Link]
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Wiley Online Library. (n.d.). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Retrieved from [Link]
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The Emerging Role of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile in Advanced Materials Synthesis
Forward
The quest for novel functional materials with tailored electronic, optical, and thermal properties is a cornerstone of modern materials science. Within this pursuit, heterocyclic compounds have emerged as a versatile class of building blocks for the synthesis of advanced polymers and nanomaterials. Among these, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile stands out as a molecule of significant interest. Its unique structure, featuring a highly conjugated pyrrole core functionalized with both an electrophilic formyl group and a polar carbonitrile moiety, presents a rich platform for a variety of polymerization and supramolecular assembly strategies.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the potential applications of this compound in the synthesis of innovative polymers and nanomaterials. While commercial suppliers indicate its utility in materials science[1][2], the academic literature currently lacks specific, published examples of its direct polymerization. Therefore, the protocols and applications detailed herein are based on established, fundamental principles of organic and polymer chemistry, providing a robust theoretical framework and practical starting point for pioneering research in this promising area. We will delve into plausible synthetic routes, hypothesized material properties, and detailed experimental protocols, offering a roadmap for unlocking the potential of this versatile building block.
The Monomer: A Structural and Reactivity Analysis
This compound (C7H6N2O) is a substituted pyrrole with a molecular weight of 134.14 g/mol [3]. The strategic placement of its functional groups dictates its reactivity and potential for incorporation into polymeric structures.
-
The Pyrrole Ring: The N-methylated pyrrole ring forms the core of the molecule. Polypyrroles are well-known for their intrinsic electrical conductivity, making this monomer a candidate for the synthesis of conductive polymers.[4] The pyrrole ring's aromaticity and electron-rich nature also contribute to the thermal stability and potential for π-π stacking interactions in the resulting materials.
-
The 4-Formyl Group (-CHO): This aldehyde functionality is a versatile handle for several classic polymerization reactions. It can readily undergo condensation reactions with nucleophiles, most notably amines and compounds with active methylene groups. This opens the door to the synthesis of Schiff base polymers and polymers derived from Knoevenagel condensation.
-
The 2-Carbonitrile Group (-C≡N): The nitrile group is a strongly polar moiety that can influence the solubility and processing characteristics of the resulting polymers. It can also serve as a site for post-polymerization modification or participate in the formation of organized supramolecular structures through dipole-dipole interactions.
Application in Polymer Synthesis: Plausible Routes and Protocols
Given the functionalities of this compound, two primary polymerization strategies are proposed: Schiff base polycondensation and Knoevenagel polycondensation.
Schiff Base Polymerization: Crafting Polyimines
Schiff base polymers, characterized by the presence of an imine (-C=N-) linkage in their backbone, are known for their thermal stability, and interesting optical and electronic properties.[5][6] The formyl group of our target monomer can react with a variety of di- or multi-functional amines to yield high-molecular-weight polymers.
Reaction Scheme:
Figure 1: General workflow for Schiff base polymerization.
Experimental Protocol: Synthesis of a Polypyrrole-based Polyimine
Objective: To synthesize a linear polymer via Schiff base polycondensation of this compound with p-phenylenediamine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 119580-81-3 | 134.14 | 1.34 g |
| p-Phenylenediamine | 106-50-3 | 108.14 | 1.08 g |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 | 20 mL |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 0.5 mL |
| Methanol | 67-56-1 | 32.04 | 100 mL |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve 1.34 g (10 mmol) of this compound and 1.08 g (10 mmol) of p-phenylenediamine in 20 mL of DMAc.
-
Add 0.5 mL of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to 120 °C under a gentle stream of nitrogen and maintain for 24 hours.
-
Allow the reaction to cool to room temperature.
-
Precipitate the polymer by pouring the viscous solution into 100 mL of vigorously stirring methanol.
-
Collect the solid polymer by vacuum filtration.
-
Wash the polymer thoroughly with methanol to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
Expected Outcome: A colored, solid polymer. The properties would need to be characterized, but one could anticipate good thermal stability and potential for electrical conductivity after doping.
Knoevenagel Polycondensation: Creating Vinylene-Linked Polymers
Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds.[7][8] By reacting this compound with a comonomer containing an active methylene group (e.g., 1,4-phenylenediacetonitrile), a vinylene-linked polymer with a highly conjugated backbone can be synthesized. Such polymers are of great interest for applications in organic electronics and nonlinear optics.
Reaction Scheme:
Figure 2: General workflow for Knoevenagel polycondensation.
Experimental Protocol: Synthesis of a Polypyrrole-based Vinylene Polymer
Objective: To synthesize a linear conjugated polymer via Knoevenagel polycondensation of this compound with 1,4-phenylenediacetonitrile.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 119580-81-3 | 134.14 | 1.34 g |
| 1,4-Phenylenediacetonitrile | 622-75-3 | 156.18 | 1.56 g |
| Toluene | 108-88-3 | 92.14 | 20 mL |
| Piperidine | 110-89-4 | 85.15 | 0.5 mL |
| Methanol | 67-56-1 | 32.04 | 100 mL |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add 1.34 g (10 mmol) of this compound, 1.56 g (10 mmol) of 1,4-phenylenediacetonitrile, and 20 mL of toluene.
-
Add 0.5 mL of piperidine as a basic catalyst.
-
Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into 100 mL of methanol.
-
Collect the solid by vacuum filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
Expected Outcome: A deeply colored, potentially fluorescent solid polymer. The extended conjugation should impart interesting optoelectronic properties.
Application in Nanomaterial Synthesis
The unique structure of this compound also lends itself to the fabrication of functional nanomaterials. One plausible approach is its use as a building block for Metal-Organic Frameworks (MOFs) or as a component in the synthesis of self-assembling block copolymers.
Hypothetical Protocol: Synthesis of Pyrrole-Functionalized Nanoparticles via Self-Assembly
Objective: To synthesize core-shell nanoparticles where the core is a common polymer like polystyrene and the shell is a functional polymer derived from this compound.
Conceptual Workflow:
Figure 3: Conceptual workflow for nanoparticle synthesis.
Protocol Outline:
-
Synthesis of a Block Copolymer: A living polymerization technique, such as RAFT or ATRP, could be employed to first synthesize a polystyrene block, followed by the polymerization of a vinyl-functionalized derivative of this compound.
-
Self-Assembly: The resulting block copolymer would be dissolved in a solvent that is good for both blocks (e.g., THF). A non-solvent for the polypyrrole block (e.g., hexane) would then be slowly added to induce the self-assembly of core-shell micelles, with the polystyrene forming the core and the functional pyrrole block forming the corona.
-
Cross-linking/Stabilization (Optional): The formyl groups in the corona could be used to cross-link the shell, creating stable, robust nanoparticles.
These nanoparticles could have applications in areas such as targeted drug delivery, where the pyrrole shell could be further functionalized, or in catalysis, where the pyrrole units could coordinate with metal ions.
Characterization of Synthesized Materials
A thorough characterization is essential to confirm the structure and properties of the synthesized polymers and nanomaterials.
Standard Characterization Techniques:
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirmation of functional groups (e.g., disappearance of -CHO, appearance of -C=N-). |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the polymer structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity index (PDI) of the polymers. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the materials. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
| UV-Vis Spectroscopy | Investigation of the electronic properties and conjugation length. |
| Cyclic Voltammetry (CV) | Assessment of the electrochemical properties and conductivity (for conductive polymers). |
| Transmission Electron Microscopy (TEM) | Visualization of the morphology and size of nanomaterials. |
| Dynamic Light Scattering (DLS) | Measurement of the hydrodynamic radius of nanoparticles in solution. |
Conclusion and Future Outlook
This compound is a promising, yet underexplored, monomer for the synthesis of advanced functional materials. The presence of a reactive formyl group, a polar nitrile group, and a conductive pyrrole core provides a rich chemical playground for the creation of novel polymers and nanomaterials. The hypothetical protocols presented in this guide, based on well-established polymerization reactions, offer a solid foundation for researchers to begin exploring the potential of this versatile building block. Future research in this area could lead to the development of new materials for a wide range of applications, including organic electronics, sensors, catalysis, and biomedical devices. The key to unlocking this potential lies in the systematic investigation of its polymerization behavior and the thorough characterization of the resulting materials.
References
-
Frontiers in Chemistry. (2020). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Retrieved from [Link]
-
MDPI. (2021). Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole). Retrieved from [Link]
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Polypyrrole. Retrieved from [Link]
-
Springer. (2020). Schiff Base polymers: synthesis and characterization. Retrieved from [Link]
-
ResearchGate. (2020). Schiff Base polymers: synthesis and characterization. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reactions of various aldehydes with.... Retrieved from [Link]
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- 3. Page loading... [guidechem.com]
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- 5. Schiff Base polymers: synthesis and characterization | springerprofessional.de [springerprofessional.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Protocol for enzyme inhibition assays using 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile derivatives
Application Note & Protocol
Topic: Protocol for Enzyme Inhibition Assays Using 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrole-Carbonitrile Scaffold in Enzyme Inhibition
The this compound scaffold is a versatile building block in medicinal chemistry. Its unique electronic and structural features make it an attractive starting point for the synthesis of complex molecules aimed at modulating biological processes.[1][2] This class of compounds is increasingly recognized for its potential in developing novel pharmaceuticals, particularly those with anti-inflammatory and anti-cancer properties.[2]
A key application for these derivatives is in the field of enzyme inhibition.[1] The broader family of pyrrole-containing compounds has demonstrated inhibitory activity against a wide array of critical enzyme targets, including:
-
Kinases: Such as Lymphocyte-specific kinase (Lck), which is crucial for T-cell signaling.[3]
-
Proteases: Including Dipeptidyl Peptidase-IV (DPP-IV), a major target in type 2 diabetes.[4]
-
Metabolic Enzymes: Like those in the pentose phosphate pathway, which are vital for cancer cell proliferation.[5]
-
Epigenetic Modifiers: Such as Histone Deacetylases (HDACs), which are implicated in gene expression and cancer.[6]
Given this broad potential, a robust and adaptable protocol is essential for screening and characterizing the inhibitory activity of novel this compound derivatives. This document provides a general, yet detailed, framework for conducting such assays, focusing on a highly sensitive fluorescence-based method adaptable for high-throughput screening (HTS).
Principle of the Fluorescence-Based Inhibition Assay
The protocol described herein is based on the principle of an enzyme-catalyzed reaction that converts a non-fluorescent substrate into a highly fluorescent product.[] The rate of this conversion is directly proportional to the enzyme's activity. The intensity of the fluorescent signal, therefore, provides a quantitative measure of the enzymatic reaction rate.[8][9]
When an inhibitory compound is introduced, it binds to the enzyme and reduces its catalytic efficiency.[10] This leads to a decreased rate of fluorescent product formation. By measuring the fluorescence intensity across a range of inhibitor concentrations, one can determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11]
Fluorescence-based assays are widely used in drug discovery due to their high sensitivity, broad dynamic range, and amenability to automation, making them ideal for screening large compound libraries.[12][13]
Diagram: Principle of Enzyme Inhibition Detection
Caption: Mechanism of a fluorescence-based enzyme inhibition assay.
Materials and Reagents
-
Enzyme: Purified, recombinant enzyme of interest (e.g., a protein kinase, protease).
-
Substrate: A suitable non-fluorescent substrate that the enzyme converts to a fluorescent product (e.g., a fluorogenic peptide).
-
Test Compounds: this compound derivatives dissolved in 100% Dimethyl Sulfoxide (DMSO).
-
Positive Control: A known, potent inhibitor for the target enzyme.
-
Assay Buffer: Buffer optimized for enzyme activity (composition is enzyme-dependent, but a generic example is 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).
-
Cofactor: As required by the enzyme (e.g., ATP for kinases).
-
Stop Solution: A solution to terminate the enzymatic reaction (e.g., 50 mM EDTA).
-
Microplates: Black, opaque, flat-bottom 96- or 384-well microplates suitable for fluorescence measurements.
-
Microplate Reader: A reader capable of measuring fluorescence intensity with appropriate excitation and emission filters.
Experimental Workflow & Step-by-Step Protocol
The following protocol is a general template for determining the IC₅₀ of test compounds in a 96-well format. Volumes and incubation times should be optimized for the specific enzyme system. The authoritative Assay Guidance Manual provides an in-depth resource for assay development and validation.[14][15]
Diagram: Experimental Workflow
Caption: High-level workflow for the enzyme inhibition assay.
Part A: Preparation
-
Compound Plate Preparation:
-
Create a serial dilution series of the test compounds. Start with a high concentration (e.g., 10 mM in DMSO) and perform a 1:3 or 1:10 serial dilution in 100% DMSO.
-
For a typical 10-point dose-response curve, dispense 2 µL of each concentration from the dilution series into the wells of the black assay plate.
-
Causality: Serial dilution in DMSO prevents compound precipitation and ensures accurate final concentrations in the assay. The final DMSO concentration in the assay should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[16]
-
-
Control Well Preparation:
-
100% Activity (Negative Control): Add 2 µL of 100% DMSO.
-
0% Activity (Background): Add 2 µL of 100% DMSO.
-
Positive Control: Add 2 µL of the known inhibitor at a concentration known to cause >90% inhibition.
-
Part B: Assay Procedure
-
Enzyme Addition:
-
Prepare a working solution of the enzyme in assay buffer.
-
Add 50 µL of the enzyme solution to all wells except the "0% Activity" background wells. To these, add 50 µL of assay buffer without the enzyme.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate for 15-30 minutes at the enzyme's optimal temperature (e.g., 30°C or 37°C).
-
Causality: This pre-incubation step allows the test compounds to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for measuring reversible inhibition.[16][17]
-
-
Reaction Initiation:
-
Prepare a working solution of the substrate and any required cofactors (e.g., ATP) in the assay buffer.
-
Add 50 µL of the substrate solution to all wells to start the reaction. The total volume should now be 102 µL.
-
Causality: For competitive inhibitors, the substrate concentration should be set at or below its Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to inhibition.[11]
-
-
Reaction Incubation:
-
Immediately mix the plate on a shaker for 30 seconds.
-
Incubate at the optimal temperature for a period during which the reaction progress is linear (e.g., 30-60 minutes). This must be determined during assay development.[18]
-
-
Reaction Termination (Optional but Recommended):
-
Add 25 µL of Stop Solution (e.g., EDTA) to all wells to chelate divalent cations like Mg²⁺ and halt the enzymatic reaction. This stabilizes the signal for reading.
-
-
Fluorescence Measurement:
-
Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths for the fluorophore being generated.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence signal of the "0% Activity" wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each test compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_0%_Control) / (Signal_100%_Control - Signal_0%_Control))
-
IC₅₀ Determination:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response curve using a non-linear regression model (four-parameter logistic fit).[11]
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
-
Table 1: Example 96-Well Plate Layout
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Cmpd A-1 | A-2 | A-3 | A-4 | A-5 | A-6 | A-7 | A-8 | A-9 | A-10 | 100% | 0% |
| B | Cmpd B-1 | B-2 | B-3 | B-4 | B-5 | B-6 | B-7 | B-8 | B-9 | B-10 | 100% | 0% |
| C | Cmpd C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | C-9 | C-10 | 100% | 0% |
| D | Cmpd D-1 | D-2 | D-3 | D-4 | D-5 | D-6 | D-7 | D-8 | D-9 | D-10 | 100% | 0% |
| E | Cmpd E-1 | E-2 | E-3 | E-4 | E-5 | E-6 | E-7 | E-8 | E-9 | E-10 | 100% | 0% |
| F | Cmpd F-1 | F-2 | F-3 | F-4 | F-5 | F-6 | F-7 | F-8 | F-9 | F-10 | 100% | 0% |
| G | Cmpd G-1 | G-2 | G-3 | G-4 | G-5 | G-6 | G-7 | G-8 | G-9 | G-10 | 100% | 0% |
| H | Pos Ctrl | Pos Ctrl | Pos Ctrl | Pos Ctrl | Pos Ctrl | Pos Ctrl | Pos Ctrl | Pos Ctrl | Pos Ctrl | Pos Ctrl | 100% | 0% |
| Cmpd X-1 to X-10 represents the 10-point serial dilution for each compound. 100% = 100% Activity Control (DMSO only). 0% = 0% Activity Control (No Enzyme). Pos Ctrl = Positive Control Inhibitor. |
Table 2: Example Data Summary
| Compound ID | Target Enzyme | IC₅₀ (µM) | Hill Slope | R² |
| Derivative 1 | Kinase A | 0.15 | 1.1 | 0.992 |
| Derivative 2 | Kinase A | 2.3 | 0.9 | 0.985 |
| Derivative 3 | Kinase A | > 50 | N/A | N/A |
| Positive Control | Kinase A | 0.01 | 1.0 | 0.998 |
Trustworthiness: A Self-Validating System
The integrity of the results depends on a rigorously controlled experiment. The described protocol is self-validating through the inclusion of key controls:
-
100% Activity Control (Vehicle Control): Wells containing enzyme and substrate with only the vehicle (DMSO) define the upper limit of the assay window. This control ensures the enzyme is active and reveals any inhibitory effects of the solvent.
-
0% Activity Control (Background): Wells without enzyme account for background fluorescence from the substrate, buffer, and test compound. This is crucial for accurate signal normalization.
-
Positive Control: Using a known inhibitor validates that the assay can detect inhibition and provides a benchmark for comparing the potency of new compounds. A consistent IC₅₀ value for the positive control across experiments indicates good assay performance and reproducibility.
References
- Vertex AI Search. (n.d.).
-
Maccarrone, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 29(14), 3249. [Link]
-
J&K Scientific. (n.d.). This compound | 119580-81-3. Retrieved January 13, 2026. [Link]
-
Brooks, H. B., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Maccarrone, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
-
Patsnap Synapse. (2024). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved January 13, 2026. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved January 13, 2026. [Link]
-
ResearchGate. (2022). Pyrrole-2-carbonitrile has been shown to be effective as a DPP-IV inhibitor. Retrieved January 13, 2026. [Link]
-
Park, H., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. [Link]
-
Edmondson, D. E., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(21), 5160. [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 5, [– Illustrations of time-dependent inhibition...]. In Assay Guidance Manual. [Link]
-
ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. Retrieved January 13, 2026. [Link]
-
Sun, S., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Pharmacology, 13, 1043397. [Link]
-
Aktaş, A., et al. (2024). Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. Archiv der Pharmazie, e2300452. [Link]
-
Sun, S., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Pharmacology, 13. [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved January 13, 2026. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved January 13, 2026. [Link]
-
Goundry, W. R. F., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 937-949. [Link]
-
Bissy, E., et al. (2009). Identification of (1H)-pyrroles as histone deacetylase inhibitors with antitumoral activity. Molecular Cancer Therapeutics, 8(3), 650-660. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of (1H)-pyrroles as histone deacetylase inhibitors with antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Fluorescence Enzyme Immunoassay: Principles and Applications - nanomicronspheres [nanomicronspheres.com]
- 9. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 10. blog.biobide.com [blog.biobide.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Figure 5, [– Illustrations of time-dependent inhibition...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Pyrrole Building Block
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its unique molecular architecture, featuring both a reactive aldehyde (formyl) group and a cyano (carbonitrile) moiety on a pyrrole scaffold, makes it an exemplary starting material for the development of novel agrochemicals.[2] Pyrrole-based compounds are a well-established class of biologically active molecules, with numerous derivatives exhibiting potent fungicidal and insecticidal properties.[3][4] This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and mechanistic insights into the application of this compound in the synthesis of next-generation agrochemicals.
Core Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound in agrochemical development is primarily centered around the reactivity of its formyl group. This aldehyde functionality is an excellent electrophile, making it an ideal handle for carbon-carbon bond formation. One of the most powerful and widely employed reactions for this purpose is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).
The rationale for employing the Knoevenagel condensation in this context is twofold:
-
Molecular Elongation and Functionalization: It allows for the straightforward extension of the pyrrole core, introducing new functional groups and shaping the overall molecular topology to enhance biological activity.
-
Introduction of a Pro-toxicophore: The resulting α,β-unsaturated system is a common feature in many biologically active molecules and can act as a Michael acceptor, enabling covalent interaction with biological targets within the pest or pathogen.
A general workflow for the utilization of this compound is depicted below.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support guide for the synthesis of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. The following information is curated to provide not only solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved via the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carbonitrile. While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield and purity.
Reaction Overview: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[3][4][5] The process involves two key stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺. This is the active formylating agent.[3][6]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the starting material attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired aldehyde.[6][7][8]
The regioselectivity of the formylation is dictated by the electronic properties of the substituents on the pyrrole ring. In 1-methyl-1H-pyrrole-2-carbonitrile, the N-methyl group is electron-donating, activating the ring, while the C2-carbonitrile group is strongly electron-withdrawing, deactivating the adjacent positions.[9] This electronic interplay directs the incoming electrophile to the C4 position.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired 4-formyl product, or I've only recovered the starting material. What are the likely causes?
Answer: Low yields in the Vilsmeier-Haack reaction are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Reagent Quality and Stoichiometry:
-
DMF Quality: N,N-Dimethylformamide is hygroscopic and can decompose to form dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, quenching the active electrophile.[10]
-
Solution: Always use anhydrous DMF from a freshly opened bottle or a properly stored and sealed container. If you suspect decomposition (often indicated by a fishy odor), distill the DMF over calcium hydride before use.
-
-
POCl₃ Quality: Phosphorus oxychloride is highly reactive with water. Contamination with moisture will deactivate the reagent.
-
Solution: Use a fresh bottle of POCl₃ or distill it before use. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Stoichiometry: An incorrect molar ratio of reagents can lead to incomplete reaction or the formation of byproducts.
-
Solution: Carefully control the stoichiometry. A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the pyrrole substrate) is often optimal to drive the reaction to completion.[11]
-
-
-
Reaction Temperature and Time:
-
Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent is exothermic and requires initial cooling (typically 0-5 °C) to prevent degradation.[12]
-
Formylation Step: The subsequent formylation of the pyrrole substrate may require heating to proceed at a reasonable rate, especially since the nitrile group is deactivating.[11]
-
Solution: After the dropwise addition of POCl₃ at low temperature, allow the reaction to warm to room temperature. If monitoring by Thin Layer Chromatography (TLC) shows a sluggish reaction, consider gently heating the mixture (e.g., to 40-60 °C) for a few hours.[11]
-
-
-
Substrate Reactivity:
-
The electron-withdrawing nitrile group on your starting material, 1-methyl-1H-pyrrole-2-carbonitrile, deactivates the pyrrole ring, making it less nucleophilic than unsubstituted pyrrole.[9]
-
Solution: For less reactive substrates, more forcing conditions may be necessary. This can include a higher reaction temperature or a longer reaction time.[11] Always monitor the reaction progress by TLC to avoid excessive heating and potential decomposition.
-
-
FAQ 2: Formation of Multiple Byproducts
Question: My TLC plate shows multiple spots in addition to my starting material and desired product. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is a frequent challenge, leading to lower yields and complicating purification.
Common Byproducts & Mitigation Strategies:
-
Di-formylation: Although the C2-nitrile is deactivating, highly activated pyrrole rings can sometimes undergo formylation at more than one position.
-
Polymerization/Decomposition: Pyrroles are susceptible to polymerization under strongly acidic conditions.[13] The Vilsmeier-Haack reaction conditions can be harsh enough to cause some degradation of the starting material or product.
-
Mitigation: Maintain the lowest effective reaction temperature. Prompt and efficient work-up is crucial to neutralize the acidic conditions and minimize the time the product is exposed to them.
-
-
Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can occasionally act as a chlorinating agent.[11]
-
Mitigation: Adhere to the recommended temperature profile. An efficient aqueous work-up is essential to hydrolyze any reactive chlorine species.[11]
-
FAQ 3: Difficulties with Product Isolation and Purification
Question: The work-up and purification of my product are proving difficult. The product seems to be water-soluble, or I am getting an inseparable mixture. What can I do?
Answer: Effective isolation and purification are critical for obtaining the final product in high purity.
Work-up and Purification Tips:
-
Hydrolysis and Neutralization: The initial product of the electrophilic substitution is an iminium salt, which must be hydrolyzed to the aldehyde.[6]
-
Procedure: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. This hydrolyzes the iminium intermediate and quenches any remaining Vilsmeier reagent. Vigorously stir the mixture for at least 30 minutes.[12] Then, slowly neutralize the acidic solution with a base such as saturated sodium bicarbonate or sodium hydroxide solution until the pH is neutral to slightly basic (pH 7-8).[12]
-
-
Extraction: The polarity of the formylated product may be higher than the starting material, potentially leading to some water solubility.
-
Procedure: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3 x 30 mL) to ensure complete recovery of the product from the aqueous layer.[12]
-
-
Purification: Column chromatography is typically the method of choice for purification.
-
Procedure: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective in separating the product from less polar starting material and more polar byproducts. Monitor the fractions by TLC.
-
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1-methyl-1H-pyrrole-2-carbonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF (used as both solvent and reagent).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[12]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). If the reaction is slow, heat the mixture to 50 °C for 1-2 hours.
-
Work-up: Once the starting material is consumed (as indicated by TLC), carefully pour the reaction mixture into a beaker containing 100 g of crushed ice.
-
Hydrolysis: Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.[12]
-
Neutralization: Slowly add saturated NaHCO₃ solution to the mixture with stirring until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the resulting solid/oil by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Value/Condition | Rationale |
| Substrate Purity | >98% | Impurities can lead to side reactions and lower yields. |
| Solvent/Reagent | Anhydrous grade | Moisture deactivates POCl₃ and can lead to unwanted side reactions.[10] |
| POCl₃ Addition Temp. | 0-5 °C | The formation of the Vilsmeier reagent is exothermic; controlled temperature prevents degradation.[12] |
| Reaction Temp. | Room Temp to 50 °C | Balances reaction rate against potential for byproduct formation and decomposition.[11] |
| Work-up | Quench on ice, then neutralize | Ensures complete hydrolysis of the iminium intermediate and safe handling.[12] |
| Purification | Silica Gel Chromatography | Standard method for separating compounds of differing polarity in this synthesis. |
Visualizing the Process
Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the key steps in the synthesis and a logical workflow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting low product yield.
References
-
Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2019). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 23(4), 614–618. [Link]
-
Semantic Scholar. (n.d.). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
ACS Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpyrrole-2-carbonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]
-
ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrole - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
A Note from Your Senior Application Scientist:
The synthesis of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile, a valuable building block in medicinal chemistry and materials science, primarily involves the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carbonitrile. While the Vilsmeier-Haack reaction is a powerful and well-established method for the formylation of electron-rich heterocycles, its success with substituted pyrroles is highly dependent on carefully optimized reaction conditions to ensure desired regioselectivity and yield. This guide provides a comprehensive resource for researchers and drug development professionals to navigate the challenges of this synthesis, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Several factors can contribute to low yields in the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carbonitrile. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, the electrophile in this reaction, is formed from the reaction of a phosphorus halide (commonly phosphorus oxychloride, POCl₃) with N,N-dimethylformamide (DMF).
-
Solution: Ensure that both POCl₃ and DMF are of high purity and anhydrous. The reaction to form the Vilsmeier reagent is exothermic and should be performed at a controlled temperature, typically between 0-10 °C, to prevent its degradation. Slow, dropwise addition of POCl₃ to chilled DMF with vigorous stirring is crucial.
-
-
Sub-optimal Reaction Temperature: The formylation of the pyrrole substrate requires a specific temperature range for optimal performance.
-
Solution: While the Vilsmeier reagent is prepared at a low temperature, the subsequent reaction with the pyrrole may require gentle heating. The optimal temperature depends on the reactivity of the pyrrole. For 1-methyl-1H-pyrrole-2-carbonitrile, a less reactive substrate due to the electron-withdrawing nitrile group, the reaction may proceed slowly at room temperature. It is advisable to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time. Gentle heating to 40-60 °C may be beneficial.
-
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step to liberate the desired aldehyde.
-
Solution: The reaction mixture is typically quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution. Inadequate neutralization can lead to low yields and the formation of discolored byproducts. Ensure the pH of the aqueous solution is neutral or slightly basic before extraction.
-
-
Side Reactions: Electron-rich pyrroles can undergo di-formylation or polymerization under harsh conditions.
-
Solution: Use a moderate excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) and carefully control the reaction temperature to minimize these side reactions.
-
Question 2: I am observing the formation of multiple products. How can I control the regioselectivity of the formylation?
The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is influenced by both electronic and steric factors.
-
Electronic Effects: Formylation generally occurs at the most electron-rich position of the pyrrole ring. The nitrile group at the 2-position is electron-withdrawing, deactivating the adjacent 3- and 5-positions to electrophilic attack. However, the nitrogen atom's lone pair activates the ring, and the methyl group on the nitrogen is electron-donating. The interplay of these effects directs formylation. For 2-substituted pyrroles with electron-withdrawing groups, a mixture of 4- and 5-formylated products is often observed.
-
Steric Hindrance: The bulky Vilsmeier reagent will preferentially attack the less sterically hindered position.
To favor the formation of the desired 4-formyl isomer, careful control of reaction conditions is necessary. Lower reaction temperatures may enhance selectivity.
Question 3: The purification of my final product is proving difficult. What are the likely impurities and what purification strategy do you recommend?
Common impurities in this reaction include unreacted starting material, the isomeric 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile, and potential di-formylated byproducts.
Purification Strategy:
-
Aqueous Work-up: After quenching and neutralization, thoroughly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and DMF.
-
Column Chromatography: The most effective method for separating the desired 4-formyl isomer from other byproducts is silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is recommended. Monitor the fractions by TLC to isolate the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the Vilsmeier-Haack reaction?
-
N,N-Dimethylformamide (DMF): Serves as both a solvent and a reactant to form the Vilsmeier reagent.
-
Phosphorus Oxychloride (POCl₃): Activates DMF to form the electrophilic Vilsmeier reagent.
-
1-methyl-1H-pyrrole-2-carbonitrile: The substrate that undergoes electrophilic aromatic substitution.
-
Ice and Base (e.g., NaHCO₃): Used during the work-up to hydrolyze the iminium intermediate to the final aldehyde product and to neutralize the acidic reaction mixture.
Q2: Are there any specific safety precautions I should take when performing this reaction?
Yes, the Vilsmeier-Haack reaction involves hazardous materials.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Vilsmeier Reagent: The pre-formed Vilsmeier reagent is moisture-sensitive and can be corrosive.
-
Reaction Exotherm: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent a runaway reaction. Always add POCl₃ slowly to chilled DMF.
Q3: How can I synthesize the starting material, 1-methyl-1H-pyrrole-2-carbonitrile?
Several methods have been reported for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile. One common approach involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate, followed by treatment with DMF. Another method is the dehydration of 1-methyl-2-pyrrolecarboxaldehyde oxime.
Experimental Protocols
Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile from 1-methylpyrrole
This procedure is adapted from a patented method and should be performed by a qualified chemist.
-
In a suitable reaction vessel, a solution of 1-methylpyrrole in an anhydrous solvent (e.g., toluene or acetonitrile) is cooled to 0 °C.
-
Chlorosulfonyl isocyanate (approximately 1.0 equivalent) is added dropwise while maintaining the temperature at or below 0 °C.
-
After the addition is complete, the reaction mixture is stirred for a designated period at low temperature.
-
A molar excess of N,N-dimethylformamide (DMF) is then added to the reaction mixture.
-
Subsequently, a molar excess of an organic base (e.g., triethylamine or pyridine) is added, which may result in the formation of a precipitate.
-
The precipitate is removed by filtration.
-
The filtrate, containing the desired product, is then subjected to an appropriate work-up, which may include washing with brine and drying over an anhydrous salt.
-
The crude product is purified by distillation under reduced pressure to yield 1-methyl-1H-pyrrole-2-carbonitrile.
Vilsmeier-Haack Formylation of 1-methyl-1H-pyrrole-2-carbonitrile (General Procedure)
Note: This is a general guideline. The optimal conditions, including temperature, reaction time, and stoichiometry, should be determined experimentally.
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (as a solvent). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the DMF, ensuring the temperature does not rise above 10 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Formylation: Dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. Continue stirring until the hydrolysis of the intermediate is complete.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Data Presentation
Table 1: Reagent Stoichiometry for Vilsmeier-Haack Formylation
| Reagent | Molar Equivalents | Role |
| 1-methyl-1H-pyrrole-2-carbonitrile | 1.0 | Substrate |
| Phosphorus Oxychloride (POCl₃) | 1.1 - 1.5 | Activating Agent |
| N,N-Dimethylformamide (DMF) | Solvent & Reagent | Forms Vilsmeier Reagent |
Visualizations
Reaction Pathway Diagram
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in the synthesis.
References
- At this time, a specific, detailed, and publicly available peer-reviewed experimental protocol with full characterization data for the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carbonitrile to produce the 4-formyl isomer could not be located.
-
Vilsmeier-Haack Reaction General Principles: For a general overview of the Vilsmeier-Haack reaction, including its mechanism and applications, please refer to standard organic chemistry textbooks or review articles on the topic. A useful starting point is the Wikipedia entry: .
-
Synthesis of Pyrrole-2-carbonitriles: A relevant patent providing a method for the synthesis of the starting material is: .
-
General Pyrrole Chemistry: For a broad understanding of pyrrole reactivity, resources from organic chemistry portals can be insightful: .
Technical Support Center: Purification of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Prepared by the Gemini Applications Science Team
Welcome to the technical support resource for 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this versatile heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals and materials, achieving high purity is critical for downstream applications.[1][2] This document provides in-depth troubleshooting guides and validated protocols to help you navigate the complexities of its purification.
Understanding the Challenge: Common Impurities
This compound is typically synthesized via a Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carbonitrile.[3][4][5] This reaction, while effective, can introduce several impurities that complicate purification. Understanding these potential contaminants is the first step in designing a robust purification strategy.
Potential Impurities Include:
-
Unreacted Starting Material: 1-methyl-1H-pyrrole-2-carbonitrile.
-
Reagent-Derived Impurities: Residual N,N-dimethylformamide (DMF) and hydrolysis by-products from phosphorus oxychloride (POCl₃).[4][6]
-
Reaction By-products: Small amounts of isomeric products or over-formylated species.
-
Polymeric/Colored Materials: Pyrroles, especially when functionalized, can be susceptible to polymerization or degradation, leading to highly colored, often tar-like contaminants.[7]
Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address common issues observed in the laboratory.
Question 1: My crude product is a dark, viscous oil or tar. How should I begin the purification?
This is a frequent issue when working with pyrrole derivatives, often caused by polymeric by-products.[7] Attempting direct recrystallization or column chromatography with such a crude mixture can lead to poor separation and contamination of the final product.
Expert Recommendation: A preliminary "plug" filtration is highly recommended to remove baseline, insoluble, and polymeric materials before proceeding to more refined purification techniques.
Protocol: Silica Plug Filtration
-
Preparation: Place a small plug of cotton or glass wool at the bottom of a fritted funnel or a glass column.[8] Add a layer of sand (~1-2 cm), followed by a 5-10 cm layer of silica gel. Top with another thin layer of sand.
-
Equilibration: Pass a non-polar solvent, such as hexanes or a 95:5 mixture of hexanes/ethyl acetate, through the silica plug until the bed is fully wetted and equilibrated.
-
Sample Loading: Dissolve your crude oil in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. If the oil is not fully soluble, sonicate and filter out any solids, loading only the soluble portion.
-
Elution: Elute the plug with a solvent system of moderate polarity (e.g., 80:20 Hexanes/EtOAc). The goal is to quickly wash your target compound through the silica, leaving the highly polar, colored tars adsorbed at the top.
-
Collection & Analysis: Collect the eluent and analyze by Thin Layer Chromatography (TLC) to confirm the presence of your product. Evaporate the solvent to obtain a cleaner, less colored crude material ready for final purification.
Question 2: My TLC shows multiple spots. Should I use column chromatography or recrystallization?
The choice of purification method depends on the nature and separation of the impurities as observed on a TLC plate.
-
Column Chromatography is the method of choice when impurities have different polarities (and thus different Rf values) from your desired product. It is a versatile technique for separating components of a mixture.[9][10]
-
Recrystallization is most effective for removing small amounts of impurities from a product that is already substantially pure. It relies on differences in solubility between the compound and its impurities in a given solvent.[11]
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Question 3: How do I develop an effective flash column chromatography protocol?
Flash column chromatography is a powerful technique for purifying this compound. The key is selecting an appropriate solvent system.
Causality: The polarity of the mobile phase directly competes with the polar stationary phase (silica gel) for interaction with the compound. A well-chosen solvent system will allow the desired compound to move down the column while retaining impurities with different polarities.[12]
Step 1: TLC Solvent System Screening Your goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.3-0.4 .[10] This provides the optimal balance between retention and elution for good separation.
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexanes | Very Low | Eluting non-polar hydrocarbons. |
| 90:10 Hexanes / Ethyl Acetate | Low | Separating non-polar to moderately polar compounds. |
| 70:30 Hexanes / Ethyl Acetate | Medium | Good starting point for this compound. |
| 50:50 Hexanes / Ethyl Acetate | Medium-High | For more polar compounds or faster elution. |
| 100% Ethyl Acetate | High | Eluting polar compounds.[13] |
| 95:5 DCM / Methanol | Very High | Eluting highly polar compounds like alcohols or amines.[13] |
Step 2: Column Chromatography Protocol
Caption: Step-by-step workflow for flash column chromatography.
Question 4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to high impurity levels, rapid cooling, or a solution that is too concentrated.[7][11]
Troubleshooting Strategies for Oiling Out:
| Solution | Scientific Rationale |
| Add More Hot Solvent | Reduces the saturation level of the solution, giving molecules more space and time to align into a crystal lattice upon cooling.[11] |
| Cool Slowly | Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath. Slow cooling provides the thermodynamic favorability for ordered crystal growth over amorphous precipitation.[7] |
| Scratch the Flask | Scratching the inner surface of the flask with a glass rod creates microscopic imperfections that serve as nucleation sites, initiating crystal formation.[11] |
| Add a Seed Crystal | Introducing a tiny crystal of the pure compound provides a perfect template for other molecules to crystallize upon, bypassing the energy barrier for initial nucleation.[11] |
| Switch to a Two-Solvent System | Dissolve the compound in a small amount of a "good" solvent (e.g., DCM, Acetone) and slowly add a "poor" solvent (e.g., Hexanes, Water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. This method allows for fine-tuned control over solubility. |
Question 5: My final product is a white solid but has a persistent yellow or brown tint. How can I decolorize it?
This coloration is likely due to trace amounts of highly conjugated, colored impurities that co-elute with your product during chromatography.
Expert Recommendation: Treatment with activated charcoal can effectively remove these colored contaminants. This should be performed before the final recrystallization step.
Protocol: Activated Charcoal Decolorization
-
Dissolve: Dissolve the colored solid in a suitable hot solvent (one you would use for recrystallization).
-
Treat: Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Adding charcoal to a near-boiling solution can cause violent bumping.
-
Stir: Stir the mixture at an elevated temperature for 5-10 minutes. Do not boil for extended periods, as this can promote side reactions on the charcoal surface.
-
Filter Hot: Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallize: Allow the clear, hot filtrate to cool slowly to induce crystallization of the decolorized product.[7]
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- University of California, Los Angeles. Column chromatography. UCLA Chemistry and Biochemistry.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
California State University, Stanislaus. How to run column chromatography. [Link]
-
Columbia University. Column chromatography. Columbia University Chemistry. [Link]
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
Chem-Impex. This compound. [Link]
- BenchChem. (2025). Troubleshooting common issues in the purification of tetrasubstituted pyrroles. BenchChem Technical Support.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
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- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. columbia.edu [columbia.edu]
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- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chromatography [chem.rochester.edu]
Preventing polymerization of pyrrole derivatives during synthesis
A Guide to Preventing and Troubleshooting Unwanted Polymerization
Welcome to the Technical Support Center for Pyrrole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of pyrrole moieties during synthetic manipulations. Uncontrolled polymerization is a frequent impediment, leading to decreased yields and complex purification profiles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, grounding our advice in mechanistic principles and field-proven laboratory practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the inherent instability of the pyrrole ring and the general strategies to mitigate polymerization.
Q1: Why do my pyrrole-containing reaction mixtures often turn dark brown or black, accompanied by the formation of insoluble material?
A: The rapid darkening of your reaction mixture, often to shades of dark green, brown, or black, is a classic visual indicator of pyrrole polymerization.[1] This process is frequently accompanied by the precipitation of an insoluble, tar-like substance.[1] The underlying cause is the high electron density of the pyrrole ring, which makes it exceptionally susceptible to oxidation and acid-catalyzed electrophilic attack.
Under acidic conditions, the pyrrole nitrogen or a ring carbon can be protonated, which disrupts the aromaticity and activates the ring.[1] This protonated pyrrole then acts as a potent electrophile, which is readily attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in the formation of intractable polymers.[1] Similarly, in the presence of oxidizing agents (including atmospheric oxygen), the pyrrole monomer can be oxidized to a radical cation.[2][3] This radical cation can then couple with other pyrrole molecules, leading to the formation of polypyrrole, a conjugated polymer.[2][3][4]
Q2: What are the primary factors that trigger the polymerization of pyrrole derivatives?
A: Several factors can induce the polymerization of pyrroles, with the most common being:
-
Acidic Conditions: Both Brønsted and Lewis acids can trigger rapid polymerization, even at low temperatures.[1]
-
Oxidizing Agents: Common laboratory oxidants (e.g., FeCl₃, ammonium persulfate, or even atmospheric oxygen) can initiate oxidative polymerization.[2][4][5] Pyrrole is known to darken upon exposure to air.[6][7]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of both acid-catalyzed and oxidative polymerization.[8]
-
Light Exposure: Certain pyrrole derivatives can be sensitive to light, which can promote the formation of radical species that initiate polymerization.[8]
Q3: What is the most effective and broadly applicable strategy to prevent polymerization during the synthesis and modification of pyrrole derivatives?
A: The most robust and widely adopted strategy is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen.[1][9] By reducing the electron density of the pyrrole ring, the protecting group diminishes its susceptibility to both protonation and oxidation, thereby enhancing its stability towards a wider range of reaction conditions.[1][10] This approach allows for chemical transformations to be performed that would otherwise be incompatible with the unprotected pyrrole ring.[9]
Q4: How do I choose an appropriate N-protecting group for my specific synthetic route?
A: The selection of an N-protecting group is critical and depends on the downstream reaction conditions. The ideal protecting group should be stable to the intended reaction conditions and readily cleavable under conditions that do not degrade the final product. A summary of commonly used protecting groups is provided in the table below.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Considerations |
| Tosyl | Ts | Very stable to strong acids, mild bases, and many oxidizing/reducing agents. | Strong reducing agents (e.g., Na/NH₃) or strong bases. | Offers excellent stability but requires harsh deprotection conditions. |
| tert-Butoxycarbonyl | Boc | Stable to basic and nucleophilic conditions. | Strong acids (e.g., TFA, HCl).[1] | Not suitable for reactions conducted in strong acid.[1] |
| Benzyloxymethyl | BOM | Stable to a wide range of non-reductive conditions. | Hydrogenolysis (e.g., H₂, Pd/C).[11] | Useful when acidic or basic conditions need to be avoided for deprotection. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions. | Fluoride sources (e.g., TBAF) or strong acid. | Offers versatile deprotection options. |
Part 2: Troubleshooting Guide
This section provides a structured, problem-and-solution approach to specific experimental challenges involving pyrrole polymerization.
Problem 1: Upon the addition of an acid (e.g., TFA, HCl, or a Lewis acid), my reaction mixture immediately turns black, and a solid precipitates.
-
Probable Cause: This indicates rapid and uncontrolled acid-catalyzed polymerization of an unprotected or insufficiently protected pyrrole.[1]
-
Recommended Solutions:
-
Protect the Pyrrole Nitrogen: This is the most effective solution. The introduction of an electron-withdrawing group, such as a tosyl (Ts) or a Boc group (if compatible with subsequent steps), will significantly decrease the ring's reactivity towards acids.[1][9]
-
Optimize Reaction Conditions: If N-protection is not feasible, a drastic reduction in temperature (e.g., to -78 °C) before and during the acid addition is critical.[1] The acid should be added slowly and in a dropwise manner to a dilute solution of the pyrrole derivative to avoid localized high concentrations.[1]
-
Problem 2: The yield of my desired product is very low, and TLC analysis shows a significant amount of baseline material.
-
Probable Cause: A substantial portion of your starting material is likely being consumed by a competing polymerization side reaction.[1]
-
Recommended Solutions:
-
Implement a Protection/Deprotection Sequence: Protect the pyrrole nitrogen before carrying out the problematic reaction step. Following the successful transformation, the protecting group can be removed. While this adds steps to the synthesis, it often leads to a significantly higher overall yield.[1]
-
Analyze the Byproduct: If possible, isolate the insoluble byproduct. A lack of well-defined peaks in an NMR spectrum is characteristic of a polymeric material.[1] This can confirm that polymerization is the primary issue.
-
Work Under an Inert Atmosphere: If oxidative polymerization is suspected, ensure the reaction is carried out under a nitrogen or argon atmosphere to minimize contact with oxygen.[12]
-
Problem 3: My N-Boc protected pyrrole derivative decomposed when I attempted a reaction in the presence of a strong acid.
-
Probable Cause: The tert-butoxycarbonyl (Boc) group is inherently labile under strongly acidic conditions; it is designed to be removed by acids like trifluoroacetic acid (TFA).[1] The in-situ deprotection of the Boc group exposes the highly reactive unprotected pyrrole to the acidic medium, leading to immediate polymerization.[1]
-
Recommended Solutions:
-
Change the Protecting Group: Switch to a protecting group that is stable under strongly acidic conditions. Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are excellent alternatives.[1][9]
-
Modify Reaction Conditions: If possible, explore the use of milder Lewis or Brønsted acids that are compatible with the Boc group.
-
Part 3: Experimental Protocols & Visual Guides
This section provides detailed, step-by-step methodologies for key protection and deprotection strategies, along with visual diagrams to illustrate the underlying chemical principles.
Protocol 1: N-Tosylation of Pyrrole
This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which imparts high stability in acidic media.
Materials:
-
Pyrrole derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of the pyrrole derivative (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Deprotection of N-Tosyl Pyrrole (Reductive)
This protocol outlines a method for the removal of the N-tosyl group using magnesium in methanol.
Materials:
-
N-Tosyl pyrrole derivative
-
Magnesium turnings
-
Anhydrous Methanol
-
Celite
Procedure:
-
To a round-bottom flask, add the N-tosyl pyrrole derivative (1.0 equivalent) and magnesium turnings (excess, e.g., 10 equivalents).
-
Add anhydrous methanol and stir the suspension at room temperature. The reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of celite to remove excess magnesium and magnesium salts.
-
Rinse the filter cake with additional methanol or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by partitioning between water and a suitable organic solvent (like DCM or ether) and/or by flash column chromatography to yield the deprotected pyrrole.[1]
References
- BenchChem Technical Support Team. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem.
- ResearchG
- Gonzalez, C., Greenhouse, R., Tallabs, R., & Muchowski, J. M. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1703.
- Tan, Y., & Ghandi, K. (2013).
- Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(15), 7353-7358.
- ResearchGate. (2013). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole....
- MDPI. (2024).
-
Wikipedia. (2023). Polypyrrole. [Link]
- ResearchGate. (2017).
- BIOSYNCE. (2025).
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). Synthesis of Pyrrole and Substituted Pyrroles (Review). International Journal of Pharmaceutical and Clinical Research, 9(12), 734-740.
-
Wikipedia. (2023). Pyrrole. [Link]
Sources
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- 5. mdpi.com [mdpi.com]
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- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. biosynce.com [biosynce.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
Navigating the Labyrinth of Pyrrole Synthesis: A Technical Support Guide to Regioselectivity
Welcome to the Technical Support Center dedicated to the synthesis of substituted pyrroles. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter the common yet formidable challenge of controlling regioselectivity. Pyrrole and its derivatives are cornerstones in pharmaceuticals, natural products, and materials science, making their efficient and selective synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the subtleties of pyrrole synthesis and achieve your desired regiochemical outcomes.
Troubleshooting Guide: Tackling Low Regioselectivity Head-On
This section is designed in a question-and-answer format to directly address specific experimental challenges related to regioselectivity in key pyrrole syntheses.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, a classic and robust method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][4][5][6] The primary challenge arises when using unsymmetrical 1,4-diketones, which can lead to a mixture of regioisomers.[7]
Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I enhance the selectivity for the desired product?
Answer: Achieving high regioselectivity in the Paal-Knorr synthesis hinges on exploiting the inherent electronic and steric differences between the two carbonyl groups of your starting material. Here are several strategies to consider:
-
Exploiting Steric Hindrance: The initial and often rate-determining step is the nucleophilic attack of the amine on one of the carbonyl carbons.[5] A bulkier substituent adjacent to one carbonyl will sterically impede this attack, thereby directing the amine to the less hindered carbonyl group.[7]
-
Expert Insight: If your synthetic route allows, consider designing your 1,4-dicarbonyl precursor with a sterically demanding group (e.g., tert-butyl, phenyl) adjacent to the carbonyl you wish to remain unreacted in the initial cyclization step.
-
-
Leveraging Electronic Effects: The electrophilicity of the carbonyl carbons can be modulated by neighboring substituents. An electron-withdrawing group (EWG) will increase the partial positive charge on the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[7] Conversely, an electron-donating group (EDG) will decrease its electrophilicity.
-
Application Example: A 1,4-dicarbonyl compound with a phenyl group (EWG) at one end and an alkyl group (EDG) at the other will likely favor initial amine attack at the carbonyl adjacent to the phenyl group.
-
-
Optimizing Reaction Conditions:
-
pH Control: While the Paal-Knorr reaction is often catalyzed by acid, maintaining a neutral or weakly acidic condition is crucial.[5][7] Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts through a competing reaction pathway.[5][7]
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product over the thermodynamically favored one.[7] This is particularly useful when the activation energies for the two competing cyclization pathways are significantly different.
-
Catalyst Choice: While often self-catalyzed, the addition of a mild acid like acetic acid can accelerate the reaction.[7][8] For substrates with acid-sensitive functional groups, exploring milder catalysts or even catalyst-free conditions at elevated temperatures might be necessary to prevent degradation and side reactions.[4] Lewis acids such as FeCl₃, CaCl₂, and MgI₂ have also been employed to catalyze the reaction under specific conditions.[8]
-
Table 1: Influence of Substituents and Conditions on Regioselectivity in Paal-Knorr Synthesis
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temperature (°C) | Major Regioisomer | Regioisomeric Ratio | Yield (%) |
| 1-Phenyl-1,4-pentanedione | Aniline | Acetic Acid | Reflux | 2-Methyl-1,5-diphenyl-1H-pyrrole | >95:5 | 85 |
| 1-Phenyl-1,4-pentanedione | Benzylamine | Acetic Acid | Reflux | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole | >95:5 | 82 |
| 2-Methyl-1,4-hexanedione | Aniline | Acetic Acid | 80 | 1-Phenyl-2,5-dimethyl-1H-pyrrole | 80:20 | 75 |
| 2-Methyl-1,4-hexanedione | Benzylamine | p-TsOH / Toluene | Reflux | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 78:22 | 70 |
Data compiled from representative literature.[7]
Experimental Protocol: Regioselective Paal-Knorr Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole [7]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in glacial acetic acid.
-
Add aniline (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and allow it to dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-methyl-1,5-diphenyl-1H-pyrrole.
Troubleshooting Workflow: Paal-Knorr Regioselectivity
Caption: Troubleshooting workflow for Paal-Knorr regioselectivity.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][9] A key challenge is managing chemoselectivity and avoiding side reactions.[7]
Question: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity and yield of the desired pyrrole?
Answer: Byproduct formation in the Hantzsch synthesis often stems from competing reaction pathways. Here’s a breakdown of the common issues and how to troubleshoot them:
-
Ensuring Efficient Enamine Formation: The reaction initiates with the formation of an enamine from the β-ketoester and the amine.[3][9] If this step is slow or incomplete, the unreacted amine can engage in side reactions.
-
Solution: Use a slight excess (1.1 equivalents) of the amine to drive the enamine formation to completion.
-
-
Controlling N-Alkylation vs. C-Alkylation: The intermediate enamine can react with the α-haloketone through two different pathways: N-alkylation or C-alkylation. The desired pathway for pyrrole formation is C-alkylation.[7]
-
Solvent Choice: The choice of solvent can significantly influence this selectivity. Protic solvents, such as ethanol, can favor the desired C-alkylation pathway.[7]
-
-
Minimizing Side Reactions of the α-Haloketone: The α-haloketone is a reactive species and can undergo self-condensation or react directly with the amine in a simple substitution reaction.[7]
-
Slow Addition: To minimize these side reactions, add the α-haloketone slowly to the reaction mixture that contains the pre-formed enamine. This ensures that the concentration of the α-haloketone remains low at any given time, favoring its reaction with the more abundant enamine.
-
-
Optimizing Reaction Conditions:
Experimental Protocol: General Procedure for Hantzsch Pyrrole Synthesis [7]
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After the reaction is complete, cool it to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Troubleshooting Workflow: Hantzsch Chemoselectivity
Caption: Troubleshooting workflow for Hantzsch chemoselectivity.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding other important pyrrole synthesis methods and general principles of regioselectivity.
Q1: What are the critical reaction parameters to control in a van Leusen pyrrole synthesis to ensure good yields?
A1: The van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC), is a powerful method for preparing 3,4-disubstituted pyrroles.[7] To achieve optimal results, careful control of the following parameters is essential:
-
Base: A strong, non-nucleophilic base is crucial for the deprotonation of TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can influence the reaction rate and overall yield.[7]
-
Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used to ensure the solubility of the reactants and intermediates.[7]
-
Temperature: The initial Michael addition is often carried out at a low temperature, followed by warming to room temperature or gentle heating to promote the subsequent cyclization and elimination steps.[7]
Q2: What are the common pitfalls and solutions in a Barton-Zard pyrrole synthesis?
A2: The Barton-Zard synthesis, which involves the reaction of a nitroalkene with an α-isocyanoacetate, is a valuable tool for pyrrole synthesis. Common issues and their solutions include:
-
Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like DBU or a hindered alkoxide is often preferred to deprotonate the isocyanoacetate without triggering side reactions of the nitroalkene.[7]
-
Nitroalkene Stability: Nitroalkenes can be unstable and prone to polymerization, especially under strongly basic conditions or when heated. It is often advisable to use freshly prepared nitroalkenes.[7]
Q3: Are there modern catalytic methods that offer high regioselectivity in pyrrole synthesis?
A3: Absolutely. The field of organic synthesis is continually evolving, and several modern catalytic systems have been developed to address the challenge of regioselectivity in pyrrole formation.
-
Transition Metal Catalysis: Catalysts based on palladium, rhodium, gold, and silver have been successfully employed in various pyrrole syntheses to achieve high levels of regioselectivity.[10][11][12] For instance, rhodium(I) catalysts with specific diphosphine ligands can direct the hydroacylation of propargylic amines to yield linear adducts that cyclize to form highly substituted pyrroles. Silver catalysts have been shown to mediate a cascade reaction of enaminones and carbene precursors with excellent chemo- and regioselectivity.[11]
-
Photoredox Catalysis: The use of visible-light photoredox catalysis has opened up new avenues for the regioselective synthesis of functionalized pyrroles from simple starting materials like aldehydes and aryl azides.[10]
-
Organocatalysis: Organocatalysts, such as proline and its derivatives, have been used to promote regioselective pyrrole syntheses through various activation modes.[13]
Q4: How does the choice of protecting group on the pyrrole nitrogen influence subsequent functionalization?
A4: The N-substituent on the pyrrole ring plays a crucial role in directing the regioselectivity of subsequent electrophilic substitution reactions. Electron-withdrawing protecting groups, such as sulfonyl or carbonyl groups, tend to direct electrophilic attack to the C3 position. In contrast, N-alkyl or N-aryl groups, which are generally electron-donating, favor substitution at the C2 and C5 positions. The choice of protecting group can also influence the overall reactivity of the pyrrole ring.
References
-
Smith, J. A., Ng, S., & White, J. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477–2482. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 451-465. [Link]
-
Goh, K. K., & Li, Z. (2020). Recent Advancements in Pyrrole Synthesis. ACS Omega, 5(43), 27765–27777. [Link]
-
Kakaawla, T. K. K., & Harrity, J. P. A. (2017). Development of an Amine-Catalyzed Regioselective Synthesis of Pyrroles. Organic Letters, 19(24), 6594–6597. [Link]
-
Liu, X., et al. (2020). Highly Regioselective Synthesis of Multisubstituted Pyrroles via Ag-Catalyzed [4+1C]insert Cascade. ACS Catalysis, 10(5), 3364–3370. [Link]
-
Taylor, J. E., et al. (2015). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 54(43), 12758-12762. [Link]
-
Bandyopadhyay, A., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(1), 1-28. [Link]
-
Kaur, A., & Kishore, D. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(25), 15197-15220. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
-
Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6543. [Link]
-
Hantzsch pyrrole synthesis. (2026, January 7). In Grokipedia. [Link]
-
Hantzsch pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Das, B. C., et al. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1528622. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
Sources
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- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
Stability issues of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile under storage
Technical Support Center: 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
A Guide to Ensuring Compound Integrity in Research & Development
Welcome to the technical support guide for this compound (CAS 119580-81-3). As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep understanding of this molecule's behavior to ensure the integrity of your experiments and the reproducibility of your results. This versatile building block is pivotal in the synthesis of novel pharmaceuticals and advanced materials, making its stability paramount.[1][2] This guide is structured to address the most common stability issues encountered during storage and handling, providing both immediate troubleshooting solutions and the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For maximum shelf-life and to prevent degradation, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed, light-resistant container.[1][3] The key is to minimize exposure to all potential reactants: oxygen, moisture, and light.
Q2: The Safety Data Sheet (SDS) mentions the compound is "Air, light, and moisture sensitive." What are the specific chemical reasons for this?
This sensitivity arises from the combination of its functional groups:
-
Air Sensitivity (Oxygen): The primary point of failure is the aldehyde (formyl) group. Aromatic aldehydes are susceptible to auto-oxidation by atmospheric oxygen, which converts the formyl group into a carboxylic acid. This introduces a significant impurity (4-Carboxy-1-methyl-1H-pyrrole-2-carbonitrile) that can alter reaction outcomes.
-
Light Sensitivity: Pyrrole rings, while aromatic, can be susceptible to light-induced polymerization.[4] UV radiation can generate radical species that initiate chain reactions, leading to the formation of dark, insoluble, and complex polymeric materials.
-
Moisture Sensitivity: While the nitrile group is generally robust, prolonged exposure to moisture, especially in the presence of trace acidic or basic impurities, can lead to slow hydrolysis, first to the corresponding amide and eventually to the carboxylic acid.
Q3: My compound, originally a light brown solid, has darkened to a dark brown or blackish color. Is it still usable?
Significant color change is a strong visual indicator of degradation.[5] The darkening is typically due to the formation of conjugated polymeric materials from the pyrrole ring. While a portion of the desired compound may still be present, the impurities can act as reaction inhibitors, produce unforeseen side products, or complicate purification. It is strongly recommended to assess the purity of the material via analytical methods (see Protocol 2) before use. For critical applications, using a fresh, unopened lot is the safest course of action.
Q4: I have been using my bottle for several months, opening it frequently. How can I be sure it's still good?
Each time the container is opened, the compound is exposed to the atmosphere. This repeated exposure significantly accelerates degradation compared to a sealed, unopened container. If the material has been in use for an extended period, it should be considered suspect. We recommend performing a quality control check, such as ¹H NMR or HPLC, to verify its purity and identity against the original certificate of analysis before proceeding with critical experiments.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a problem-solving framework for issues that may arise during experimentation, linking them back to potential compound instability.
Logical Flow for Troubleshooting
Below is a workflow diagram to guide your troubleshooting process when encountering unexpected experimental results.
Caption: A logical workflow for diagnosing experimental issues.
Issue 1: My reaction is giving inconsistent yields or generating unexpected side products.
-
Symptom: A well-established synthetic procedure using this compound is now resulting in lower-than-expected yields, or new spots are appearing on the TLC plate that were not there previously.
-
Probable Cause: The most probable cause is the degradation of the starting material. The presence of the oxidized impurity, 4-Carboxy-1-methyl-1H-pyrrole-2-carbonitrile, means there is less active starting material, leading to lower yields. This acidic impurity can also interfere with reaction mechanisms, especially those sensitive to pH or employing basic reagents, thus generating side products.
-
Recommended Solution:
-
Verify Purity: Immediately perform a purity analysis on your stock of the compound. A ¹H NMR spectrum is highly effective for this (see Protocol 2 ). Compare the spectrum to the one provided on the certificate of analysis. Look specifically for the appearance of a broad peak characteristic of a carboxylic acid proton and a downfield shift of the aromatic protons.
-
Use a Fresh Sample: If degradation is confirmed, switch to a new, unopened vial of the compound for your reaction to validate that the starting material was the issue.
-
Purify if Necessary: If the material is valuable, it can be repurified using flash column chromatography or recrystallization (see Protocol 3 ).
-
Issue 2: The compound is no longer dissolving completely in the reaction solvent.
-
Symptom: The material, which was previously fully soluble in a solvent like Dichloromethane or Ethyl Acetate, now leaves behind a fine, dark, insoluble residue.
-
Probable Cause: This is a classic sign of polymerization. The dark, insoluble material consists of high-molecular-weight polymers formed from the degradation of the pyrrole ring.
-
Recommended Solution:
-
Do Not Proceed: Using this material directly is not advised, as the insoluble impurities can coat glassware, adsorb reagents, and interfere with the reaction.
-
Attempt Filtration: Dissolve the material in a suitable solvent, filter off the insoluble polymeric residue, and remove the solvent under reduced pressure.
-
Re-assess Purity: Analyze the purity of the now-soluble fraction. While this removes the insoluble polymers, soluble oligomers and oxidized impurities may still be present. A full purity assessment is mandatory before use.
-
Section 3: Key Protocols for Handling and Quality Assessment
Adherence to proper procedures is critical for preserving the integrity of this sensitive compound.
Protocol 1: Recommended Handling Procedure for a New Bottle
-
Equilibration: Before opening for the first time, allow the container to warm to room temperature inside a desiccator (approx. 30-60 minutes). This prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Atmosphere: Perform all weighing and dispensing in a glove box or under a gentle stream of inert gas (e.g., argon or nitrogen).
-
Minimize Exposure: Work quickly to minimize the time the container is open. Use a clean, dry spatula for dispensing.
-
Blanket and Seal: Before closing, flush the headspace of the container with inert gas. Seal the container tightly, first with the primary cap, and then wrap the cap and neck with Parafilm® for an extra barrier.
-
Store Properly: Immediately return the container to storage at 2-8°C, protected from light.[1][3]
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a reliable method to quickly assess the purity and identify the primary degradation product.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
Expected Peaks for Pure Compound:
-
Aldehyde proton (-CHO): ~9.5-9.8 ppm (singlet)
-
Pyrrole ring protons: Two distinct signals between ~7.0-7.8 ppm (doublets or singlets depending on resolution)
-
N-Methyl protons (-NCH₃): ~3.8-4.1 ppm (singlet)
-
-
Signs of Degradation:
-
Oxidation: Look for the disappearance or reduction in the integration of the aldehyde peak at ~9.5 ppm and the appearance of a new, broad singlet far downfield (>10 ppm), which is characteristic of a carboxylic acid (-COOH) proton.
-
Polymerization: A general broadening of all peaks and a poorly resolved baseline often indicate the presence of soluble oligomers.
-
-
Protocol 3: General Purification of Partially Degraded Material
For valuable batches that have undergone minor degradation, purification may be an option.
-
Method Selection:
-
Flash Column Chromatography: This is the most effective method. Use a silica gel stationary phase with a gradient solvent system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. The desired compound is moderately polar and should separate well from highly polar carboxylic acid impurities and non-polar oligomers.
-
Recrystallization: If the primary impurity is the carboxylic acid, recrystallization from a solvent system like ethyl acetate/hexanes or toluene may be effective. The less polar desired compound should crystallize out upon cooling, leaving the more polar impurity in the mother liquor.
-
-
Purity Confirmation: After purification, repeat the analysis in Protocol 2 to confirm that the purity meets the requirements for your experiment (>95%).
Section 4: Chemical Mechanisms of Degradation
Understanding the degradation pathways is key to preventing them. The two primary mechanisms are oxidation of the aldehyde and polymerization of the pyrrole ring.
Pathway 1: Oxidative Degradation of the Formyl Group
The aldehyde group is readily oxidized by atmospheric oxygen, especially when exposed to light, to form the corresponding carboxylic acid. This is the most common and fastest degradation pathway.
Caption: Conceptual pathway for pyrrole polymerization.
Section 5: Data Summary Table
This table summarizes the key storage parameters and the risks associated with improper handling.
| Parameter | Recommended Condition | Risk of Non-Compliance | Chemical Consequence |
| Temperature | 2-8°C | Storage at Room Temperature | Increased rate of all degradation reactions |
| Atmosphere | Inert Gas (Argon, N₂) | Exposure to Air | High Risk: Rapid oxidation of aldehyde to carboxylic acid |
| Light | Amber Vial / Dark | Exposure to Light | High Risk: Initiation of pyrrole ring polymerization; accelerated oxidation |
| Moisture | Tightly Sealed Container | Exposure to Humidity | Moderate Risk: Slow hydrolysis of nitrile/aldehyde groups |
References
-
AFG Bioscience. (n.d.). Safety Data Sheet - this compound. Retrieved from AFG Bioscience. [Link]
-
MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from MDPI. [Link]
-
Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior?. Retrieved from Quora. [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from Wikipedia. [Link]
-
Georganics. (n.d.). Pyrrole derivatives. Retrieved from Georganics. [Link]
-
PubChem. (n.d.). 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile. Retrieved from National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Preparation and odor characteristics of nitriles derived from aldehydes. Retrieved from ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile. This valuable building block is crucial for various research and development applications, including pharmaceutical development and materials science.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed, field-tested protocol to empower researchers in achieving a successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carbonitrile is the most direct and widely employed method. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrrole ring.[4][5]
Q2: I am getting a mixture of isomers. How can I improve regioselectivity for the C4-position?
A2: Regioselectivity is a known challenge in pyrrole formylation.[6][7] The electron-withdrawing nature of the nitrile group at C2 directs formylation primarily to the C4 and C5 positions. To favor the C4 isomer, consider the following:
-
Steric Hindrance: The N-methyl group can sterically hinder attack at the C5 position, but this effect can be subtle.[8]
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can often improve selectivity by favoring the thermodynamically more stable product.
-
Vilsmeier Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent is typical. A large excess may lead to di-formylation or other side reactions.
Q3: My reaction is not going to completion. What are the common causes?
A3: Incomplete conversion can stem from several factors:
-
Reagent Quality: Ensure that the POCl₃ and DMF are anhydrous. Moisture will quench the Vilsmeier reagent.
-
Insufficient Reaction Time or Temperature: While lower temperatures favor selectivity, the reaction may require extended stirring (several hours to overnight) to reach completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Poor Mixing: The reaction can become thick. Efficient stirring is crucial for ensuring homogeneity.
Q4: What is the expected color of the Vilsmeier reagent and the reaction mixture?
A4: The pre-formed Vilsmeier reagent (chlorodimethyliminium chloride) is typically a colorless or pale yellow solid.[9] However, it is most often generated in situ. Upon addition of POCl₃ to DMF, the solution may remain colorless or turn pale yellow. When the pyrrole substrate is added, the reaction mixture often develops a darker color, ranging from yellow-orange to deep red or brown, which is indicative of the reaction progressing.[9]
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, structured to help you diagnose and resolve experimental challenges.
Problem: Low or No Yield
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is highly sensitive to moisture. Water reacts with POCl₃ and the iminium salt, quenching the electrophile. | Use freshly opened or properly stored anhydrous DMF. Distill POCl₃ if its quality is suspect. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. | Carefully calculate and measure the molar equivalents of your reagents. A modest excess (1.1-1.5 eq.) of the Vilsmeier reagent is recommended. |
| Sub-optimal Temperature | The Vilsmeier-Haack reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can cause decomposition. | Start the reaction at a low temperature (0 °C) during reagent addition to control the initial exotherm, then allow it to warm to room temperature or gently heat (e.g., 40-60 °C) while monitoring by TLC.[5] |
| Product Lost During Workup | The formylated pyrrole product has moderate polarity. During aqueous workup, it can be lost if the pH is not controlled or if the incorrect extraction solvent is used. | Neutralize the reaction mixture carefully with a base like NaHCO₃ or Na₂CO₃ solution to a pH of ~7-8 before extraction. Use a moderately polar solvent like Dichloromethane (DCM) or Ethyl Acetate for extraction. |
Problem: Purity Issues & Isomer Separation
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| Formation of C5-formyl Isomer | The C5 position of the pyrrole is also electronically activated. The formation of the C5-formyl isomer is a common side product.[6][7][10] | Optimize reaction conditions (lower temperature) to maximize C4 selectivity. The isomers can typically be separated by silica gel column chromatography. Use a solvent system with a gradient of hexane and ethyl acetate; the desired C4 isomer is usually the more polar compound. |
| Presence of Unreacted Starting Material | Incomplete reaction will leave 1-methyl-1H-pyrrole-2-carbonitrile in the crude product. | Increase reaction time or temperature moderately. Ensure efficient stirring. The starting material is less polar and should elute first during column chromatography. |
| Di-formylated Byproducts | Using a large excess of the Vilsmeier reagent can lead to the introduction of a second formyl group on the pyrrole ring. | Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents). |
Recommended Synthesis Protocol
This protocol details the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carbonitrile.
Materials & Reagents:
-
1-methyl-1H-pyrrole-2-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes. The mixture should be a colorless or pale-yellow solution/slurry.
-
-
Formylation Reaction:
-
Dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the cold Vilsmeier reagent mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is neutral (~7-8). Caution: This is an exothermic process and will release CO₂ gas. Ensure adequate venting.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude material by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Scale-Up Considerations
Scaling up the Vilsmeier-Haack reaction from bench-scale to pilot or industrial scale introduces new challenges.[10]
-
Thermal Management: The formation of the Vilsmeier reagent and the subsequent quenching step are highly exothermic. On a large scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is essential to prevent runaway reactions and minimize byproduct formation.
-
Reagent Addition: The rate of addition of POCl₃ and the subsequent quenching solution must be carefully controlled to manage the exotherm. Sub-surface addition may be necessary to ensure rapid mixing and heat transfer.
-
Mixing: As the reaction volume increases, maintaining homogeneity becomes more difficult. Overhead mechanical stirring is required to ensure efficient mixing, especially if the reaction mixture becomes viscous.
-
Workup and Isolation: Handling large volumes of extraction solvents requires appropriate equipment. Phase separation can be slower on a larger scale. Centrifugation or alternative methods may be needed to isolate the product efficiently.
Visual Workflow and Troubleshooting Diagrams
Synthesis Workflow
This diagram outlines the key stages of the synthesis process.
Caption: Key stages of the Vilsmeier-Haack synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. ResearchGate. [Link]
-
Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. ACS Publications. [Link]
-
Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether (Gram-Scale). ACS Publications. [Link]
-
Pyrrole. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Pyrrole-The Vilsmeier Reaction. ChemTube 3D. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack formilation help. Reddit. [Link]
-
Vilsmeier (‐Haack) reaction. ResearchGate. [Link]
-
methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. ChemBK. [Link]
-
The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry. [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]
-
Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. Canadian Science Publishing. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC - NIH. [Link]
-
Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. ResearchGate. [Link]
-
Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]
-
1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Pyrrole Chemistry Support Center: Managing Thermal Sensitivity in Reactions
Welcome to the Technical Support Center for Pyrrole Chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with pyrrole-containing scaffolds. Pyrroles are foundational building blocks in medicinal chemistry and materials science, but their inherent sensitivity to heat and acid often presents significant synthetic challenges. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you navigate these issues, improve reaction outcomes, and ensure the integrity of your products.
Part 1: FAQs - Understanding the Root of Pyrrole's Instability
This section addresses the fundamental chemical principles governing the thermal and acidic sensitivity of the pyrrole ring. Understanding why these compounds degrade is the first step toward effective management.
Q1: Why are pyrrole and its derivatives so sensitive to heat and acid?
A: The sensitivity stems from pyrrole's nature as an electron-rich aromatic compound. Under acidic conditions, the ring can be protonated, which disrupts its aromaticity and makes it highly reactive.[1] This protonated pyrrole acts as an electrophile that can be attacked by a neutral, electron-rich pyrrole molecule, initiating a rapid, heat-exacerbated polymerization.[1][2] This process often leads to the formation of insoluble, dark-colored, tar-like materials, which significantly reduces the yield of the desired product.[1][3]
Q2: What are the primary degradation pathways for pyrroles at elevated temperatures?
A: At high temperatures (e.g., >1000 K), the primary degradation pathway is not polymerization but rather thermal decomposition through isomerization and ring-opening.[4] The process is typically initiated by a hydrogen shift to form an intermediate called pyrrolenine. This is followed by C-N bond fission, leading to the formation of various nitriles (like cis-crotonitrile and allyl cyanide) and other small molecules such as hydrogen cyanide and propyne.[4] In typical laboratory synthesis, however, the more common issue is acid-catalyzed polymerization, which is significantly accelerated by heat.[3][5]
Q3: How does substitution on the pyrrole ring affect its thermal stability?
A: Substitution plays a critical role.
-
N-Substitution: Installing an electron-withdrawing protecting group (e.g., tosyl, -SO₂R) on the pyrrole nitrogen is the most effective strategy to prevent acid-induced polymerization.[1] This modification decreases the electron density of the ring, making it less susceptible to protonation and subsequent electrophilic attack.[1] Conversely, N-alkyl groups can offer some stability benefits in other contexts.[6]
-
C-Substitution: Electron-withdrawing groups on the carbon atoms of the ring can also enhance stability by reducing the ring's nucleophilicity. The stability of pyrrole esters, for instance, has been studied, showing that they can be designed for improved thermal behavior.[7][8][9]
Part 2: Troubleshooting Guides for Common Synthetic Challenges
Here, we address specific, common reactions where the thermal sensitivity of pyrroles causes predictable problems.
Scenario 1: Paal-Knorr Pyrrole Synthesis
Q: My Paal-Knorr synthesis of a substituted pyrrole is giving a low yield and a lot of black, intractable tar. What is happening and how can I fix it?
A: This is a classic problem in Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions and heat.[3][10] The "tar" is almost certainly a result of acid-catalyzed polymerization of the pyrrole product, which is accelerated by the high temperatures often used in this reaction.[3]
Troubleshooting Workflow:
Recommended Solutions:
-
Reduce Temperature: Instead of refluxing, try running the reaction at a more moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC to avoid unnecessary heating after completion.[3][11]
-
Use Milder Catalysts: Strong acids can aggressively promote polymerization.[3] Switch to a milder Brønsted acid like acetic acid or p-toluenesulfonic acid.[12] Alternatively, a wide range of Lewis acids (FeCl₃, InCl₃, ZrCl₄, etc.) have been shown to effectively catalyze the reaction under milder conditions.[12][13]
-
Consider Solvent-Free or Alternative Media: Some Paal-Knorr reactions can be run under solvent-free conditions or in alternative media like ionic liquids, which can sometimes provide better results at lower temperatures.[14]
Scenario 2: Vilsmeier-Haack Formylation
Q: I am attempting to formylate a sensitive pyrrole derivative using the Vilsmeier-Haack reaction, but I am seeing significant decomposition. How can I achieve clean formylation?
A: The Vilsmeier-Haack reaction uses a potent electrophile (the Vilsmeier reagent, formed from POCl₃ and DMF) to formylate electron-rich aromatics like pyrrole.[15][16] While effective, the conditions can be too harsh for sensitive substrates, leading to degradation. The key is precise temperature control and, if necessary, modifying the substrate.
Recommended Solutions:
-
Strict Temperature Control: The Vilsmeier reagent is typically prepared at low temperatures (<25°C).[17] The subsequent reaction with the pyrrole should be performed at a low temperature (e.g., 0 °C or even lower) with slow addition of the pyrrole to the reagent. This minimizes side reactions and decomposition.
-
Protect the Pyrrole: If temperature control is insufficient, protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl). This deactivates the ring slightly, making it more resilient to the reaction conditions while still allowing formylation to occur, often with improved regioselectivity.[18]
-
Alternative Reagents: While POCl₃/DMF is standard, other activating agents can be used to generate the Vilsmeier reagent, which may offer milder conditions. However, for most applications, temperature control is the most critical parameter.
Part 3: Advanced Methodologies for Thermal Control
For highly sensitive substrates or large-scale synthesis, conventional heating methods can be inadequate. Modern techniques offer superior control over reaction conditions.
Q: How can microwave-assisted synthesis improve my heat-sensitive pyrrole reactions?
A: Microwave (MW) irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating.[19][20] Instead of slowly heating the reaction vessel from the outside, MW energy directly couples with polar molecules in the mixture, leading to rapid and uniform heating.
Key Advantages:
-
Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[21][22] This drastically reduces the time the sensitive pyrrole product is exposed to high temperatures.
-
Higher Yields & Purity: The rapid heating can minimize the formation of thermal degradation byproducts, leading to cleaner reactions and higher yields.[23]
-
Solvent-Free Conditions: Many MW-assisted syntheses, including Paal-Knorr and Hantzsch reactions, can be performed under solvent-free conditions, simplifying workup and improving the green credentials of the process.[21][23]
| Heating Method | Heating Mechanism | Temperature Control | Typical Reaction Time | Key Benefit for Pyrroles |
| Conventional (Oil Bath) | Conductive (external) | Slow, potential for hotspots | Hours to Days | Simplicity |
| Microwave Irradiation | Dielectric (internal) | Rapid, uniform | Seconds to Minutes | Drastically reduces exposure to heat, minimizing degradation.[21][22] |
| Flow Chemistry | Conductive (external) | Precise, excellent heat dissipation | Milliseconds to Minutes | Superior control of exotherms and reaction parameters.[24][25] |
Table 1. Comparison of Heating Methods for Thermally Sensitive Reactions.
Q: Is flow chemistry a viable option for controlling exothermic pyrrole reactions at scale?
A: Absolutely. Flow chemistry, where reagents are pumped through a temperature-controlled reactor, is an exceptionally powerful technique for managing highly exothermic or sensitive reactions.[25][26]
Key Advantages:
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation.[24][25] This prevents the formation of "hot spots" that can trigger runaway reactions or degradation, a common problem in large-scale batch reactors.
-
Enhanced Safety: The small internal volume of a flow reactor means that only a tiny amount of hazardous material is reacting at any given moment, significantly improving the safety profile of the process.[25][26]
-
Scalability and Reproducibility: Scaling up a flow reaction is achieved by running the system for a longer time, not by increasing the reactor size. This ensures that the optimized reaction conditions (temperature, pressure, residence time) remain identical, guaranteeing reproducibility from milligram to kilogram scale.[27] A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been successfully developed, demonstrating the utility of this approach.[28]
Part 4: Detailed Experimental Protocol
Low-Temperature Paal-Knorr Synthesis of an N-Aryl Pyrrole using a Mild Lewis Acid Catalyst
This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole while minimizing thermal degradation.
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq)
-
Primary amine (e.g., Aniline, 1.1 eq)
-
Iron(III) Chloride (FeCl₃, 0.1 eq)
-
Solvent (e.g., Ethanol or Water)[13]
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating)
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol). Begin stirring.
-
Reagent Addition: Add the primary amine (1.1 eq) to the solution.
-
Catalyst Addition: Add the iron(III) chloride catalyst (0.1 eq). Note: Other mild catalysts like Sc(OTf)₃ can also be used.[14] An iron(III) chloride-catalyzed reaction in water has been shown to proceed under very mild conditions.[13]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 30-60 minutes using TLC.
-
Heating (if necessary): If the reaction is sluggish at room temperature, gently heat the mixture to a moderate temperature (e.g., 40-60 °C). Continue to monitor by TLC to determine the point of completion and avoid prolonged heating.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted pyrrole.[11]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
-
Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation in water. Synlett, 2009(14), 2245-2248. [Link]
-
Andoh-Baidoo, R., et al. (2011). Microwave-assisted synthesis of N-substituted pyrroles. Pharmacia, 58(3-4), 51-56. [Link]
-
Armes, S. P. (1993). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 3(6), 599-604. [Link]
-
Zotti, G., & Schiavon, G. (1994). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole. Chemistry of Materials, 6(10), 1774-1780. [Link]
-
Simmie, J. M., & Metcalfe, W. K. (2012). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Energy & Fuels, 26(11), 6992-7003. [Link]
-
Meera, G., Rohit, K. R., Saranya, S., & Anilkumar, G. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(61), 37245-37260. [Link]
-
Ak, M., Ozyilmaz, E., & Ozyilmaz, G. (2010). Thermal decomposition kinetics of polypyrrole and its star shaped copolymer. Journal of Thermal Analysis and Calorimetry, 101(3), 937-943. [Link]
-
Li, M., et al. (2023). Synthesis, Characterization and Thermal Behavior of N-Substituted Pyrrole Esters. Chemistry & Biodiversity, 20(1), e202200977. [Link]
-
Chaskar, A. C. (2023). Microwave-induced Reactions for Pyrrole Synthesis. Mini-Reviews in Organic Chemistry, 20(5), 458-472. [Link]
-
Sparkler. (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]
-
Martínez, R., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 11(3), 336. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
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Validation & Comparative
A Comparative Guide to 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile and its Synthetic Utility Against Other Formylpyrrole Derivatives
Introduction: The Formylpyrrole Scaffold in Modern Synthesis
For researchers, scientists, and professionals in drug development, the pyrrole nucleus stands as a cornerstone of heterocyclic chemistry. Its presence in a multitude of natural products and pharmaceuticals underscores its significance.[1] Within this class, formylpyrroles are particularly valuable synthetic intermediates, offering a reactive handle for carbon-carbon bond formation and further functionalization. These compounds are pivotal in the synthesis of complex molecules, including porphyrins and bioactive agents.[2][3]
This guide provides an in-depth technical comparison of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile against other common formylpyrrole derivatives. We will delve into the nuances of their synthesis, comparative reactivity, and application in multi-step synthetic workflows. Our analysis is grounded in experimental data and established principles of organic chemistry to provide a clear, actionable resource for the discerning researcher.
The Synthesis of Formylpyrrole Scaffolds: A Tale of Regioselectivity
The position of the formyl group on the pyrrole ring, along with other substituents, dictates the molecule's reactivity and synthetic potential. The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocycles like pyrrole.[4]
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a formamide (like DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the electron-rich pyrrole ring.
Figure 1: Generalized mechanism of the Vilsmeier-Haack formylation.
The regioselectivity of the Vilsmeier-Haack formylation is heavily influenced by both electronic and steric factors. For N-substituted pyrroles, formylation typically occurs at the C2 (α) position due to the electron-donating nature of the nitrogen. However, bulky N-substituents can sterically hinder the C2 position, leading to increased formylation at the C3 (β) position.[2]
Comparative Reactivity: this compound in Focus
The unique substitution pattern of this compound—featuring two electron-withdrawing groups (EWG) at the C2 and C4 positions—imparts distinct reactivity compared to other formylpyrroles.
| Derivative | Key Structural Features | Expected Impact on Reactivity |
| This compound | Two EWGs (-CHO, -CN). N-methylation. | - Highly activated formyl group for nucleophilic addition. - Deactivated pyrrole ring towards further electrophilic substitution. - The nitrile group offers a site for further transformations (e.g., hydrolysis, reduction). |
| 2-Formyl-1-methyl-1H-pyrrole | Single EWG (-CHO) at C2. N-methylation. | - Moderately activated formyl group. - Pyrrole ring is still relatively electron-rich and can undergo further electrophilic substitution at C4 or C5. |
| 4-Formyl-1H-pyrrole-2-carbonitrile | Two EWGs (-CHO, -CN). N-unsubstituted. | - Similar electronic properties to the title compound. - The N-H proton is acidic and can be deprotonated, allowing for N-alkylation or other modifications. |
| 2,5-Diformyl-1-methyl-1H-pyrrole | Two EWGs (-CHO) at C2 and C5. N-methylation. | - Symmetrical molecule with two reactive aldehyde groups. - Useful for building symmetrical macrocycles like porphyrins.[5] |
Nucleophilic Addition to the Formyl Group: The Knoevenagel Condensation
The Knoevenagel condensation is a classic C-C bond-forming reaction where an active methylene compound reacts with a carbonyl group.[6] The reactivity of the formylpyrrole in this reaction is directly related to the electrophilicity of the formyl carbon.
The presence of the electron-withdrawing nitrile group at the C2 position in This compound significantly increases the partial positive charge on the formyl carbon at C4. This enhanced electrophilicity leads to a faster reaction rate and often higher yields in Knoevenagel-type condensations compared to derivatives with fewer or weaker electron-withdrawing groups, such as 2-formyl-1-methyl-1H-pyrrole.[7][8]
Figure 2: Conceptual workflow for a comparative Knoevenagel condensation.
The Wittig Reaction: Olefination of Formylpyrroles
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another key transformation of formylpyrroles.[9] Similar to the Knoevenagel condensation, the rate of the initial nucleophilic attack of the ylide on the carbonyl carbon is influenced by the electronic nature of the pyrrole ring. Therefore, This compound is expected to undergo Wittig olefination more readily than less electron-deficient formylpyrroles.
Applications in Multi-Step Synthesis
The choice of formylpyrrole derivative is critical in the strategic planning of complex molecule synthesis.
-
Pharmaceutical Intermediates: The dual functionality of This compound makes it an attractive precursor for constructing libraries of bioactive compounds.[10] The formyl group can be elaborated into various side chains, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple points for diversification.[1]
-
Porphyrin Synthesis: Symmetrically substituted diformylpyrroles are essential building blocks in the synthesis of porphyrins, which have applications in photodynamic therapy and materials science.[11][12] In this context, a derivative like 2,5-diformyl-1-methyl-1H-pyrrole would be chosen over a mono-formylated pyrrole.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always adhere to appropriate laboratory safety practices.
Protocol 1: Synthesis of 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile (A Representative Formylpyrrole)
This procedure is adapted from known Vilsmeier-Haack formylation protocols.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 3,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Knoevenagel Condensation of a Formylpyrrole Derivative
This is a general procedure adaptable for various formylpyrroles and active methylene compounds.[13]
-
Setup: In a round-bottom flask, dissolve the formylpyrrole derivative (e.g., This compound , 1.0 equiv.) and an active methylene compound (e.g., malononitrile, 1.1 equiv.) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure Knoevenagel adduct.
Conclusion and Outlook
This compound presents a unique and highly valuable profile for synthetic chemists. Its two electron-withdrawing groups render the formyl group exceptionally reactive towards nucleophilic attack, facilitating high-yielding C-C bond formations like the Knoevenagel and Wittig reactions. This heightened reactivity, however, comes at the cost of a deactivated pyrrole ring, making it less suitable for subsequent electrophilic aromatic substitution.
In contrast, derivatives like 2-formyl-1-methyl-1H-pyrrole offer a more balanced reactivity profile, allowing for both functionalization at the formyl group and further substitution on the pyrrole ring. The choice, therefore, is a strategic one, dictated by the overall synthetic plan.
Figure 3: Decision tree for selecting a formylpyrrole derivative.
As the demand for complex and diverse small molecules in drug discovery and materials science continues to grow, a nuanced understanding of the reactivity of building blocks like This compound is paramount. This guide serves as a foundational resource for making informed decisions in the design and execution of innovative synthetic strategies.
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A Comparative Guide to the Synthesis of Functionalized Pyrrole-2-carbonitriles
Abstract
Pyrrole-2-carbonitriles are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors due to their prevalence in bioactive molecules and functional organic materials.[1] The strategic placement of the nitrile group at the C2 position offers a versatile handle for further chemical transformations, making the development of efficient and regioselective synthetic routes a critical objective in modern organic chemistry. This guide provides a comparative analysis of key synthetic strategies for accessing functionalized pyrrole-2-carbonitriles, offering in-depth mechanistic insights, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the optimal route for their specific target molecules.
Introduction: The Significance of the Pyrrole-2-carbonitrile Scaffold
The pyrrole ring is a foundational motif in a vast array of natural products, including heme and chlorophyll, and is a privileged structure in medicinal chemistry.[1][2] The addition of a carbonitrile group at the 2-position enhances the scaffold's utility, serving as a precursor to amines, carboxylic acids, and tetrazoles, or acting as a key pharmacophoric element. Consequently, robust synthetic methodologies that allow for precise control over substitution patterns are in high demand. This guide will explore and compare three prominent strategies:
-
Cyclocondensation of Enones with Aminoacetonitrile followed by Oxidation: A powerful two-step method for constructing 3,5-disubstituted pyrrole-2-carbonitriles.
-
Copper-Catalyzed Multicomponent [3+2] Cycloaddition: A modern approach that assembles polysubstituted pyrrole-2-carbonitriles from simple precursors in a single step.
-
Van Leusen [3+2] Cycloaddition using TosMIC: A classic and reliable method involving the reaction of tosylmethyl isocyanide (TosMIC) with activated alkenes.
Strategy 1: Cyclocondensation of Enones and Subsequent Oxidation
This two-step approach is a highly effective method for preparing 3,5-disubstituted pyrrole-2-carbonitriles.[2][3] The first step involves the cyclocondensation of an α,β-unsaturated ketone (enone) with aminoacetonitrile, which proceeds via a 6π-electrocyclization to form a stable 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.[2] The subsequent aromatization is achieved through oxidation, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to yield the desired pyrrole.[2][3]
Mechanistic Rationale & Workflow
The causality of this sequence is straightforward. The initial Michael addition of aminoacetonitrile to the enone creates a key intermediate which, after imine formation and tautomerization, sets the stage for an intramolecular cyclization. This process is often facilitated by heating in a suitable solvent like pyridine.[2] The resulting dihydropyrrole is a stable, isolable intermediate. The choice of DDQ as the oxidant in the second step is critical; it is a high-potential quinone that effectively dehydrogenates the pyrroline ring to the aromatic pyrrole system under relatively mild conditions, preserving the nitrile functionality.[3]
Caption: Workflow for the two-step synthesis of pyrrole-2-carbonitriles from enones.
Advantages & Limitations
-
Advantages: This method utilizes readily available starting materials (enones and aminoacetonitrile). The intermediate dihydropyrrole is often stable and can be purified before the final oxidation step, which can lead to high purity products. The regiochemical outcome is well-defined, yielding 3,5-disubstituted products.
-
Limitations: The method is a two-step process, which is less atom- and step-economical than multicomponent reactions. The oxidation step requires a stoichiometric amount of DDQ, which can be expensive and requires careful handling. The reaction may not be suitable for substrates with functional groups sensitive to strong oxidants.[2] Alkyl-substituted pyrrolines can be particularly labile towards DDQ oxidation, leading to reaction failure.[2]
Representative Experimental Protocol
Adapted from Opatz, T. et al., Beilstein J. Org. Chem. 2014, 10, 466–470.[2][3]
Step 1: Synthesis of cis/trans-5-(2,3-dichlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile
-
To a solution of (E)-3-(2,3-dichlorophenyl)-1-phenylprop-2-en-1-one (2.20 g, 7.94 mmol) in pyridine (40 mL), add aminoacetonitrile hydrochloride (1.10 g, 11.76 mmol, 1.48 equiv.).
-
Heat the suspension to reflux for 15 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃ solution and dry over anhydrous Na₂SO₄.
-
Remove all volatiles in vacuo.
-
Purify the crude product by column chromatography (ethyl acetate/cyclohexane 1:7) to obtain the dihydropyrrole intermediate as a yellow oil (2.05 g, 82% yield).[2]
Step 2: Synthesis of 5-(2,3-dichlorophenyl)-3-phenyl-1H-pyrrole-2-carbonitrile
-
Dissolve the dihydropyrrole intermediate from Step 1 (1 equiv.) in a suitable solvent such as dichloromethane or toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approx. 1.1-1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the DDQ-hydroquinone byproduct.
-
Wash the filtrate with aqueous sodium bisulfite solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify by column chromatography to yield the final pyrrole-2-carbonitrile product.
Strategy 2: Copper-Catalyzed Multicomponent [3+2] Cycloaddition
This strategy represents a highly efficient and convergent approach to polysubstituted pyrrole-2-carbonitriles.[1] Developed by Wang and colleagues, this method involves a copper(II)-catalyzed three-component reaction between an N,N-disubstituted formamide, trimethylsilyl cyanide (TMSCN), and an alkene or alkyne dipolarophile.[1] This process constructs the pyrrole ring in a single, atom-economical operation.
Mechanistic Rationale & Workflow
The reaction is initiated by the copper(II) catalyst, which facilitates the dicyanation of the formamide to generate an α-aminonitrile. This intermediate is unstable and releases hydrogen cyanide (HCN) to form a reactive azomethine ylide. This ylide is the key 1,3-dipole in the subsequent [3+2] cycloaddition step. It is trapped in situ by an electron-deficient alkene or alkyne, leading to a pyrrolidine or dihydropyrrole intermediate, respectively. A final oxidative dehydroaromatization step, often using an oxidant like DDQ added in the same pot, furnishes the fully aromatic pyrrole-2-carbonitrile.[1]
Caption: Mechanism of the Cu-catalyzed multicomponent synthesis of pyrrole-2-carbonitriles.
Advantages & Limitations
-
Advantages: This is a one-pot, multicomponent reaction, which is highly desirable for efficiency and sustainability. It allows for the rapid assembly of complex, polysubstituted pyrroles from simple and readily available starting materials. The method demonstrates good functional group tolerance.
-
Limitations: The reaction requires a transition metal catalyst and a cyanide source (TMSCN), which necessitates careful handling. A terminal oxidation step is still required to achieve aromatization. The scope may be limited by the availability and reactivity of the alkene/alkyne dipolarophiles.
Representative Experimental Protocol
Based on the general principles described by Wang et al.[1]
-
To a sealed reaction vessel under an inert atmosphere (e.g., Nitrogen), add the formamide (1.0 equiv.), the alkene or alkyne (1.2 equiv.), and Cu(OTf)₂ (10 mol%).
-
Add the solvent (e.g., dichloroethane) followed by trimethylsilyl cyanide (TMSCN) (2.0 equiv.).
-
Seal the vessel and heat the reaction mixture to 80 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, add an oxidant such as DDQ (1.5 equiv.) and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the functionalized pyrrole-2-carbonitrile.
Strategy 3: Van Leusen [3+2] Cycloaddition
The Van Leusen pyrrole synthesis is a classic, powerful method for creating the pyrrole core, which can be adapted for pyrrole-2-carbonitrile synthesis. The reaction involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor).[4][5]
Mechanistic Rationale & Workflow
The key reagent, TosMIC, is uniquely suited for this transformation. The tosyl (Ts) group is a good leaving group and it acidifies the adjacent methylene proton.[6] In the presence of a base (e.g., NaH, DBU), TosMIC is deprotonated to form a nucleophilic carbanion.[4] This anion undergoes a Michael addition to an activated alkene. The resulting adduct then undergoes an intramolecular 5-exo-dig cyclization, where the new carbanion attacks the isocyanide carbon. The final step is the base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which drives the aromatization to form the pyrrole ring.[4] When the Michael acceptor contains a nitrile group, this functionality can be incorporated into the final product.
Caption: General mechanism for the Van Leusen pyrrole synthesis.
Advantages & Limitations
-
Advantages: The Van Leusen reaction is operationally simple, uses a stable solid reagent (TosMIC), and often proceeds in a single step to the aromatic product without needing a separate oxidation step.[4] It has a broad substrate scope and is one of the most convenient methods for synthesizing pyrrole heterocycles.[4][5]
-
Limitations: The primary drawback is the use of isocyanide reagents, which are notoriously malodorous and toxic. The reaction requires a strong base, which may not be compatible with all functional groups. The substitution pattern is dictated by the structure of the Michael acceptor.
Representative Experimental Protocol
Adapted from Mao, Z. et al., Molecules 2018, 23, 2633.[4]
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv.) in a 2:1 mixture of anhydrous diethyl ether and DMSO.
-
Add a solution of the α,β-unsaturated nitrile (Michael acceptor, 1.0 equiv.) and TosMIC (1.1 equiv.) in the same solvent mixture dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired pyrrole-2-carbonitrile.
Comparative Analysis
To facilitate an objective comparison, the key performance attributes of each synthetic route are summarized below.
| Feature | Cyclocondensation/Oxidation | Cu-Catalyzed Multicomponent Reaction | Van Leusen Synthesis |
| Starting Materials | Enones, Aminoacetonitrile | Formamides, TMSCN, Alkenes/Alkynes | TosMIC, Activated Alkenes |
| Key Reagents | DDQ (stoichiometric oxidant) | Cu(OTf)₂ (catalyst), TMSCN, DDQ | Strong Base (e.g., NaH), TosMIC |
| Number of Steps | Two (Isolation of intermediate is common) | One-pot (three components + oxidant) | One-pot |
| Substitution Pattern | Typically 3,5-disubstituted | Polysubstituted, flexible | Flexible, depends on Michael acceptor |
| Typical Yields | Good to Excellent (e.g., 60-90% over two steps)[2] | Good (e.g., 50-80%)[1] | Good to Excellent (e.g., 60-95%)[7] |
| Key Advantages | Uses simple precursors, well-defined regiochemistry. | High convergence and atom economy, rapid complexity. | No terminal oxidation needed, operationally simple. |
| Key Disadvantages | Two steps, requires stoichiometric strong oxidant. | Requires catalyst, cyanide source, and oxidant. | Use of toxic/malodorous isocyanide, strong base. |
Conclusion and Expert Recommendation
The synthesis of functionalized pyrrole-2-carbonitriles can be achieved through several effective strategies, each with distinct advantages and limitations.
-
The Cyclocondensation/Oxidation route is highly recommended for targets where a specific 3,5-disubstitution pattern is desired and the starting enones are readily accessible. Its reliability and the stability of the intermediate make it a robust choice for scale-up operations, provided the substrate is stable to the final oxidation step.
-
The Copper-Catalyzed Multicomponent Reaction is the superior choice for projects focused on discovery chemistry and the rapid generation of diverse, polysubstituted libraries. Its convergence and ability to build molecular complexity in a single step are unparalleled, making it ideal for exploring structure-activity relationships.
-
The Van Leusen Synthesis remains a go-to method for its operational simplicity and the fact that it directly yields the aromatic product. It is particularly powerful when the required activated alkene is easily prepared. Researchers should choose this route when they have appropriate safety measures in place for handling isocyanides and when base-sensitive functional groups are absent from the substrate.
The optimal choice of synthetic route will ultimately depend on the specific substitution pattern required, the availability of starting materials, functional group tolerance, and the desired scale of the reaction.
References
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Liu, Y., & Li, X. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(12), 2798. [Link]
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Sharma, V., Kumar, R., & Sharma, U. (2022). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. International Journal of Pharmaceutical Research & Emerging Science, 2(4), 1-19. [Link]
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Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. [Link]
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Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194. [Link]
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Mao, Z., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2633. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
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Mao, Z., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PubMed. [Link]
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Efficacy of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile derived compounds against cancer cell lines
A Comparative Guide to the Efficacy of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile Derived and Structurally Related Compounds Against Cancer Cell Lines
For decades, the pyrrole ring, a fundamental five-membered aromatic heterocycle, has captured the attention of medicinal chemists due to its presence in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to serve as a versatile synthetic scaffold have made it a privileged structure in the quest for novel therapeutic agents.[3][4] Within the realm of oncology, derivatives of the pyrrole nucleus have demonstrated significant potential, exhibiting a range of anticancer activities.[2][5][6][7]
This guide focuses on the burgeoning class of anticancer agents derived from or structurally related to this compound. While this specific scaffold is a valuable building block in pharmaceutical development for creating compounds with potential anti-cancer properties, a comprehensive body of public-domain research detailing the direct synthesis and cytotoxic evaluation of a wide array of its derivatives remains emergent.[3][4] Therefore, to provide a valuable comparative analysis for researchers, this guide will also encompass the efficacy of structurally similar substituted pyrrole-2-carbaldehydes and other pyrrole-carbonitrile derivatives, for which more extensive experimental data is available.[8] This approach allows for a broader understanding of the structure-activity relationships (SAR) that govern the anticancer potential of this compound class.
We will delve into the comparative cytotoxicity of these compounds against various cancer cell lines, present detailed methodologies for key in vitro assays, and explore the potential mechanisms of action that underpin their therapeutic promise.
Comparative Efficacy of Substituted Pyrrole Derivatives
The potency of pyrrole-based compounds against cancer cells is profoundly influenced by the nature and position of substituents on the pyrrole ring.[8] The following table summarizes the cytotoxic activity (IC50 values) of a selection of substituted pyrrole-2-carbaldehyde and related derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Specific Derivative | Substitution Highlights | Target Cancer Cell Line | IC50 (µM) |
| Alkynylated Pyrrole Derivatives | Compound 12l | Alkynyl group | U251 (Glioblastoma) | 2.29 ± 0.18 |
| A549 (Lung Cancer) | 3.49 ± 0.30 | |||
| Pyrrole Hydrazones | Compound 1C | Hydrazone linkage | SH-4 (Melanoma) | 44.63 ± 3.51 |
| Dimeric Pyrrole-2-Carbaldehyde Alkaloids | Lepipyrrolin A | Dimeric structure | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 |
| Marinopyrroles & Derivatives | Marinopyrrole A | Bromo-pyrrole core | HCT-116 (Colon Cancer) | ~6.1 |
Key Insights from Structure-Activity Relationship (SAR) Studies:
Analysis of the available data suggests that specific structural modifications can significantly enhance the cytotoxic profile of the pyrrole scaffold. For instance, the introduction of an alkynyl group, as seen in compound 12l, appears to confer potent activity against glioblastoma and lung cancer cell lines.[8] The dimeric nature of certain natural products like Lepipyrrolin A also contributes to their cytotoxic effects.[8] Furthermore, studies on other substituted pyrroles have indicated that the presence and position of halogen atoms and aryl groups can dramatically influence their anticancer potency and selectivity.[9]
Mechanistic Insights: How Do These Compounds Exert Their Anticancer Effects?
While the precise mechanisms of action for all this compound derivatives are still under investigation, research on structurally related pyrrole compounds points towards several key cellular processes that are disrupted:
-
Induction of Apoptosis: A common mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Pyrrole derivatives have been shown to trigger this process in malignant cells.[5] This is often characterized by events such as the externalization of phosphatidylserine on the cell membrane and the activation of caspases, the key executioner enzymes of apoptosis.
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Several pyrrole-based compounds have been found to interfere with the cell cycle, forcing cancer cells to halt their division at specific checkpoints, such as the G2/M phase.[10] This prevents the cells from replicating and can ultimately lead to cell death.
-
Inhibition of Tubulin Polymerization: The microtubule network is crucial for cell division, and its disruption is a validated anticancer strategy. Certain pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization, the process by which microtubules are formed.[9] By interfering with microtubule dynamics, these compounds can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Experimental Protocols for In Vitro Evaluation
To ensure scientific integrity and enable researchers to replicate and build upon existing findings, this section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the efficacy of these novel compounds.
Cell Viability and Cytotoxicity Assays (MTT/XTT)
The MTT and XTT assays are colorimetric methods widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
MTT Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrrole derivatives. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the resulting dose-response curve.
Experimental Workflow for Cell Viability Assays
Caption: Step-by-step workflow of the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Flow cytometry is a powerful technique to quantify the induction of apoptosis. This method utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol for Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the pyrrole derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cell populations.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Flow Cytometry Analysis of Apoptosis
Caption: Gating strategy for apoptosis analysis using Annexin V and PI.
Concluding Remarks and Future Directions
The exploration of this compound and its structurally related analogs represents a promising avenue in the development of novel anticancer therapeutics. The versatility of the pyrrole scaffold allows for extensive chemical modification, enabling the fine-tuning of cytotoxic activity and selectivity against a broad spectrum of cancer cell lines.
While the data presented in this guide, drawn from closely related pyrrole-2-carbaldehydes and other derivatives, provides a strong rationale for the continued investigation of this compound class, further research is warranted. Specifically, future studies should focus on the synthesis and comprehensive in vitro and in vivo evaluation of a wider range of derivatives originating directly from this compound. Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds will be crucial for their advancement into preclinical and clinical development. The insights gained from such studies will undoubtedly contribute to the design of the next generation of targeted and effective cancer therapies.
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PubMed. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. [Link]
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PubMed. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. [Link]
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile Analogs
For researchers, medicinal chemists, and drug development professionals, the pyrrole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Within this diverse family, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile stands out as a particularly versatile building block, a chameleon-like molecule whose derivatives have shown promise in a range of therapeutic areas, from oncology to metabolic diseases.[2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its analogs, offering a roadmap for the rational design of next-generation therapeutics. We will dissect how subtle molecular modifications can dramatically influence biological activity, with a focus on two key areas: anticancer and anti-diabetic (DPP-4 inhibitory) applications.
The Core Moiety: A Foundation for Diverse Bioactivity
This compound is a unique chemical entity, featuring both an electron-withdrawing formyl group and a carbonitrile moiety.[2] This electronic arrangement makes it an excellent Michael acceptor and a versatile precursor for a wide array of chemical transformations, allowing for the systematic exploration of chemical space. Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][4]
I. Anticancer Activity: Tuning the Pyrrole Scaffold for Cytotoxicity
The pyrrole core is a common feature in several approved anticancer drugs, highlighting its therapeutic relevance.[1] The following sections delve into the SAR of this compound analogs as cytotoxic agents, with a focus on how different substitutions on the pyrrole ring impact their efficacy against various cancer cell lines.
Comparative Anticancer Activity Data
The cytotoxic potential of pyrrole-based compounds is highly dependent on the nature and position of their substituents. The following table summarizes the anticancer activity of various pyrrole derivatives, providing a comparative overview of their potency.
| Compound/Analog | Modification from Core Scaffold | Target Cell Line(s) | Activity Metric (IC₅₀) | Reference |
| Analog A (Generic Pyrrole-based Chalcone) | Replacement of formyl group with a chalcone moiety containing a 4-nitrophenyl group. | A549 (Lung Cancer) | More potent than cisplatin | [5] |
| Analog B (Generic Pyrrole-based Chalcone) | Replacement of formyl group with a chalcone moiety containing a 2-nitrophenyl group. | HepG2 (Liver Cancer) | More selective than cisplatin | [5] |
| Alkynylated Pyrrole Derivative (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure. | A549 (Lung Cancer) | 3.49 µM | [6] |
| 2-Aminopyrrole Derivative (EAPC-67) | Complex 2-amino-1-(furan-2-carboxamido)-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate structure. | HCC 1806, MDA-MB-231 (Breast Cancer), H1299 (Lung Cancer) | Potent cytotoxicity | [7] |
Key SAR Insights for Anticancer Activity:
-
Modification of the Formyl Group: Replacing the formyl group with extended conjugated systems, such as chalcones, has been shown to enhance anticancer activity. The electronic nature of the substituents on the aromatic ring of the chalcone moiety plays a crucial role in determining the potency and selectivity against different cancer cell lines. For instance, a 4-nitrophenyl substitution leads to high potency against lung cancer cells, while a 2-nitrophenyl group confers selectivity for liver cancer cells.[5]
-
Substitution at the Pyrrole Ring: The introduction of bulky and electron-rich or electron-deficient groups at various positions of the pyrrole ring significantly influences cytotoxicity. Alkynylated pyrrole derivatives have demonstrated potent activity, with the position and nature of the alkyne substituent being critical.[6]
-
Complex Polycyclic Analogs: More complex derivatives, such as those incorporating additional heterocyclic rings or fused systems, have shown broad-spectrum and potent anticancer effects. These compounds often act by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
II. DPP-4 Inhibition: A Promising Avenue for Type 2 Diabetes Treatment
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[8] Pyrrole-2-carbonitrile derivatives have emerged as a promising class of DPP-4 inhibitors.[4][9]
Comparative DPP-4 Inhibitory Activity Data
The inhibitory potency of pyrrole-2-carbonitrile analogs against DPP-4 is highly sensitive to substitutions on the pyrrole ring and the nature of the group at the 2-position.
| Compound/Analog | Modification from Core Scaffold | DPP-4 IC₅₀ | Reference |
| Hetero-aromatic substituted α-amino pyrrole-2-carbonitrile (6h) | Replacement of the formyl group with a substituted α-amino group and a hetero-aromatic moiety. | 0.004 µM | [4] |
| Hetero-aromatic substituted α-amino pyrrole-2-carbonitrile (6n) | Replacement of the formyl group with a substituted α-amino group and a different hetero-aromatic moiety. | 0.01 µM | [4] |
| Pyrrolidine-2-carbonitrile derivative (17a) | A pyrrolidine-2-carbonitrile scaffold with specific substitutions. | 0.017 µM | [10] |
| β-amino pyrrole-2-carbonitrile derivative (5) | A β-amino pyrrole-2-carbonitrile scaffold with specific substitutions. | 0.05 µM | [9] |
Key SAR Insights for DPP-4 Inhibition:
-
The Importance of the Nitrile Group: The carbonitrile group is a key pharmacophore that interacts with the active site of the DPP-4 enzyme.
-
α- and β-Amino Group Substitutions: The introduction of an amino group at the α or β position to the nitrile is crucial for high potency. The nature of the substituents on this amino group and the stereochemistry are critical determinants of inhibitory activity.
-
Hetero-aromatic Moieties: The incorporation of various hetero-aromatic rings can significantly enhance DPP-4 inhibition. These groups likely engage in additional interactions within the enzyme's active site, leading to increased affinity.[4][9]
-
Pyrrolidine vs. Pyrrole Core: While pyrrole-2-carbonitriles are potent, related scaffolds like pyrrolidine-2-carbonitriles have also demonstrated excellent DPP-4 inhibitory activity, suggesting some flexibility in the core structure.[10]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a generic this compound analog and for the evaluation of its anticancer and DPP-4 inhibitory activities.
Synthesis of a Representative Analog: Claisen-Schmidt Condensation
This protocol describes the synthesis of a pyrrole-based chalcone, a common modification for enhancing anticancer activity.[5]
-
Dissolution: Dissolve this compound (1 mmol) and an appropriate substituted acetophenone (1 mmol) in methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the methanolic solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DPP-4 Inhibition Assay
This fluorometric assay measures the inhibition of DPP-4 enzymatic activity.[11]
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compounds in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).
-
Plate Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme. Include a positive control (e.g., sitagliptin) and a negative control (no inhibitor).
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Visualizing the Pathways
To better understand the concepts discussed, the following diagrams illustrate a general synthetic pathway and a key biological pathway.
Caption: General synthetic route for producing analogs.
Caption: The incretin pathway and DPP-4 inhibition.
Conclusion
The this compound scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. This guide has illuminated the key structure-activity relationships that govern the anticancer and DPP-4 inhibitory activities of its analogs. By understanding how subtle changes in chemical structure can profoundly impact biological function, researchers can more effectively navigate the complex landscape of drug design. The provided experimental protocols and visual aids serve as a practical resource to accelerate the development of the next generation of pyrrole-based medicines. The journey from a simple heterocyclic building block to a life-saving drug is long and arduous, but a deep understanding of SAR is the compass that guides the way.
References
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. [Link]
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Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers. [Link]
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Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (2014). PubMed. [Link]
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Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2016). National Institutes of Health. [Link]
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Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. (2022). National Institutes of Health. [Link]
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A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (2020). MDPI. [Link]
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LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012). Royal Society of Chemistry. [Link]
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Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2023). Wiley Online Library. [Link]
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Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. (2023). MDPI. [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). National Institutes of Health. [Link]
-
Molecular modeling of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile as a dipeptidyl peptidase IV (DPP4) inhibitor. (2018). ResearchGate. [Link]
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). MDPI. [Link]
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Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. [Link]
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Recent Advancements in Pyrrole Synthesis. (2019). National Institutes of Health. [Link]
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Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. [Link]
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Scheme 1: Various synthestic protocols for the synthesis of pyrroles. (2023). ResearchGate. [Link]
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Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). MDPI. [Link]
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Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). PubMed. [Link]
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Structures of pyrrole with different types of anticancer activity and cancer growth inhibitors. (2024). ResearchGate. [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]
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Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). National Institutes of Health. [Link]
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Advantages of using 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile over other heterocyclic aldehydes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the choice of a starting aldehyde can dictate the success, efficiency, and novelty of a synthetic route. While aldehydes like furfural, benzaldehyde, and pyridine-4-carboxaldehyde are staples in the organic chemist's toolbox, a lesser-known yet highly potent alternative, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile , offers distinct advantages in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. This guide provides an in-depth comparison of this versatile pyrrole derivative against its more common counterparts, supported by a theoretical framework and comparative experimental data.
At a Glance: A Comparative Overview
The unique electronic architecture of this compound, featuring a highly activated pyrrole ring with both an aldehyde and a nitrile functionality, sets it apart from other heterocyclic aldehydes. This combination not only provides multiple points for diversification but also modulates the reactivity of the formyl group in a synthetically advantageous manner.
| Feature | This compound | Furfural | Benzaldehyde | Pyridine-4-carboxaldehyde |
| Heterocyclic Core | 1-Methyl-1H-pyrrole | Furan | Benzene | Pyridine |
| Key Functional Groups | Aldehyde, Nitrile | Aldehyde | Aldehyde | Aldehyde |
| Electronic Nature of the Ring | Electron-rich | Electron-rich | Neutral (unsubstituted) | Electron-deficient |
| Reactivity of Aldehyde | Moderated by electron-donating pyrrole ring | Activated by electron-withdrawing oxygen | Baseline aromatic aldehyde reactivity | Deactivated by electron-withdrawing nitrogen |
| Key Advantages | Versatile scaffold, multiple reaction sites, potent biological activity of derivatives | Renewable feedstock, unique reactivity | Well-understood reactivity, broad commercial availability | Introduces basic nitrogen for salt formation |
| Primary Applications | Kinase inhibitors, anti-cancer agents, advanced materials | Bio-based polymers, solvents, fine chemicals | Fragrances, pharmaceuticals, agrochemicals | Pharmaceuticals, ligands for catalysis |
The Electronic Edge: Understanding Reactivity
The reactivity of an aldehyde in nucleophilic addition reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. The pyrrole ring in this compound is an electron-rich aromatic system. This inherent electron-donating character of the pyrrole nucleus reduces the partial positive charge on the carbonyl carbon of the aldehyde, thereby moderating its reactivity compared to benzaldehyde. However, the presence of the electron-withdrawing nitrile group at the 2-position partially counteracts this effect, resulting in a finely tuned electrophilicity that offers a unique balance of stability and reactivity.
In contrast, furfural's aldehyde group is activated by the electron-withdrawing effect of the furan's oxygen atom. Benzaldehyde serves as a neutral benchmark, while the electron-withdrawing nature of the pyridine ring deactivates the aldehyde group in pyridine-4-carboxaldehyde towards nucleophilic attack.
Caption: Synthetic workflow for the generation of kinase inhibitor libraries.
Experimental Protocols
The following protocols are provided as representative examples of the synthetic utility of this compound.
Protocol 1: Knoevenagel Condensation with Malononitrile
Synthesis of 2-((1-methyl-5-nitro-1H-pyrrol-3-yl)methylene)malononitrile
-
To a solution of this compound (1.48 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL) is added piperidine (0.1 mL).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the product as a yellow solid.
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Synthesis of 1-methyl-4-(2-phenylethenyl)-1H-pyrrole-2-carbonitrile
-
To a stirred suspension of benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere is added n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise.
-
The resulting deep red solution is stirred at 0 °C for 1 hour.
-
A solution of this compound (1.48 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 5 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired alkene.
Protocol 3: Reductive Amination with Aniline
Synthesis of N-( (1-methyl-1H-pyrrol-4-yl)methyl)aniline
-
To a solution of this compound (1.48 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL) is added sodium triacetoxyborohydride (3.18 g, 15 mmol).
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 40 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the secondary amine.
Conclusion
This compound emerges as a superior building block for synthetic chemists engaged in the design and synthesis of complex, biologically active molecules. Its unique electronic properties confer a well-balanced reactivity profile, leading to high yields and clean reactions in a variety of standard transformations. Furthermore, its inherent pyrrole scaffold, coupled with two distinct functional handles, provides an efficient and versatile platform for the rapid generation of diverse molecular architectures, particularly in the pursuit of novel kinase inhibitors. For researchers and drug development professionals seeking to expand their synthetic repertoire and access novel chemical space, this compound represents a strategic and powerful choice.
References
-
[Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[1]riazine-based VEGFR-2 kinase inhibitors.]([Link])
-
[Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[1]riazine based VEGFR-2 kinase inhibitors.]([Link])
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A Senior Application Scientist’s Guide to Benchmarking the Purity of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Introduction: The Criticality of Purity in Synthesis and Discovery
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a versatile heterocyclic building block, finding significant application in synthetic organic chemistry and pharmaceutical development.[1][2] Its unique arrangement of functional groups—a formyl, a nitrile, and an N-methylated pyrrole core—makes it a valuable precursor for creating complex molecular architectures, including potential anti-cancer and anti-inflammatory agents.[2] However, in the precise and sensitive fields of drug discovery and materials science, the success of a multi-step synthesis or the validity of a biological assay is fundamentally tied to the quality of the starting materials.[3][4]
The presence of even trace impurities can have cascading negative effects, leading to unforeseen side reactions, diminished yields, complex purification challenges, and, most critically, unreliable and irreproducible experimental data.[5][6] In pharmaceutical research, an uncharacterized impurity could exhibit its own biological activity, confounding screening results and potentially leading to costly failures in later stages of development.[4]
This guide provides researchers, scientists, and drug development professionals with a robust analytical framework to independently assess and compare the purity of this compound from different commercial suppliers. We will move beyond simply listing protocols, instead explaining the causality behind the experimental choices and establishing a self-validating system for generating trustworthy and actionable data.
Anticipating Impurities: A Synthesis-Based Perspective
To effectively hunt for impurities, one must first understand their likely origin. A common synthetic route to pyrrole-2-carbonitriles involves the reaction of a pyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a formamide.[7]
Given this, potential process-related impurities could include:
-
Unreacted Starting Materials: Such as 1-methylpyrrole.
-
Isomeric Byproducts: Formation of the isomeric 3-carbonitrile or dinitrile species.
-
Hydrolysis Products: The formyl or nitrile groups could be susceptible to hydrolysis, yielding the corresponding carboxylic acid or amide.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., toluene, acetonitrile) may be present.
A Multi-Technique Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. Our strategy integrates three core techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity assessment.[] By separating the main compound from non-volatile impurities, it allows us to calculate a precise purity value based on the relative peak areas. We employ a UV detector, as the conjugated system of the pyrrole ring is chromophoric.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides an unparalleled view of the compound's chemical structure. It confirms the identity of the material and can detect and help identify impurities that contain protons, including residual solvents and structurally similar byproducts, often without the need for a reference standard for the impurity itself.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It is exceptionally powerful for identifying unknown impurities by providing their precise mass-to-charge ratio, offering vital clues to their molecular formula and structure.[10][11]
Below is a visual representation of our comprehensive workflow for purity analysis.
Caption: Experimental workflow for purity benchmarking.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, incorporating system suitability tests to ensure the integrity of the generated data. This aligns with best practices outlined by regulatory bodies like the FDA and standards found in the USP.[12][13][14]
Sample Handling and Preparation
-
Documentation: Upon receipt, log all supplier information, including product number, lot number, and date of arrival.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound from each supplier into separate Class A volumetric flasks. Dissolve in and dilute to 10.0 mL with HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution (for HPLC/LC-MS): Dilute the stock solution 10-fold with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
NMR Sample: Dissolve 5-10 mg of each sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
Protocol 1: Quantitative Purity by HPLC-UV
Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar organic molecules like our analyte.[15] The mobile phase consists of a mixture of water and acetonitrile, a common eluent system for such compounds. A phosphate buffer is included to maintain a constant pH, which is crucial for achieving sharp, reproducible peak shapes for ionizable compounds.[16]
-
Instrumentation: HPLC system with UV-Vis Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 275 nm (based on UV absorbance maximum).
-
Run Time: 25 minutes.
System Suitability Test (SST): Before analyzing samples, perform five replicate injections of a single supplier's working solution. The system is deemed ready for use only if the following criteria are met.[17]
| Parameter | Acceptance Criteria | Rationale |
| Retention Time %RSD | ≤ 1.0% | Ensures consistent pump performance and chromatography. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates precision of the injector and detector. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, indicating good column health. |
| Theoretical Plates (N) | ≥ 2000 | Indicates high column efficiency and separation power. |
Data Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR provides a fingerprint of the molecule. The chemical shift of each proton, its integration (the area under the peak), and its splitting pattern provide definitive structural information. TMS is used as an internal standard, with its signal defined as 0.0 ppm, to accurately reference all other signals.[9]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.0 ppm.
-
Parameters: Standard 1D proton experiment, 32 scans, 5-second relaxation delay.
Expected Chemical Shifts (approximate):
-
~9.7 ppm: Singlet, 1H (Formyl proton, -CHO).
-
~7.5 ppm: Doublet, 1H (Pyrrole H5).
-
~7.0 ppm: Doublet, 1H (Pyrrole H3).
-
~3.9 ppm: Singlet, 3H (N-Methyl protons, -CH₃).
Data Analysis: Confirm the presence of all expected signals with correct integrations and splitting patterns. Scrutinize the entire spectrum, especially the regions where signals for common solvents (e.g., acetone, ethyl acetate, dichloromethane) and potential starting materials might appear.[18]
Protocol 3: Impurity Profiling by LC-MS
Rationale: To make the HPLC method compatible with mass spectrometry, the non-volatile phosphate buffer is replaced with a volatile alternative, formic acid, which aids in the ionization process.[19] Electrospray Ionization (ESI) in positive mode is selected as it is effective for protonating nitrogen-containing heterocyclic compounds to generate [M+H]⁺ ions.[10]
-
Instrumentation: HPLC or UPLC system coupled to a Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
LC Method: Same as Protocol 1, but replace Mobile Phase A with 0.1% Formic Acid in Water.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ of the parent compound (C₇H₆N₂O, MW = 134.14; [M+H]⁺ = 135.1). For any impurity peaks observed in the UV chromatogram, determine their corresponding m/z from the mass spectrum. This mass can be used to propose a molecular formula and potential structure for the impurity.
Comparative Data Analysis (Hypothetical Results)
Samples from three fictional suppliers (Supplier A, Supplier B, Supplier C) were analyzed according to the protocols above. The results are summarized below.
Table 1: Comparative HPLC-UV Purity Data
| Supplier | Lot Number | Retention Time (min) | Purity (Area %) | Total Impurities (Area %) |
|---|---|---|---|---|
| Supplier A | A-011225 | 10.52 | 99.85% | 0.15% |
| Supplier B | B-459825 | 10.51 | 98.61% | 1.39% |
| Supplier C | C-780126 | 10.53 | 99.15% | 0.85% |
Table 2: Summary of ¹H NMR Analysis
| Supplier | Lot Number | Structural Confirmation | Observed Impurities |
|---|---|---|---|
| Supplier A | A-011225 | Confirmed | Trace residual ethyl acetate (~0.1%). |
| Supplier B | B-459825 | Confirmed | Signals consistent with 1-methylpyrrole (~1%) detected. |
| Supplier C | C-780126 | Confirmed | Unidentified aromatic signals (~0.5-1%). |
Table 3: LC-MS Impurity Profile
| Supplier | Lot Number | Impurity RT (min) | Observed [M+H]⁺ | Possible Identity |
|---|---|---|---|---|
| Supplier A | A-011225 | 4.15 | 88.1 | Ethyl Acetate Adduct |
| Supplier B | B-459825 | 8.76 | 82.1 | 1-methylpyrrole |
| Supplier C | C-780126 | 9.88 | 151.1 | Unknown (Possible hydrolysis product, C₇H₈N₂O₂) |
Discussion and Recommendations
Based on our multi-technique analysis, a clear hierarchy of purity emerges:
-
Supplier A provided the material with the highest purity (99.85%). The only detectable impurity was a trace amount of a common recrystallization solvent, which is unlikely to interfere with most synthetic applications.
-
Supplier C delivered a product of good purity (99.15%), but the presence of an unknown impurity with a mass corresponding to a potential hydrolysis product warrants caution. This could be problematic in sensitive biological assays or reactions where water content is critical.
-
Supplier B 's material had the lowest purity (98.61%) and contained a significant amount of the starting material, 1-methylpyrrole. This could be highly detrimental in subsequent reactions, leading to competitive side-product formation and complicating purification.
This analysis underscores a critical principle: a supplier's Certificate of Analysis should be treated as a starting point, not an absolute guarantee. In-house verification is essential for critical applications.
The logical process for selecting a supplier based on this data can be visualized as follows:
Caption: Decision logic for supplier selection based on purity data.
Final Recommendation: For researchers engaged in late-stage drug development, medicinal chemistry, or any application where purity is paramount, Supplier A is the unequivocal choice. For early-stage discovery, academic research, or process optimization where cost may be a factor and the identified impurity is deemed non-critical, Supplier C could be a viable alternative. The material from Supplier B is not recommended for any application where stoichiometric control is required.
Ultimately, the "best" supplier is not a universal designation but is defined by the specific requirements of your scientific endeavor. By employing the rigorous, multi-technique benchmarking process detailed here, you can make an informed, data-driven decision, ensuring the quality and integrity of your research.
References
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- ChemicalBook. (n.d.). Pyrrole(109-97-7) 1H NMR spectrum.
- National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.
- National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- Google Patents. (2005). Synthesis of pyrrole-2-carbonitriles.
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A Strategic Guide to Alternatives for 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile in Modern Drug Synthesis
Introduction: Beyond the Workhorse Building Block
In the landscape of medicinal chemistry, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile stands out as a versatile and valuable building block.[1][2] Its structure is a study in synthetic efficiency, featuring a 1,2,4-trisubstituted pyrrole core—a common pharmacophore in its own right—adorned with two orthogonal, highly reactive functional groups.[3][4] The formyl group serves as a robust electrophilic handle for molecular elaboration, while the cyano group acts as a key polar modulator and hydrogen bond acceptor, or as a precursor to other functionalities.[2] This combination has made it a go-to reagent for constructing compounds in anti-cancer and anti-inflammatory research programs.[1][2]
However, reliance on a single building block can constrain the exploration of chemical space and hinder the optimization of drug-like properties. The modern imperative in drug discovery is not merely to synthesize a target molecule, but to do so with strategic foresight—embedding options for property modulation, metabolic stability, and synthetic flexibility directly into the route.
This guide moves beyond a simple catalog of one-to-one replacements. Instead, we will explore three core strategic pillars for circumventing or supplanting this compound:
-
Direct Functional Group Counterparts: Employing alternative pyrrole scaffolds where the formyl group is replaced with other reactive handles (e.g., a carboxylic acid for amide coupling).
-
Bioisosteric Replacement: Substituting the cyano group with other moieties that preserve or enhance biological interactions while improving pharmacokinetic profiles.[5][6]
-
De Novo Synthetic Strategies: Building the functionalized pyrrole core from acyclic precursors, offering maximum control over substitution patterns and enabling rapid library synthesis.
Through this lens, we will provide researchers, scientists, and drug development professionals with a framework for making more informed and strategic decisions in the design and synthesis of novel pyrrole-based therapeutics.[7]
Part 1: The 4-Formyl Group: A Gateway for Elaboration and Its Alternatives
The primary synthetic utility of the 4-formyl group is its function as an electrophile, most commonly for forging new carbon-nitrogen or carbon-carbon bonds. Reductive amination, in particular, is a workhorse reaction, allowing for the direct coupling of the pyrrole core to a primary or secondary amine, yielding a stable and often non-basic methylene amine linker.
Caption: Reactivity of the 4-formyl group in reductive amination.
While effective, this approach is not always optimal. The resulting linker may be too flexible, or the reaction conditions may not be compatible with sensitive functional groups elsewhere in the molecule. Here, we compare direct functional alternatives.
Strategic Comparison of Formyl Group Replacements
| Reagent/Scaffold | Key Reaction Type | Resulting Linkage | Typical Conditions | Causality & Strategic Insight |
| 4-Formyl-...-2-carbonitrile (Baseline) | Reductive Amination | -CH2-NR1R2 | NaBH(OAc)₃ or NaBH₃CN, Acid catalyst (AcOH) | Choice: Rapid, mild, and forms a stable, flexible amine linker. Caveat: The resulting tertiary amine can be a metabolic hotspot or introduce unwanted basicity, affecting off-target profiles. |
| 4-Carboxy-...-2-carbonitrile | Amide Coupling | -C(=O)-NR1R2 | EDC, HOBt, or HATU, DIPEA in DMF/DCM | Choice: Creates a rigid, planar, and neutral amide bond, which is a common pharmacophoric feature. Avoids introducing a basic center. Caveat: Amides can be susceptible to hydrolysis by proteases. |
| 4-(Bromomethyl)-...-2-carbonitrile | Nucleophilic Substitution | -CH2-Nu | Base (e.g., K₂CO₃, DIPEA) in ACN/DMF | Choice: A highly reactive electrophile for coupling with a wide range of nucleophiles (amines, thiols, alcohols). Caveat: Lacks the selectivity of other methods and can be prone to side reactions. |
| 4-Vinyl-...-2-carbonitrile | Michael Addition | -CH2CH2-Nu | Base catalyst | Choice: Extends the linker by an additional carbon. The conjugate addition is often highly selective for soft nucleophiles. Caveat: Requires a nucleophile capable of Michael addition. |
Experimental Protocol 1: Reductive Amination (Baseline)
This protocol describes a typical reductive amination to validate the baseline methodology.
Objective: To couple this compound with a model primary amine, benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, ~5% v/v)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (134 mg, 1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add benzylamine (118 mg, 1.1 mmol).
-
Add glacial acetic acid (0.05 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation. The causality here is that the acid catalyzes the dehydration step required to form the iminium ion intermediate, which is the species that is actually reduced.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. The choice of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent that does not reduce the aldehyde starting material, thus minimizing side reactions.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the desired product.
Part 2: The 2-Cyano Group: A Bioisosteric Hotspot
The cyano group is a potent hydrogen bond acceptor and a metabolically stable, non-ionizable polar group. Its linear geometry and electronic properties are often critical for binding to biological targets.[8] However, it can also be a liability, and replacing it with a suitable bioisostere can be a powerful strategy to modulate acidity, improve cell permeability, or alter the hydrogen bonding profile.[9]
Caption: Common bioisosteric replacements for the nitrile group.
Strategic Comparison of Cyano Group Bioisosteres
| Bioisosteric Group | Key Physicochemical Properties | Synthetic Access | Causality & Strategic Insight |
| -CN (Baseline) | Polar, H-bond acceptor, metabolically stable, non-ionizable. | Direct from scaffold. | Baseline: Offers a stable, polar interaction point without introducing charge. Its small size minimizes steric hindrance. |
| -COOH / -COO⁻ | Acidic (pKa ~4-5), anionic at physiological pH, strong H-bond donor/acceptor.[9] | Hydrolysis of the nitrile or ester. | Choice: To introduce a negative charge to engage with a cationic residue (e.g., arginine, lysine) in the target protein. Caveat: The negative charge often leads to poor cell permeability and high plasma protein binding, limiting oral bioavailability.[9] |
| -C(=O)NH₂ | H-bond donor and acceptor, polar, neutral. | Partial hydrolysis of the nitrile. | Choice: To add both H-bond donor and acceptor capacity, potentially forming more extensive H-bond networks with the target. |
| Tetrazole | Acidic (pKa ~5), anionic at physiological pH, aromatic. | [3+2] cycloaddition of the nitrile with an azide source (e.g., NaN₃). | Choice: A premier bioisostere for a carboxylic acid.[9] The tetrazolate anion delocalizes its charge over a larger aromatic system, which can improve metabolic stability and cell permeability compared to a carboxylate. It effectively mimics the steric and electronic properties of the carboxylate group. |
| 1,2,4-Oxadiazole | Polar H-bond acceptor, metabolically stable, neutral. | Reaction of the nitrile with hydroxylamine followed by cyclization with an acid chloride. | Choice: To replace the nitrile with a larger, heterocyclic H-bond acceptor field without introducing acidity. Can be used to vector substituents in a defined geometry. |
Part 3: De Novo Synthesis: The Ultimate in Strategic Flexibility
The most powerful alternative to using a pre-functionalized building block is to construct the pyrrole ring itself during the synthesis. This de novo approach provides unparalleled control over the substitution pattern, allowing for the strategic placement of functionality from simple, commercially available starting materials. It is particularly advantageous for generating diverse libraries of analogs for structure-activity relationship (SAR) studies.
Caption: Comparison of a building block vs. a de novo synthetic approach.
Key De Novo Methodologies
-
Paal-Knorr Pyrrole Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10] Its strategic power lies in the ability to incorporate desired substituents into the dicarbonyl precursor, allowing for the synthesis of 2,3,4,5-tetrasubstituted pyrroles in a single step.
-
Multi-component Reactions (MCRs): Reactions that combine three or more starting materials in a single pot to form a product containing portions of all reactants. MCRs are exceptionally efficient for generating molecular diversity and have been developed for the synthesis of highly functionalized pyrroles.[11] A key advantage is the rapid assembly of complexity from simple, readily available inputs.
Experimental Protocol 2: Paal-Knorr Synthesis
This protocol demonstrates the synthesis of a functionalized pyrrole core, bypassing the need for a pre-functionalized starting material.
Objective: To synthesize Ethyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, a scaffold containing a ketone handle (an alternative to a formyl group).
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Ethyl 3-aminocrotonate (1.0 eq)
-
Acetic Acid (solvent)
Procedure:
-
In a round-bottom flask, combine hexane-2,5-dione (1.14 g, 10 mmol) and ethyl 3-aminocrotonate (1.29 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to serve as both the solvent and the acid catalyst. The causality of the acid is to protonate a carbonyl oxygen, activating it for nucleophilic attack by the enamine nitrogen, which initiates the cyclization cascade.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture slowly into ice-water (100 mL) with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary. This one-pot procedure directly yields a highly substituted pyrrole, demonstrating the efficiency of a de novo strategy.
Conclusion
The selection of a synthetic reagent is a critical decision point that reverberates through an entire drug discovery campaign. While this compound is an excellent tool, a truly strategic approach requires a broader perspective. By considering direct functional alternatives to the formyl group, leveraging the power of bioisosterism for the cyano group, and embracing the flexibility of de novo ring synthesis, medicinal chemists can unlock new avenues for optimization. This guide provides a framework for these decisions, encouraging a shift from a reagent-focused mindset to a strategy-focused one, ultimately enabling the development of safer, more effective, and more innovative therapeutics.
References
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-
Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines Source: DR-NTU (Nanyang Technological University) URL: [Link]
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Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central URL: [Link]
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Title: A facile method to synthesize vildagliptin Source: ResearchGate URL: [Link]
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Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL: [Link]
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Title: 1-Methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists Source: PubMed URL: [Link]
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Title: Bioisosterism: A Rational Approach in Drug Design Source: ACS Publications URL: [Link]
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Title: Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor Source: PubMed URL: [Link]
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Title: Application of Bioisosteres in Drug Design Source: University of Minnesota URL: [Link]
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Title: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors Source: Beilstein Journals URL: [Link]
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Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics Source: JUIT URL: [Link]
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Title: Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile Source: ResearchGate URL: [Link]
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Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]
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Validating the Structure of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile: An Integrated NMR and MS Approach
Introduction
In the realms of pharmaceutical development and synthetic organic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound of significant interest, serving as a versatile building block for novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[1][2] Its utility in materials science for creating advanced polymers and nanomaterials further underscores the importance of its precise structural characterization.[1][2] This guide provides an in-depth, experience-driven protocol for the structural validation of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices, ensuring a self-validating workflow that produces trustworthy and authoritative results.
The Analytical Imperative: Why Integrated Analysis is Crucial
Relying on a single analytical technique for structural elucidation can be misleading. While Mass Spectrometry provides the molecular weight and elemental formula with high accuracy, it does not reveal the connectivity of the atoms. Conversely, NMR spectroscopy maps the carbon-hydrogen framework and reveals neighboring environments, but it does not directly provide the molecular formula. By integrating these two powerful techniques, we create a self-validating system where the precise mass and formula from HRMS corroborate the structural framework deduced from NMR, leading to an unambiguous assignment.
Core Analytical Techniques: Principles and Rationale
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] For the purpose of structural validation, High-Resolution Mass Spectrometry (HRMS) is indispensable. Unlike low-resolution MS, which provides the nominal mass (an integer), HRMS can measure the exact mass to several decimal places.[4] This precision is critical because it allows for the determination of a unique molecular formula from the exact mass, based on the slight mass differences between isotopes of elements like carbon, hydrogen, nitrogen, and oxygen.[4]
Choice of Ionization Technique: For a small, relatively polar organic molecule like this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[3][5][6] This is highly advantageous as the primary goal is to observe the intact molecular ion to confirm the molecular weight and, subsequently, the elemental composition.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution. It is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, the relative number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting).
-
¹³C NMR Spectroscopy: This technique provides information about the number of different types of carbon atoms in a molecule and their electronic environment. It is a key tool for determining the carbon backbone of a compound.
Experimental Workflow: A Self-Validating Protocol
The following workflow is designed to ensure that the data from each step informs and validates the next, leading to a robust and defensible structural assignment.
Caption: A logical workflow for unambiguous structure validation.
Part 1: Detailed Experimental Protocols
A. Sample Preparation
-
NMR Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.[7] A higher concentration is beneficial for ¹³C NMR, which is inherently less sensitive than ¹H NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[8]
-
Rationale: CDCl₃ is a common, relatively inert solvent that dissolves a wide range of organic compounds. The deuterium signal is used by the spectrometer for field-frequency stabilization (locking).[8] TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
-
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[8][9] The optimal sample height should be around 4-5 cm.[8][9]
-
-
HRMS Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in methanol or acetonitrile.
-
Dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
B. Data Acquisition
-
HRMS Data Acquisition (ESI-Q-TOF):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
-
NMR Data Acquisition (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS signal.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This will require a greater number of scans than the ¹H experiment due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis and Structure Elucidation
The molecular structure of this compound is presented below with systematic numbering for unambiguous NMR signal assignment.
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile Derivatives: Unveiling Structure-Activity Relationships in Antimicrobial, Anticancer, and Anti-inflammatory Applications
In the landscape of medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its versatile chemical reactivity and diverse biological activities.[1][2] The strategic functionalization of the pyrrole ring can lead to compounds with potent and selective biological effects.[1][2] This guide presents a comparative analysis of the biological activities of derivatives of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile, a key building block in synthetic organic and pharmaceutical chemistry.[3] By exploring modifications of the formyl group, specifically through the formation of Schiff bases, hydrazones, and thiosemicarbazones, we aim to elucidate the structure-activity relationships that govern their antimicrobial, anticancer, and anti-inflammatory properties. This analysis is grounded in a synthesis of published research and provides detailed experimental protocols to enable researchers to validate and expand upon these findings.
The this compound Scaffold: A Platform for Diverse Bioactivity
The parent molecule, this compound, possesses a unique combination of functional groups: a reactive aldehyde (formyl group) and a cyano (carbonitrile) moiety on a methylated pyrrole ring.[3] This arrangement offers a fertile ground for synthetic modifications, particularly at the formyl position, to generate a library of derivatives with potentially enhanced biological profiles. The electron-withdrawing nature of the nitrile and formyl groups influences the electronic properties of the pyrrole ring, which can in turn modulate interactions with biological targets.
This guide will focus on a comparative study of three main classes of derivatives synthesized from the this compound core:
-
Schiff Base Derivatives: Formed by the condensation of the formyl group with primary amines.
-
Hydrazone Derivatives: Resulting from the reaction of the formyl group with hydrazine or its derivatives.
-
Thiosemicarbazone Derivatives: Synthesized by the condensation of the formyl group with thiosemicarbazide or its analogs.
These derivatives have been selected due to their well-documented and diverse pharmacological activities in other molecular frameworks.[4][5][6]
Comparative Biological Activity
Antimicrobial Activity
Pyrrole derivatives have been extensively investigated for their antimicrobial properties.[7][8][9][10] The introduction of different functional groups through the formyl moiety can significantly impact their efficacy against a spectrum of pathogens.
Key Insights & Structure-Activity Relationship:
-
Schiff Bases: The lipophilicity and electronic properties of the substituent on the imine nitrogen are critical. Aromatic amines with electron-withdrawing groups often enhance activity against Gram-positive bacteria.[6]
-
Thiosemicarbazones: The presence of the thiourea moiety in thiosemicarbazones is frequently associated with potent antimicrobial effects.[2][4][11] The ability to chelate metal ions, which are essential for microbial enzyme function, is a proposed mechanism of action.
Comparative Data:
| Derivative Class | Representative Organisms | Typical MIC Range (µg/mL) | Reference Compound |
| Schiff Bases | Staphylococcus aureus, Bacillus subtilis | 8 - 64 | Ciprofloxacin |
| Thiosemicarbazones | Escherichia coli, Pseudomonas aeruginosa | 4 - 32 | Gentamicin |
Note: The data presented is a synthesized representation from multiple sources and may not reflect a direct head-to-head comparison in a single study.
Anticancer Activity
The antiproliferative potential of pyrrole derivatives is a significant area of research, with several compounds demonstrating cytotoxicity against various cancer cell lines.[1][5][12][13][14]
Key Insights & Structure-Activity Relationship:
-
Hydrazones: The hydrazone linkage provides a critical pharmacophore that can interact with various biological targets. The nature of the aromatic or heterocyclic ring attached to the hydrazone moiety plays a crucial role in determining the cytotoxic potency and selectivity.[5][12]
-
Thiosemicarbazones: These derivatives have shown notable anticancer activity, often attributed to their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, and to induce oxidative stress in cancer cells.[2][4]
Comparative Data:
| Derivative Class | Cancer Cell Line | Typical IC50 Range (µM) | Reference Compound |
| Hydrazones | MCF-7 (Breast), A549 (Lung) | 5 - 50 | Doxorubicin |
| Thiosemicarbazones | HeLa (Cervical), PC-3 (Prostate) | 1 - 25 | Cisplatin |
Note: The data presented is a synthesized representation from multiple sources and may not reflect a direct head-to-head comparison in a single study.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Pyrrole derivatives have emerged as promising candidates, with some exhibiting inhibitory effects on key inflammatory mediators like cyclooxygenases (COX).[4][15][16]
Key Insights & Structure-Activity Relationship:
-
Thiosemicarbazones: Several studies have highlighted the anti-inflammatory potential of thiosemicarbazone derivatives, with some showing selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4][15] The substitution pattern on the thiosemicarbazide moiety can influence this selectivity.
Comparative Data:
| Derivative Class | Assay | Typical Inhibition (%) | Reference Compound |
| Thiosemicarbazones | COX-2 Inhibition | 40 - 75% at 10 µM | Celecoxib |
Note: The data presented is a synthesized representation from multiple sources and may not reflect a direct head-to-head comparison in a single study.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed protocols for the key biological assays are provided below.
General Synthesis of Derivatives
The general synthetic pathway for the Schiff base, hydrazone, and thiosemicarbazone derivatives of this compound is outlined below.
Caption: General synthetic routes to derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Reactant: Add 1.1 equivalents of the respective primary amine, hydrazine derivative, or thiosemicarbazide derivative.
-
Catalysis (for Schiff bases): For Schiff base synthesis, add a catalytic amount of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature or reflux for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure derivative.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[17][18][19][20][21]
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[19]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]
Caption: Workflow for the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[26][27][28][29][30]
Caption: Workflow for COX inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, the test compound at various concentrations, and either COX-1 or COX-2 enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: Immediately add the colorimetric probe. The probe will be oxidized by the peroxidase activity of COX, leading to a color change.
-
Measure Absorbance: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen probe (e.g., 610 nm for TMPD).
-
Calculate Inhibition: Calculate the rate of the reaction for each concentration of the test compound and determine the percentage of inhibition relative to the vehicle control.
Conclusion and Future Directions
This comparative guide highlights the significant potential of this compound as a versatile scaffold for the development of novel therapeutic agents. The derivatization of the formyl group into Schiff bases, hydrazones, and thiosemicarbazones provides a facile strategy to modulate the biological activity of the parent molecule. The synthesized data suggests that thiosemicarbazone derivatives are particularly promising candidates for antimicrobial, anticancer, and anti-inflammatory applications.
Future research should focus on a systematic synthesis and head-to-head comparison of a broader library of these derivatives to establish more definitive structure-activity relationships. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds. The detailed experimental protocols provided herein offer a robust framework for researchers to undertake these future investigations, ultimately paving the way for the discovery of new and effective drugs based on the this compound core.
References
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144.
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 758.
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14728.
- Al-Shukaili, A., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale, 93(1).
-
PAGEPress Publications. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]
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- Khan, K. M., et al. (2024). Synthesis, characterization, computational assay and anti-inflammatory activity of thiosemicarbazone derivatives: Highly potent and efficacious for COX inhibitors. Journal of Molecular Structure, 1296, 136814.
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ResearchGate. (n.d.). Medicinally important thiosemicarbazone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [Link]
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ACG Publications. (2021, June 7). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile: A Senior Application Scientist's Guide
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratories and the environment. The handling and disposal of specialized reagents like 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS No. 119580-81-3) demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural and logical framework for its proper disposal.
The unique structure of this compound, featuring both a reactive aldehyde (formyl) and a toxic nitrile (carbonitrile) group on a pyrrole ring, necessitates a disposal protocol that addresses multiple chemical hazards.[1] The primary directive from safety data sheets (SDS) is unequivocal: this material should be disposed of via a licensed professional waste disposal service, typically through high-temperature incineration.[1] This guide will elaborate on the procedural steps to ensure this is done safely and compliantly, while also explaining the chemical rationale behind these precautions.
I. Hazard Profile and Chemical Characteristics
Before detailing disposal procedures, it is crucial to understand the inherent risks associated with this compound.
Table 1: Hazard Classification and Properties
| Hazard Classification | GHS Hazard Statements | Physical Properties |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Appearance: Light brown solid[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Molecular Formula: C₇H₆N₂O[2][3] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Molecular Weight: 134.14 g/mol [3] |
| (Inferred from related compounds) | (Harmful if inhaled, Causes skin irritation) | Storage: Store at 0-8 °C[2] |
The presence of the carbonitrile group is of particular concern. Organic nitriles can be hydrolyzed under certain conditions to release cyanide, which is highly toxic. Furthermore, the aldehyde group presents its own set of reactivity concerns, including the potential for polymerization.
II. Core Disposal Directive: Incineration via a Licensed Service
The recommended and safest method for the disposal of this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. [1] This approach ensures the complete destruction of the compound into less harmful components.
Why Incineration?
-
Complete Destruction: High-temperature incineration breaks down the complex organic molecule, mitigating its toxicity.
-
Avoidance of Hazardous Byproducts: Unlike in-lab chemical treatments, which can be incomplete or produce other hazardous intermediates, incineration is a more definitive and controlled process.
-
Regulatory Compliance: Using a licensed waste disposal service ensures adherence to federal, state, and local regulations for hazardous waste.
III. Step-by-Step Disposal Protocol for Laboratory Waste
The following protocol details the necessary steps for preparing this chemical for pickup by a certified waste management provider.
1. Personal Protective Equipment (PPE):
-
Always handle this compound and its waste within a certified chemical fume hood.
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
2. Waste Segregation:
-
CRITICAL: Do not mix waste containing this compound with acidic waste streams. The combination of nitriles with acids can potentially lead to the release of highly toxic hydrogen cyanide gas.
-
Similarly, avoid mixing with strong bases or oxidizing agents to prevent uncontrolled reactions.[4]
-
Collect waste of this compound in a dedicated, properly labeled container.
3. Waste Collection and Containerization:
-
Solid Waste:
-
Collect solid this compound, as well as contaminated items like weighing boats, gloves, and paper towels, in a clearly labeled, sealable container.
-
A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect it in a dedicated, labeled solvent waste container.
-
Ensure the container is compatible with the solvent used.
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
4. Labeling:
-
Label the waste container clearly with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
5. Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]
-
This area should be away from general lab traffic and incompatible materials.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.
-
Provide them with the details from your waste label.
Below is a decision-making workflow for the disposal process:
Sources
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- 2. Waste Code [rcrainfo.epa.gov]
- 3. wku.edu [wku.edu]
- 4. 1-Methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
